molecular formula C9H11Cl B1580988 1-Chloro-4-propylbenzene CAS No. 52944-34-0

1-Chloro-4-propylbenzene

货号: B1580988
CAS 编号: 52944-34-0
分子量: 154.63 g/mol
InChI 键: QXQAPNSHUJORMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chloro-4-propylbenzene is a useful research compound. Its molecular formula is C9H11Cl and its molecular weight is 154.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-chloro-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQAPNSHUJORMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334633
Record name 1-Chloro-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52944-34-0
Record name 1-Chloro-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-4-propylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Chloro-4-propylbenzene CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-4-propylbenzene for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic hydrocarbon of significant interest in synthetic chemistry. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, properties, and applications as a versatile chemical intermediate.

Core Identification and Nomenclature

This compound is an organic compound distinguished by a benzene ring substituted with a chlorine atom and a propyl group at the para position. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.

  • CAS Number : 52944-34-0[1][2][3]

  • IUPAC Name : this compound[1]

  • Synonyms : 4-Propylchlorobenzene, p-Chloropropylbenzene, Benzene, 1-chloro-4-propyl-[1][4][5]

The structure consists of a stable aromatic core with two distinct functional groups that can be manipulated for further chemical transformations.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its molecular structure, combining the characteristics of an alkylbenzene and a chloroaromatic compound. This data is critical for designing reaction conditions and purification protocols.

PropertyValueSource(s)
Molecular Formula C₉H₁₁Cl[1][2][4]
Molecular Weight 154.64 g/mol [4][5]
Appearance Colorless to light yellow clear liquid[4]
Purity >98.0% (GC)[4]
Storage Temperature Room Temperature (Recommended <15°C)
XLogP3 4.2[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 0[5]
Rotatable Bond Count 2[5]

Synthesis Strategy: A Mechanistic Perspective

The synthesis of this compound requires careful consideration of electrophilic aromatic substitution directing effects and the potential for carbocation rearrangements. A direct Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane is not a viable primary route due to this fundamental mechanistic principle.

Causality Behind the Preferred Synthetic Route:

Direct alkylation with a primary alkyl halide like 1-chloropropane in the presence of a Lewis acid (e.g., AlCl₃) leads to the formation of a primary carbocation. This species rapidly rearranges via a hydride shift to a more stable secondary carbocation. Consequently, the major product would be 1-chloro-4-isopropylbenzene, not the desired n-propyl isomer.

To circumvent this, a two-step Friedel-Crafts acylation followed by reduction is the authoritative and reliable method.

  • Friedel-Crafts Acylation: Chlorobenzene is reacted with propanoyl chloride and a Lewis acid catalyst. The acylium ion formed does not undergo rearrangement. The chloro group is an ortho-, para-director, leading to the desired para-substituted product, 4-chloropropiophenone.

  • Clemmensen Reduction: The ketone functional group of 4-chloropropiophenone is then reduced to a methylene group using amalgamated zinc and hydrochloric acid. This step selectively reduces the carbonyl without affecting the aromatic ring or the chloro-substituent.

Synthesis_Pathway start Chlorobenzene + Propanoyl Chloride step1 Friedel-Crafts Acylation (AlCl₃) start->step1 side_reaction Direct Alkylation leads to 1-Chloro-4-isopropylbenzene (Rearrangement Product) start->side_reaction Avoid this route intermediate 4-Chloropropiophenone (Ketone Intermediate) step1->intermediate step2 Clemmensen Reduction (Zn(Hg), HCl) intermediate->step2 product This compound step2->product

Caption: Preferred synthetic route for this compound.

Synthetic Utility and Key Reactions

This compound is a versatile substrate for various cross-coupling reactions, which are foundational in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the chloro group provides a handle for such transformations.

  • Suzuki Coupling: The chloro-substituent can be coupled with boronic acids in the presence of a palladium catalyst to form biaryl structures.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of substituted anilines, which are prevalent in pharmaceuticals.

  • Grignard Reagent Formation: The compound can be converted to the corresponding Grignard reagent, 4-propylphenylmagnesium chloride, a potent nucleophile for creating new C-C bonds with carbonyls and other electrophiles.

Synthetic_Utility start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald Pd Catalyst grignard Grignard Formation (+ Mg) start->grignard suzuki_prod 4-Propyl-1,1'-biphenyl Derivative suzuki->suzuki_prod buchwald_prod N-Aryl-4-propylaniline Derivative buchwald->buchwald_prod grignard_prod 4-Propylphenylmagnesium chloride grignard->grignard_prod

Caption: Key transformations of this compound.

Application in Drug Discovery and Development

While not an active pharmaceutical ingredient itself, this compound serves as a crucial fragment and intermediate in medicinal chemistry. The chloro-substituent is a bioisostere for other groups and can participate in halogen bonding, a key interaction in protein-ligand binding.[6] Over 250 FDA-approved drugs contain chlorine, highlighting the importance of chloro-aromatic scaffolds in pharmaceuticals.[7]

Strategic Value:

  • Scaffold Development: The p-chloropropylbenzene moiety can be elaborated into more complex drug candidates.

  • Fragment-Based Drug Discovery (FBDD): It can be used as a starting fragment to probe binding pockets of biological targets. The propyl group provides lipophilicity to enhance membrane permeability, while the chlorine offers a vector for chemical modification and potential halogen bonding.

  • Lead Optimization: In lead optimization campaigns, introducing a p-chloropropyl group can modulate a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol describes a representative synthesis of a 4-propyl-1,1'-biphenyl derivative, illustrating the utility of this compound as a coupling partner.

Objective: To synthesize 4-methyl-4'-propyl-1,1'-biphenyl.

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1 mixture)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Preparation: In a separate vial, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Degas the toluene/water solvent mixture by bubbling argon through it for 30 minutes. Add the solvent to the Schlenk flask containing the reagents.

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask.

  • Heating: Heat the reaction mixture to 100 °C under an argon atmosphere and stir vigorously for 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Causality and Self-Validation:

  • Ligand Choice (SPhos): SPhos is an electron-rich, bulky phosphine ligand that promotes the oxidative addition of the relatively unreactive aryl chloride to the palladium center, a critical step for high-yield coupling.

  • Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step without causing degradation of the starting materials or product.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents catalyst deactivation and ensures reproducible results.

Experimental_Workflow prep 1. Reagent Preparation (Flask under Argon) catalyst 2. Catalyst Preparation prep->catalyst solvent 3. Degassed Solvent Addition catalyst->solvent reaction 4. Reaction at 100°C (12-18h) solvent->reaction workup 5. Aqueous Work-up (Extraction) reaction->workup purify 6. Column Chromatography workup->purify product 7. Final Product (4-Methyl-4'-propyl-1,1'-biphenyl) purify->product

Caption: Workflow for Suzuki coupling of this compound.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Information: [8][9]

Hazard ClassCodeStatement
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Acute Toxicity (Oral)H302Harmful if swallowed.
Aquatic Hazard (Acute)H400Very toxic to aquatic life.
Aquatic Hazard (Chronic)H410Very toxic to aquatic life with long lasting effects.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dark, and well-ventilated area in a tightly sealed container.

  • First Aid:

    • Skin Contact: Wash off with plenty of water. If irritation occurs, seek medical attention.[8]

    • Eye Contact: Rinse with plenty of water. If irritation persists, seek medical attention.[8]

    • Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[9]

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined physicochemical properties, coupled with a reliable synthetic pathway that avoids common mechanistic pitfalls, make it a dependable starting material. Its utility in modern synthetic chemistry, particularly in forming the carbon-carbon and carbon-heteroatom bonds that are central to many pharmaceutical compounds, ensures its continued relevance in the field. Adherence to strict safety protocols is mandatory when handling this compound.

References

molecular structure and formula of 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (also known as p-chloropropylbenzene), a halogenated aromatic hydrocarbon. This document delves into the fundamental molecular characteristics, physicochemical properties, and established synthetic pathways of this compound. With a focus on scientific integrity, we explore the mechanistic rationale behind its synthesis, particularly addressing the challenges of isomeric control. Furthermore, this guide outlines the compound's reactivity, potential applications as a chemical intermediate, and critical safety and handling protocols. The information is structured to serve as a valuable resource for professionals in chemical research and development, offering both foundational knowledge and practical insights.

Nomenclature and Chemical Identification

This compound is an organic compound featuring a benzene ring substituted with a chlorine atom and a propyl group at the para (1,4) positions. Accurate identification is crucial for regulatory compliance, procurement, and scientific communication. The standard identifiers for this compound are consolidated below.

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 52944-34-0[1][2][3]
Molecular Formula C₉H₁₁Cl[1][2][3][4][5]
Synonyms p-Chloropropylbenzene, 4-Propylchlorobenzene[2][4]
InChI 1S/C9H11Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3[1][2]
InChIKey QXQAPNSHUJORMC-UHFFFAOYSA-N[1][2][5]
SMILES CCCC1=CC=C(C=C1)Cl[1][5]

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound dictates its physical and chemical behavior. It consists of a planar benzene ring, which imparts aromatic character, a straight-chain alkyl group (n-propyl), and an electronegative chlorine atom.

Caption: Molecular structure of this compound.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and process modeling.

PropertyValueUnitSource
Molecular Weight 154.64 g/mol [4][6]
Appearance Colorless to light yellow clear liquid-[4][6]
Purity >98.0% (GC)%[4]
Boiling Point 203°C
Specific Gravity (20/20) 1.02-
Refractive Index (n20/D) 1.51-
Predicted logP 4.2-[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a strategic approach to avoid the formation of undesired isomers. Direct Friedel-Crafts alkylation of benzene or chlorobenzene with a propyl halide (e.g., 1-chloropropane) is not a viable method for producing the n-propyl isomer as the major product.

Causality Behind Experimental Choice: The primary propyl carbocation that would form during Friedel-Crafts alkylation is unstable and readily rearranges via a hydride shift to the more stable secondary isopropyl carbocation.[7] This rearrangement leads to the predominant formation of 1-chloro-4-isopropylbenzene.

To circumvent this issue, a multi-step synthesis involving a Friedel-Crafts acylation is the preferred and more reliable pathway. This method ensures the n-propyl chain is installed without rearrangement.

synthesis_workflow benzene Benzene reagent1 Propanoyl Chloride (CH₃CH₂COCl) AlCl₃ benzene->reagent1 propiophenone Propiophenone reagent1->propiophenone Friedel-Crafts Acylation reagent2 Cl₂ / FeCl₃ propiophenone->reagent2 chloro_ketone 4-Chloropropiophenone reagent2->chloro_ketone Electrophilic Chlorination reagent3 Zn(Hg), HCl (Clemmensen) or N₂H₄, KOH (Wolff-Kishner) chloro_ketone->reagent3 product This compound reagent3->product Ketone Reduction

Caption: Reliable synthetic workflow for this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a self-validating system where the integrity of the acyl group prevents rearrangement, ensuring the formation of the desired linear alkyl chain upon reduction.

Step 1: Friedel-Crafts Acylation of Benzene

  • To a cooled (0-5 °C) and stirred solution of anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene, slowly add propanoyl chloride (CH₃CH₂COCl).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50 °C) for several hours to drive the reaction to completion.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer (propiophenone in benzene) is separated, washed with a sodium bicarbonate solution and then with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield crude propiophenone.

Step 2: Electrophilic Aromatic Chlorination

  • The propiophenone is dissolved in a suitable solvent (e.g., tetrachloromethane or without solvent).

  • A Lewis acid catalyst, such as iron(III) chloride (FeCl₃), is added.

  • Chlorine gas (Cl₂) is bubbled through the solution, or an alternative chlorinating agent is used. The acyl group is a meta-director, but for the synthesis of the para-isomer, chlorination of propylbenzene itself is an alternative where the alkyl group directs ortho/para. However, for a controlled synthesis, starting with chlorobenzene and then performing the acylation is a common strategy to ensure para-substitution due to steric hindrance at the ortho positions. Self-Validation Note: The order of these steps is critical. Performing acylation on chlorobenzene is a viable alternative to achieve the desired 4-chloro-substituted product.[7]

Step 3: Reduction of the Carbonyl Group

  • The resulting 4-chloropropiophenone is subjected to reduction to convert the keto group into a methylene group. Two common methods are:

    • Clemmensen Reduction: The ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).[9] This method is effective but uses harsh acidic conditions.

    • Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[8] This is performed under basic conditions.

  • After the reduction is complete, the product is isolated by extraction, washed, dried, and purified, typically by vacuum distillation, to yield pure this compound.

Reactivity and Applications in Synthesis

This compound serves as a versatile building block in organic synthesis.[4] Its reactivity is centered around the aromatic ring, the chlorine substituent, and the propyl side chain.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution. The chloro and propyl groups are both ortho, para-directing activators (propyl) or deactivators (chloro), meaning incoming electrophiles will be directed to the positions ortho to these substituents.

  • Nucleophilic Aromatic Substitution: The chlorine atom is generally unreactive towards nucleophiles but can be substituted under forcing conditions (high temperature and pressure).

  • Side-Chain Reactions: The benzylic position of the propyl group (the CH₂ group attached to the ring) is susceptible to oxidation and free-radical halogenation.

While specific applications in late-stage drug development are not broadly documented in public literature, its structure is present in molecules patented for various uses, highlighting its role as a key intermediate.[1] Its utility lies in its ability to introduce a 4-chlorophenyl moiety with an n-propyl tail, a common structural motif in medicinal chemistry for modulating lipophilicity and metabolic stability.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][10]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H410: Very toxic to aquatic life with long-lasting effects.[1][10]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[10][11]

    • P270: Do not eat, drink or smoke when using this product.[10]

    • P273: Avoid release to the environment.[10]

    • P280: Wear protective gloves/eye protection/face protection.[11]

    • P301 + P317: IF SWALLOWED: Get medical help.[10]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[11]

    • P501: Dispose of contents/container to an appropriate treatment and disposal facility.[10]

Handling Recommendations: Personnel should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a well-defined chemical compound with established identifiers and properties. Its synthesis is a classic example of strategic organic chemistry, requiring an indirect acylation-reduction pathway to avoid isomeric impurities that would result from direct alkylation. As a functionalized aromatic building block, it holds potential for the synthesis of more complex molecules in various fields, including agrochemicals and pharmaceuticals. Strict adherence to safety protocols is mandatory when handling this compound due to its oral toxicity, irritant properties, and environmental hazards.

References

electronic properties of n-alkylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of n-Alkylbenzenes

Abstract

This technical guide provides a comprehensive exploration of the , a fundamental class of organic compounds. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes core principles with experimental insights. We delve into the nuanced interplay of inductive and hyperconjugative effects imparted by the n-alkyl substituent and detail how these phenomena modulate the electronic structure of the benzene ring. Key properties, including ionization potentials, spectroscopic behavior, and excited-state dynamics, are examined. The guide further provides detailed experimental protocols for characterizing these properties using Ultraviolet-Visible (UV-Vis) and Photoelectron Spectroscopy (PES), grounding theoretical concepts in practical application.

Introduction: The Significance of the Alkyl-Aryl Interaction

n-Alkylbenzenes, molecules composed of a benzene ring attached to a straight-chain alkyl group, are ubiquitous scaffolds in chemistry.[1] From their role as bulk chemicals in industrial synthesis to their presence as critical moieties in pharmaceuticals and organic electronic materials, their behavior is of profound scientific interest.[2][3] The seemingly simple addition of an alkyl chain to the aromatic ring introduces subtle yet significant electronic perturbations that govern the molecule's reactivity, stability, and photophysical properties.

Understanding these electronic properties is not merely an academic exercise. For drug development professionals, the electron density of the aromatic ring, influenced by the alkyl substituent, can dictate ligand-receptor binding interactions. For materials scientists, tuning the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) through alkyl chain modification is a key strategy in designing organic semiconductors with desired charge-transport characteristics.[4][5] This guide explains the causality behind these effects, providing a foundational understanding for rational molecular design.

Fundamental Electronic Effects of n-Alkyl Substituents

The electronic influence of an n-alkyl group on a benzene ring is primarily a combination of two effects: the inductive effect and hyperconjugation. These effects are responsible for the observation that alkyl groups are activating and ortho, para-directing in electrophilic aromatic substitution reactions.[6][7]

The Inductive Effect (+I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[8] In n-alkylbenzenes, the sp³-hybridized carbon atoms of the alkyl chain are less electronegative than the sp²-hybridized carbon atoms of the benzene ring.[9] This difference in electronegativity leads to a net push of sigma (σ) electron density from the alkyl group towards the ring.[9] This electron-donating behavior is termed a positive inductive effect (+I).

This influx of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. The effect is distance-dependent, weakening with each successive bond, but it enriches the overall electron density of the aromatic system.

Hyperconjugation (σ-π Conjugation)

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled sigma (σ) orbital (typically a C-H or C-C bond) into an adjacent empty or partially filled p-orbital or a π-orbital.[10][11] In n-alkylbenzenes, the σ-electrons of the C-H bonds on the carbon atom adjacent to the ring (the α-carbon) can overlap with the π-system of the benzene ring.[12][13]

This delocalization can be thought of as "no-bond resonance" and further increases the electron density at the ortho and para positions of the ring, reinforcing the directing effect seen in electrophilic substitutions.[14] The strength of hyperconjugation is dependent on the number of α-hydrogens. Consequently, the hyperconjugative effect is strongest for a methyl group (-CH₃), and it generally decreases for longer-chain alkyl groups (e.g., ethyl, propyl) as the C-C σ-bonds are less effective at this overlap than C-H σ-bonds.[14][15]

The following diagram illustrates the interplay of these two foundational effects.

G cluster_0 Electronic Effects of n-Alkyl Group cluster_1 Underlying Cause cluster_2 Consequences for Benzene Ring Inductive Inductive Effect (+I) ElectroNeg Electronegativity Difference (sp³ C < sp² C) Inductive->ElectroNeg arises from ElecDensity Increased Electron Density (Activation) Inductive->ElecDensity Hyperconjugation Hyperconjugation (σ-π) OrbitalOverlap σ(C-H) / π*(Ring) Overlap Hyperconjugation->OrbitalOverlap arises from Hyperconjugation->ElecDensity OrthoPara Ortho, Para-Directing Hyperconjugation->OrthoPara HOMO_destab HOMO Destabilization (Lower Ionization Potential) ElecDensity->HOMO_destab

Caption: Interplay of inductive and hyperconjugative effects from an n-alkyl group.

Impact on Ionization Potential and Molecular Orbitals

The combined electron-donating character of the alkyl group directly impacts the energy levels of the benzene ring's molecular orbitals. The most significant effect is on the Highest Occupied Molecular Orbital (HOMO).

The influx of electron density from both induction and hyperconjugation raises the energy of the HOMO. A higher HOMO energy means that less energy is required to remove an electron from the molecule. This energy is the first ionization potential (IP) . Therefore, n-alkylbenzenes consistently exhibit lower ionization potentials than unsubstituted benzene.[16] The magnitude of this decrease is a direct probe of the electronic donation of the alkyl group.

As the alkyl chain length increases, the ionization potential continues to decrease, although the effect is most pronounced when moving from benzene to toluene and diminishes for longer chains.[2][17] This trend reflects the complex balance between the increasing inductive effect and the potentially decreasing hyperconjugative effect of longer alkyl chains.

Compoundn-Alkyl GroupFirst Adiabatic Ionization Potential (eV)
Benzene-H9.24378
Toluene-CH₃8.828
Ethylbenzene-CH₂CH₃8.770
n-Propylbenzene-CH₂(CH₂)₂CH₃8.72
n-Butylbenzene-CH₂(CH₂)₃CH₃8.69
Data compiled from the NIST Chemistry WebBook. This data is presented for comparative purposes.

Spectroscopic Characterization

Spectroscopic techniques provide direct experimental evidence of the electronic perturbations caused by n-alkylation. UV-Vis and Photoelectron spectroscopy are particularly powerful tools in this regard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals.[18] The π → π* transitions in benzene give rise to characteristic absorption bands. The introduction of an electron-donating alkyl group raises the energy of the ground state HOMO more than the excited state LUMO. This reduces the energy gap between the orbitals, resulting in a shift of the absorption maximum (λ_max) to a longer wavelength, an effect known as a bathochromic (red) shift .[19][20]

While the shifts are modest, they are clearly observable and correlate with the electron-donating ability of the alkyl group. The fine vibrational structure observed in the benzene spectrum also tends to be blurred in alkylbenzenes due to increased molecular flexibility and conformational diversity.[19][21]

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) provides the most direct measurement of ionization potentials.[22][23] In this technique, a sample is irradiated with high-energy photons, causing the ejection of electrons (photoionization).[24] By measuring the kinetic energy of these ejected photoelectrons, the binding energy of the electrons in their respective molecular orbitals can be determined via the relationship:

Binding Energy = Photon Energy - Kinetic Energy

  • Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe the valence electrons in the HOMO and other nearby molecular orbitals.[25] The first peak in the UPS spectrum corresponds to the first ionization potential.

  • X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe the more tightly bound core-level electrons, which can provide information on the elemental composition and chemical environment.[25]

For n-alkylbenzenes, UPS is the ideal technique for quantifying the impact of the alkyl chain on the valence electronic structure.

G cluster_0 Photoelectron Spectroscopy (PES) Workflow PhotonSource Photon Source (UV or X-ray) Sample n-Alkylbenzene Sample (Gas Phase) PhotonSource->Sample hv Photoionization Photoionization Event Sample->Photoionization Analyzer Electron Energy Analyzer Photoionization->Analyzer e⁻ (with Kinetic Energy) Detector Detector Analyzer->Detector Spectrum Output: PES Spectrum (Counts vs. Binding Energy) Detector->Spectrum

Caption: A simplified workflow for a Photoelectron Spectroscopy experiment.

Experimental Protocols

Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data. The following sections detail standard procedures for the spectroscopic analysis of n-alkylbenzenes.

Protocol: UV-Vis Absorption Spectroscopy

Objective: To measure the UV absorption spectrum of an n-alkylbenzene and determine its λ_max values.

Materials:

  • n-Alkylbenzene sample (e.g., Toluene, Ethylbenzene)

  • Spectroscopic grade solvent (e.g., Cyclohexane, Isooctane). The solvent must be transparent in the measurement region (~220-300 nm).[19]

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: a. Prepare a stock solution of the n-alkylbenzene in the chosen solvent at a concentration of approximately 0.5 g/L.[19] The exact concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.2 - 0.8 A.U.). b. Perform serial dilutions if necessary to find the optimal concentration.

  • Instrument Setup: a. Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output. b. Set the wavelength range for scanning, for example, from 300 nm down to 220 nm.

  • Baseline Correction: a. Fill a quartz cuvette with the pure solvent. This will be the reference/blank. b. Place the reference cuvette in the spectrophotometer. c. Run a baseline scan to zero the instrument's absorbance across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: a. Empty the reference cuvette and rinse it with a small amount of the sample solution before filling it. b. Place the sample cuvette in the spectrophotometer. c. Run the sample scan. The instrument will record Absorbance vs. Wavelength.

  • Data Analysis: a. Identify the wavelength of maximum absorbance (λ_max) for the characteristic π → π* transitions. b. Note any shifts in λ_max compared to a spectrum of benzene run under identical conditions. c. Process the data using appropriate software to label peaks and prepare the spectrum for reporting.

Trustworthiness Check: The protocol is self-validating by running a known standard like benzene to confirm instrument calibration and by checking for adherence to Beer's Law across different concentrations, which confirms the absence of intermolecular interactions affecting the spectrum.[19]

Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)

Objective: To measure the valence shell binding energies, including the first ionization potential, of an n-alkylbenzene.

Materials:

  • n-Alkylbenzene sample (high purity, liquid)

  • Ultra-high vacuum (UHV) photoelectron spectrometer

  • Helium gas discharge lamp (providing He I radiation at 21.22 eV)

  • Variable leak valve

  • Calibration standard (e.g., Argon or Xenon gas)

Procedure:

  • System Preparation: a. Ensure the spectrometer analysis chamber is at UHV conditions (pressure < 10⁻⁸ mbar) to prevent scattering of photoelectrons. b. Start the helium discharge lamp and allow it to stabilize.

  • Sample Introduction: a. The liquid n-alkylbenzene sample is introduced into the UHV chamber as a gas. b. Connect the sample vial to a variable leak valve on the spectrometer's gas inlet line. c. Gently open the leak valve to introduce the sample vapor into the analysis chamber until a stable working pressure is reached (typically ~10⁻⁶ mbar).

  • Calibration: a. Introduce a known calibration gas (e.g., Argon) into the chamber along with the sample. b. Record a spectrum and adjust the energy scale so that the known sharp peaks of the calibrant (e.g., Ar 2p₃/₂ at 15.759 eV) are at their correct binding energies. This step is critical for ensuring the accuracy of the measured ionization potentials.

  • Data Acquisition: a. With the sample gas pressure stable, acquire the UPS spectrum. This involves scanning the kinetic energy of the photoelectrons detected by the analyzer. b. Acquire data for a sufficient duration to achieve a good signal-to-noise ratio.

  • Data Analysis: a. Convert the kinetic energy scale to a binding energy scale using the known photon energy (21.22 eV for He I). b. Identify the onset of the first band in the spectrum. This corresponds to the first adiabatic ionization potential (the energy to go from the v=0 ground state of the neutral molecule to the v=0 ground state of the ion). c. The maximum of the first band corresponds to the vertical ionization potential. d. Assign the subsequent bands in the spectrum to ionization from other valence molecular orbitals by comparing with theoretical calculations or literature data.[26]

Causality and Expertise: The choice of He I radiation is deliberate; its energy (21.22 eV) is sufficient to ionize all valence electrons of alkylbenzenes without being excessively high, which provides better energy resolution for these orbitals. The requirement for UHV is to ensure the mean free path of the ejected electrons is long enough for them to reach the detector without colliding with background gas molecules, which would alter their kinetic energy.[24]

Excited-State Dynamics and Charge Transfer

The also dictate their behavior after absorbing a photon. The excited state can undergo various relaxation processes, including fluorescence, internal conversion, and intersystem crossing.[27][28] The presence of the alkyl chain, particularly its conformational flexibility, can influence the rates of these processes.[29][30] For example, different conformers (e.g., gauche vs. trans) of n-propylbenzene and n-butylbenzene have been shown to exhibit different fluorescence lifetimes and electronic characters in their excited states.[30]

In more complex systems or specific solvent environments, charge-transfer (CT) states can become important.[31][32] A CT state involves the spatial redistribution of electron density upon excitation.[33] While less common in simple alkylbenzenes, understanding the fundamental influence of the alkyl donor group is crucial for designing more complex molecules where CT processes are deliberately engineered, such as in materials for organic light-emitting diodes (OLEDs).[31][34]

Conclusion and Future Outlook

The are governed by a subtle but predictable interplay of inductive and hyperconjugative effects. These principles, originating from the electron-donating nature of the alkyl group, manifest as measurable changes in ionization potential and spectroscopic signatures. The methodologies of UV-Vis and Photoelectron spectroscopy provide robust, quantitative tools for probing these electronic structures. For scientists in drug discovery and materials development, a firm grasp of these concepts is indispensable. It allows for the rationalization of structure-activity relationships and provides a framework for designing novel molecules with tailored electronic properties, whether for enhancing biological activity or for optimizing performance in next-generation organic electronic devices.

References

Introduction: The Propyl Group as a Modulator of Aromatic Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Propyl Group on an Aromatic Ring

To the synthetic chemist, an alkyl substituent on an aromatic ring is a fundamental control element, influencing both the reactivity of the ring and offering a handle for further functionalization. The propyl group, in particular, provides a nuanced example of this dual role. As an aromatic substituent, n-propylbenzene is a valuable intermediate in the synthesis of various commercial products, including pharmaceuticals and specialized polymers.[1][2] Its chemical behavior is governed by a delicate interplay of electronic and steric effects, which are critical for professionals in drug development and chemical research to understand and manipulate.

This guide offers a detailed examination of the reactivity imparted by a propyl group to an aromatic system. We will dissect its influence on electrophilic aromatic substitution (EAS) and explore the unique chemistry of the benzylic position. The narrative is structured to provide not just procedural knowledge but a deep mechanistic understanding, grounded in authoritative chemical principles.

Section 1: Influence on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The propyl group, like other simple alkyl groups, modifies the reactivity of the benzene ring in two primary ways: it increases the rate of reaction (activation) and directs incoming electrophiles to specific positions (ortho and para).[3]

1.1. Mechanistic Underpinnings: Activation and Directing Effects

The underlying cause of these effects is the electron-donating nature of the propyl group. This occurs primarily through an inductive effect (+I), where the alkyl chain pushes electron density through the sigma bond onto the ring.[4] This increased electron density makes the aromatic π-system more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.[5][6]

The ortho, para-directing effect is best understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the rate-determining step of EAS.[7]

  • Ortho and Para Attack: When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge directly on the carbon atom bearing the propyl group. This carbocation is stabilized by the electron-donating inductive effect of the adjacent alkyl group, lowering the activation energy of the pathway.

  • Meta Attack: Attack at the meta position does not produce a resonance structure where the positive charge is adjacent to the propyl group. Consequently, the arenium ion formed via meta attack is less stabilized and forms more slowly.

This differential stabilization means the transition states leading to ortho and para products are lower in energy, making these the kinetically favored products.[8]

G Stabilization of Arenium Ions in Propylbenzene cluster_ortho_para Ortho/Para Attack cluster_meta Meta Attack Propylbenzene Propylbenzene Arenium_Ion_OP Arenium Ion (Charge on Substituted Carbon) Propylbenzene->Arenium_Ion_OP E+ (ortho/para) Stabilized_TS Lower Energy Transition State Arenium_Ion_OP->Stabilized_TS Inductive Effect (+I) Ortho_Para_Product Ortho_Para_Product Stabilized_TS->Ortho_Para_Product Fast Arenium_Ion_M Arenium Ion (Charge NOT on Substituted Carbon) Propylbenzene_M->Arenium_Ion_M E+ (meta) Less_Stabilized_TS Higher Energy Transition State Arenium_Ion_M->Less_Stabilized_TS Less Stabilization Meta_Product Meta_Product Less_Stabilized_TS->Meta_Product Slow

Caption: Energy pathways for electrophilic attack on propylbenzene.

1.2. The Role of Steric Hindrance

While electronic effects permit both ortho and para substitution, steric hindrance often causes the para isomer to be the major product. The propyl group can physically block the approach of the electrophile to the adjacent ortho positions. This effect is more pronounced with larger alkyl groups (e.g., tert-butyl) and bulky electrophiles.[8][9] For the n-propyl group, the steric effect is moderate but significant, often leading to a preference for the less hindered para position.[10]

Table 1: Isomer Distribution in the Nitration of Alkylbenzenes

Alkylbenzene% Ortho% Meta% Para
Toluene58.54.537.0
Ethylbenzene45550
Isopropylbenzene30862
tert-Butylbenzene16875
Source: Data compiled from various organic chemistry resources, illustrating the trend of decreasing ortho substitution with increasing steric bulk.[10]

Section 2: Reactivity at the Benzylic Position

The carbon atom of the propyl group directly attached to the aromatic ring is known as the benzylic position . This position exhibits unique and enhanced reactivity because any radical, carbocation, or carbanion intermediate formed at this site is stabilized by resonance with the adjacent aromatic ring.[11][12] This stabilization of the intermediate dramatically lowers the activation energy for reactions involving the benzylic C-H bonds.

2.1. Free-Radical Halogenation

The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds, making them susceptible to homolytic cleavage. Consequently, alkylbenzenes undergo selective halogenation at the benzylic position under free-radical conditions.[13] A common and highly selective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator like UV light or benzoyl peroxide.[14][15]

The reaction proceeds via a radical chain mechanism:

  • Initiation: The initiator generates a small concentration of bromine radicals.

  • Propagation: A bromine radical abstracts a benzylic hydrogen from propylbenzene, forming the resonance-stabilized benzyl radical and HBr. This radical then reacts with Br₂ (generated from NBS and HBr) to yield the product, (1-bromopropyl)benzene, and a new bromine radical.[16]

  • Termination: The chain reaction is terminated by the combination of any two radical species.

G Mechanism of Benzylic Bromination with NBS Initiator Initiator Br_rad Br_rad Initiator->Br_rad Initiation Propylbenzene Propylbenzene Benzylic_Radical Benzylic_Radical Propylbenzene->Benzylic_Radical + Br• Product (1-Bromopropyl)benzene Benzylic_Radical->Product + Br2 Resonance_Stabilization Resonance with Aromatic Ring Benzylic_Radical->Resonance_Stabilization Product->Br_rad Propagation Cycle

Caption: Key steps in free-radical benzylic bromination.

2.2. Oxidation of the Alkyl Side-Chain

A powerful and synthetically useful reaction is the oxidation of the alkyl side-chain to a carboxylic acid group.[16] Strong oxidizing agents, such as hot, alkaline potassium permanganate (KMnO₄) or chromic acid, will cleave the entire alkyl chain, provided there is at least one benzylic hydrogen.[13][17] Regardless of the length of the alkyl chain, the product is always benzoic acid (or a substituted benzoic acid).[14] This transformation is robust and widely used in synthesis. The reaction proceeds via complex mechanisms involving the initial formation of benzylic radical intermediates.[18]

Experimental Protocol: Oxidation of n-Propylbenzene to Benzoic Acid

This protocol details a standard laboratory procedure for the side-chain oxidation of an alkylbenzene.

  • Objective: To synthesize benzoic acid from n-propylbenzene using potassium permanganate.

  • Causality: The reaction leverages the heightened reactivity of the benzylic C-H bonds, which are susceptible to oxidation under harsh conditions that leave the stable aromatic ring intact.

Materials:

  • n-Propylbenzene (1.0 g, 8.32 mmol)

  • Potassium permanganate (KMnO₄) (4.0 g, 25.3 mmol)

  • Sodium carbonate (Na₂CO₃) (0.5 g)

  • 10% Sulfuric Acid (H₂SO₄)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Step-by-Step Methodology:

  • Reaction Setup: Combine n-propylbenzene, KMnO₄, Na₂CO₃, and 50 mL of water in a 100 mL round-bottom flask. The sodium carbonate maintains basic conditions, which are optimal for the permanganate oxidation.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 90 minutes or until the purple color of the permanganate ion has been replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Quench and Clarify: Cool the reaction mixture to room temperature. Carefully add saturated sodium bisulfite solution dropwise to the stirred mixture until the brown MnO₂ is consumed and the solution becomes colorless. This step reduces excess KMnO₄ and removes the MnO₂ byproduct.

  • Precipitation: Cool the clarified solution in an ice bath. Slowly acidify the solution by adding 10% sulfuric acid dropwise until the precipitation of a white solid is complete (test with litmus paper to ensure it is acidic). This protonates the sodium benzoate salt, which is water-soluble, to the less soluble benzoic acid.

  • Isolation and Purification: Collect the white crystals of benzoic acid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove residual inorganic salts. The product can be further purified by recrystallization from hot water.

Conclusion and Outlook for Drug Development

The propyl group is a versatile modulator of aromatic reactivity. Its electron-donating properties activate the ring for ortho, para-directed electrophilic substitution, while the unique reactivity of the benzylic position allows for a diverse array of side-chain functionalization reactions, including halogenation and oxidation. For researchers in drug development, this dual reactivity is a powerful tool. It allows for the construction of complex molecular scaffolds by first using the propyl group to direct substitution on the ring, and then transforming the propyl group itself to introduce new functional moieties.[1] A thorough, mechanistically-grounded understanding of these principles is therefore essential for the rational design and efficient synthesis of novel therapeutic agents.

References

The Synthetic Versatility of 1-Chloro-4-propylbenzene: A Technical Guide to its Potential Derivatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic potential of 1-chloro-4-propylbenzene as a versatile starting material for the generation of a diverse array of chemical derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles governing the reactivity of this molecule and presents detailed, field-proven methodologies for its derivatization. By leveraging key organic transformations, including electrophilic aromatic substitution and modern cross-coupling reactions, a wide range of novel compounds with potential applications in medicinal chemistry and materials science can be accessed. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Value of this compound

This compound (C₉H₁₁Cl) is an aromatic compound characterized by a benzene ring substituted with a chloro and a propyl group at the para position.[1][2] This seemingly simple molecule possesses a unique combination of electronic and steric properties that render it a highly valuable scaffold in synthetic organic chemistry. The interplay between the deactivating, yet ortho-, para-directing chloro group and the activating, ortho-, para-directing propyl group governs the regioselectivity of its reactions, offering a handle for precise chemical modifications.[3][4]

The propyl chain provides a lipophilic character, a feature often sought in drug candidates to enhance membrane permeability. The chloro substituent, while influencing the reactivity of the aromatic ring, also serves as a key functional group for a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This guide will systematically explore the derivatization of this compound through several key reaction classes, providing both the theoretical framework and practical protocols for their execution.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of the starting material is paramount for any synthetic endeavor.

PropertyValueSource
Molecular Formula C₉H₁₁Cl[1]
Molecular Weight 154.64 g/mol [6]
Appearance Solid[6]
CAS Number 52944-34-0[1]
IUPAC Name This compound[2]

Electrophilic Aromatic Substitution: Tailoring the Core Structure

Electrophilic aromatic substitution (EAS) represents a fundamental strategy for the direct functionalization of the this compound ring. The regiochemical outcome of these reactions is dictated by the combined directing effects of the existing substituents. The propyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, yet also ortho-, para-director.[3][4] This confluence of directing effects primarily channels incoming electrophiles to the positions ortho to the activating propyl group (positions 2 and 6) and, to a lesser extent, ortho to the chloro group (positions 3 and 5). Steric hindrance from the propyl group may influence the ratio of ortho isomers.

Nitration: Introducing a Versatile Functional Group

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can be a precursor to a wide range of other functionalities, most notably an amino group.

Causality of Experimental Choices: The use of a nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the chloro substituent. The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize potential side reactions.

Predicted Regioselectivity: The primary products expected are 2-nitro-1-chloro-4-propylbenzene and 3-nitro-1-chloro-4-propylbenzene. The position ortho to the activating propyl group is favored.

Experimental Protocol: Nitration of this compound

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add 15 mL of concentrated sulfuric acid. Slowly add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.

  • Reaction: In a separate flask, cool 10 g of this compound in an ice bath. Slowly add the prepared nitrating mixture dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Slowly pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitro-derivatives. Purification can be achieved by column chromatography.

Nitration_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification Conc_H2SO4 Conc. H₂SO₄ Nitrating_Mixture Nitrating Mixture (H₂SO₄/HNO₃) Conc_H2SO4->Nitrating_Mixture < 20°C Conc_HNO3 Conc. HNO₃ Conc_HNO3->Nitrating_Mixture < 20°C Reaction_Vessel Reaction (< 10°C) Nitrating_Mixture->Reaction_Vessel Start_Mat This compound Start_Mat->Reaction_Vessel Quench Quench (Ice) Reaction_Vessel->Quench Extract Extraction (DCM) Quench->Extract Wash Washing Extract->Wash Dry Drying & Evaporation Wash->Dry Purify Column Chromatography Dry->Purify Product Nitro-derivatives Purify->Product

Caption: Workflow for the nitration of this compound.

Friedel-Crafts Acylation: Building Carbon-Carbon Bonds

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is a robust method for creating a new carbon-carbon bond and the resulting ketone can be further modified.[5][7]

Causality of Experimental Choices: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, generating a highly electrophilic acylium ion.[8] The reaction is often performed in a non-polar solvent like dichloromethane. Unlike Friedel-Crafts alkylation, acylation is not prone to poly-substitution because the product ketone is deactivated towards further electrophilic attack.

Predicted Regioselectivity: The major product is expected to be 2-acyl-1-chloro-4-propylbenzene, with the acyl group adding to the position ortho to the activating propyl group.

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

  • Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, add this compound (10 mmol) and anhydrous dichloromethane (30 mL).

  • Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (12 mmol) portion-wise with stirring.

  • Acyl Chloride Addition: Add acetyl chloride (11 mmol) dissolved in anhydrous dichloromethane (10 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[9][10]

Sulfonation: Introducing a Sulfonic Acid Group

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This functional group can enhance water solubility and serves as a precursor for other sulfur-containing derivatives.[11]

Causality of Experimental Choices: Chlorosulfonic acid is a powerful sulfonating agent.[12][13] The reaction is typically performed at low temperatures to control its reactivity. Using an excess of chlorosulfonic acid can lead to the formation of the corresponding sulfonyl chloride directly.[11]

Predicted Regioselectivity: The major product is expected to be 4-chloro-2-propylbenzenesulfonic acid.[14][15][16][17][18]

Experimental Protocol: Sulfonation with Chlorosulfonic Acid

  • Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, place this compound (10 mmol) in an inert solvent such as chloroform (20 mL). Cool the mixture in an ice-salt bath to -10°C.

  • Reagent Addition: Add chlorosulfonic acid (1.1 equivalents) dropwise from the dropping funnel, maintaining the low temperature.

  • Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate. If so, it can be collected by filtration, washed with cold water, and dried. Alternatively, if it remains in solution, it can be isolated by extraction and crystallization.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Derivative Landscape

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance. The chloro substituent on this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[19][20]

Causality of Experimental Choices: The choice of palladium catalyst and ligand is crucial for the successful coupling of aryl chlorides, which are generally less reactive than aryl bromides or iodides. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step. A base is required to activate the organoboron species for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the biphenyl derivative.[21][22]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-Cl OxAdd->PdII_complex Ar-Cl Transmetal Transmetalation PdII_complex->Transmetal PdII_R_complex Ar-Pd(II)L₂-R Transmetal->PdII_R_complex Ar_B R-B(OH)₂ Ar_B->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.[23][24]

Causality of Experimental Choices: Similar to the Suzuki coupling, the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the amination of aryl chlorides. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine, facilitating its coordination to the palladium center.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), a palladium precatalyst like Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand such as XPhos (0.04 mmol). Add sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add morpholine (1.2 mmol) followed by an anhydrous solvent like toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the N-aryl morpholine derivative.[22][25]

Potential Applications in Drug Discovery and Materials Science

The derivatives of this compound hold significant potential in various scientific fields.

  • Medicinal Chemistry: The introduction of different functional groups through the described synthetic routes can lead to the generation of libraries of novel compounds for biological screening. For instance, aryl amines and biphenyl moieties are common pharmacophores in many drug molecules.[26] The propyl group can contribute to favorable pharmacokinetic properties.

  • Materials Science: Substituted aromatic compounds are fundamental building blocks for liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The ability to precisely functionalize the this compound core allows for the synthesis of tailored materials with specific electronic and photophysical properties.

While direct biological activity data for a wide range of this compound derivatives is not extensively documented in publicly available literature, the structural motifs that can be generated are prevalent in biologically active molecules. For example, chlorine-substituted aromatic compounds are found in a variety of pharmaceuticals and agrochemicals.[27] Furthermore, the synthesis of N-substituted amines and biaryl compounds via the methodologies described provides access to chemical spaces with a high probability of identifying bioactive molecules.[26][28]

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse array of chemical derivatives. This guide has provided a comprehensive overview of the key synthetic strategies for its functionalization, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying chemical principles and utilizing the detailed experimental protocols provided, researchers and drug development professionals can effectively harness the synthetic potential of this valuable building block to create novel molecules with promising applications in medicine and materials science. The self-validating nature of the described protocols, coupled with the provided rationale for experimental choices, empowers scientists to confidently explore the vast chemical space accessible from this core structure.

References

Introduction to 1-Chloro-4-propylbenzene: A Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 1-Chloro-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 52944-34-0) is an aromatic organic compound with the molecular formula C₉H₁₁Cl.[1] Structurally, it is a benzene ring substituted with a chlorine atom and a propyl group at the para position. This substitution pattern makes it a valuable intermediate in organic synthesis. As an aryl halide, this compound is a crucial precursor for creating more complex molecules through various cross-coupling reactions, finding applications in the synthesis of pharmaceuticals and agrochemicals.[2][3]

The utility of this compound in drug development and other high-stakes research hinges on its purity. The presence of isomeric impurities, such as 1-chloro-2-propylbenzene or 1-chloro-3-propylbenzene, unreacted starting materials, or byproducts from synthesis can lead to unpredictable reaction outcomes, downstream purification challenges, and the generation of erroneous biological data. Therefore, for the discerning scientist, sourcing this chemical from a reliable supplier and having the capability to independently verify its quality are not mere formalities but prerequisites for robust and reproducible research. This guide provides a framework for navigating the commercial supplier landscape and establishing a self-validating quality control process in the laboratory.

The Commercial Supplier Landscape for this compound

Sourcing high-quality reagents is the foundational step of any successful experimental campaign. The market for this compound includes large, well-established global suppliers known for their extensive catalogs and quality management systems, as well as smaller, specialized chemical providers.[4][5][6] When selecting a supplier, researchers should consider not only the listed purity but also the transparency of their documentation, such as the availability of Safety Data Sheets (SDS) and batch-specific Certificates of Analysis (CoA).

Below is a comparative summary of prominent commercial suppliers offering this compound.

SupplierTypical Purity OfferedAvailable QuantitiesKey Characteristics & Notes
Sigma-Aldrich (MilliporeSigma) ≥98%, AldrichCPR™ gradeGrams to KilogramsA globally recognized supplier with a strong reputation for quality and extensive documentation, including SDS and CoA.[4][7]
Tokyo Chemical Industry (TCI) >98.0% (GC)5g, 25g, BulkKnown for high-purity reagents for research. Provides detailed product specifications, including appearance and analytical methods.[8][9][10]
Thermo Fisher Scientific 99%GramsA leading provider of scientific solutions, offering a comprehensive range of laboratory chemicals.[4][11]
BLDpharm ≥98%Grams to KilogramsA supplier focused on research chemicals, offering a wide catalog of building blocks and intermediates.[5]
CymitQuímica >98.0% (GC)5gA European supplier providing chemicals for laboratory use, often distributing products from other major manufacturers like TCI.[9]

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website for the most current information.

Understanding the Synthesis and Potential Impurity Profile

A key aspect of ensuring chemical quality is understanding its synthetic origin, as this provides insight into the likely impurities. A common and logical route to synthesize this compound is through a two-step process starting from chlorobenzene: a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

The rationale for this pathway is rooted in the directing effects of the substituents on the benzene ring. Direct Friedel-Crafts alkylation of chlorobenzene with a propyl halide is often avoided because the propyl carbocation is prone to rearrangement, which would yield a significant amount of the isopropyl-substituted byproduct.[12] Furthermore, the chloro group is an ortho-, para-director. Acylating first introduces a meta-directing acyl group, which would be problematic if chlorination were the second step. Therefore, starting with chlorobenzene and performing acylation ensures the desired para-substitution, which is then reduced to the propyl group.[13]

Typical Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction Chlorobenzene Chlorobenzene AlCl3 AlCl₃ (Catalyst) Chlorobenzene->AlCl3 PropanoylChloride Propanoyl Chloride (CH₃CH₂COCl) PropanoylChloride->AlCl3 Ortho_Isomer Ortho Isomer (Minor Byproduct) AlCl3->Ortho_Isomer trace Intermediate 4-Chloro-propiophenone AlCl3->Intermediate Reduction Reduction (e.g., Zn(Hg), HCl) Product This compound Reduction->Product Intermediate->Reduction

Caption: A common synthetic route to this compound.

Potential Impurities to Consider:

  • Isomeric Impurities: The ortho-isomer (1-chloro-2-propylbenzene) is a likely contaminant, arising from the non-exclusive para-directing nature of the chloro group.

  • Unreacted Intermediates: Incomplete reduction can leave traces of 4-chloropropiophenone.

  • Starting Materials: Residual chlorobenzene may be present if not fully removed during workup and purification.

  • Solvent Residues: Solvents used in the reaction or purification (e.g., dichloromethane, diethyl ether) may be present in trace amounts.

Quality Verification: A Practical Guide for the Researcher

Relying solely on a supplier's CoA is good practice, but independent verification provides the highest level of confidence, embodying a self-validating system. The following protocols are designed to be accessible to a standard organic chemistry laboratory and provide a robust confirmation of the identity, purity, and integrity of the supplied this compound.

Quality Control Workflow

QC_Workflow Start Receive Chemical Doc_Review Review Supplier CoA & SDS Start->Doc_Review GC_Analysis Perform GC-FID Analysis Doc_Review->GC_Analysis Purity_Check Purity > 98%? No major unknown peaks? GC_Analysis->Purity_Check NMR_Analysis Perform ¹H and ¹³C NMR Purity_Check->NMR_Analysis Yes Reject Reject / Contact Supplier Purity_Check->Reject No Structure_Check Spectrum matches expected structure? NMR_Analysis->Structure_Check Accept Accept for Use Structure_Check->Accept Yes Structure_Check->Reject No

Caption: Decision workflow for in-house quality control verification.

Gas Chromatography (GC) Protocol

Causality: Gas chromatography is the ideal first-line technique for this compound. Its volatility and thermal stability make it well-suited for GC analysis. A standard flame ionization detector (FID) will provide a quantitative measure of purity based on the relative peak areas and can effectively separate the target para-isomer from potential ortho- and meta-isomers.[14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity solvent such as hexane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with an FID.

    • Column: A standard non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable. Non-polar columns separate compounds primarily based on boiling point, which is effective for these isomers.

    • Carrier Gas: Helium or Nitrogen.[14][15]

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes. This temperature program provides good separation of early-eluting solvents and later-eluting isomers.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed to avoid peak overloading).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.

    • The NIST Chemistry WebBook lists a Kovats retention index for this compound, which can be used as a reference point for identification.[16][17]

Spectroscopic Confirmation: NMR and MS

Causality: While GC confirms purity, it does not definitively prove the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework, confirming the propyl group's connectivity and the para-substitution pattern on the aromatic ring. Mass Spectrometry (MS) confirms the molecular weight.

4.2.1 ¹H and ¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

Expected Data Interpretation:

  • ¹H NMR:

    • A triplet at ~0.9 ppm (3H) corresponding to the terminal methyl (-CH₃) group.

    • A sextet at ~1.6 ppm (2H) for the central methylene (-CH₂-) group.

    • A triplet at ~2.5 ppm (2H) for the benzylic methylene (-CH₂-) group attached to the ring.

    • Two doublets in the aromatic region (~7.0-7.3 ppm, each 2H), characteristic of a 1,4-disubstituted (para) benzene ring. The symmetry of this pattern is a key indicator of the correct isomer.

  • ¹³C NMR:

    • Three signals in the aliphatic region (~13-38 ppm) for the three distinct carbons of the propyl group.[18]

    • Four signals in the aromatic region (~128-142 ppm). The presence of exactly four aromatic signals confirms the symmetry of the para-substituted ring.[18]

4.2.2 Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Use a GC-MS system with conditions similar to those described in section 4.1, or direct infusion via an appropriate interface.

  • Ionization: Electron Ionization (EI) is standard for this type of molecule.

Expected Data Interpretation:

  • The molecular weight of this compound is 154.64 g/mol .[1]

  • Look for the molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), you should observe two peaks: one at m/z 154 and a smaller one at m/z 156, with a characteristic ~3:1 intensity ratio. This isotopic pattern is a definitive signature for a monochlorinated compound.

Safe Handling and Storage

Professional diligence extends to the safe management of chemicals after purchase and verification.

Safety Precautions:

  • Hazards: this compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1][8] It is also considered very toxic to aquatic life with long-lasting effects.[1][19]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8] Avoid contact with skin, eyes, and clothing.[8]

  • First Aid: In case of skin contact, wash thoroughly with plenty of water.[8] If eye contact occurs, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Storage Recommendations:

  • Store the container tightly closed in a cool, dry, and well-ventilated area.

  • Tokyo Chemical Industry (TCI) recommends storage in a cool and dark place, preferably below 15°C, to ensure long-term stability.[10]

Conclusion

The successful use of this compound in a research or drug development setting is contingent upon a deliberate and informed approach to sourcing and quality control. By selecting reputable suppliers who provide transparent documentation and implementing a straightforward, in-house verification workflow using standard analytical techniques like GC and NMR, scientists can ensure the integrity of their starting materials. This diligence mitigates the risk of experimental failure, enhances the reproducibility of results, and ultimately accelerates the pace of scientific discovery.

References

An In-Depth Technical Guide to the Isomeric Forms of Chloropropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chloropropylbenzene, with the molecular formula C₉H₁₁Cl, exists in several structural isomeric forms, each possessing distinct physicochemical properties and synthetic utilities.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the classification, synthesis, and characterization of these isomers. We delve into the causal mechanisms behind synthetic strategies and present detailed protocols for analytical differentiation using modern chromatographic and spectroscopic techniques. The content is structured to deliver field-proven insights, ensuring a robust understanding of how to selectively synthesize and unambiguously identify specific chloropropylbenzene isomers, which are valuable intermediates in organic synthesis.[3]

Understanding the Isomeric Landscape of Chloropropylbenzene

Structural isomerism in chloropropylbenzene arises from two primary factors: the position of the chlorine atom on the benzene ring (ring substitution) and the position of the chlorine atom on the propyl side chain (side-chain substitution). This leads to two distinct classes of isomers, each with its own set of congeners.

Ring-Substituted Isomers: Ortho, Meta, and Para

In this class, a propyl group and a chlorine atom are attached directly to the benzene ring. Their relative positions give rise to three positional isomers:

  • o-Chloropropylbenzene (1-chloro-2-propylbenzene): The substituents are on adjacent carbons (1,2-substitution).[2][4]

  • m-Chloropropylbenzene (1-chloro-3-propylbenzene): The substituents are separated by one carbon (1,3-substitution).[5]

  • p-Chloropropylbenzene (1-chloro-4-propylbenzene): The substituents are on opposite carbons (1,4-substitution).[1][6][7][8]

Side-Chain-Substituted Isomers

Here, the chlorine atom is located on the n-propyl side chain attached to the phenyl group. The position of the chlorine on this three-carbon chain defines the isomer:

  • (1-Chloropropyl)benzene (1-chloro-1-phenylpropane): Chlorine is on the benzylic carbon, the carbon directly attached to the benzene ring. This carbon is a stereocenter, meaning this isomer exists as a pair of enantiomers (R and S).[9][10][11][12]

  • (2-Chloropropyl)benzene (2-chloro-1-phenylpropane): Chlorine is on the second carbon of the propyl chain.[13]

  • (3-Chloropropyl)benzene (3-chloro-1-phenylpropane): Chlorine is on the terminal carbon of the propyl chain.[14][15][16][17][18]

The logical relationship between these isomers is visualized below.

G cluster_ring Ring-Substituted Isomers cluster_chain Side-Chain-Substituted Isomers Ortho o-Chloropropylbenzene (1-chloro-2-propyl-) Meta m-Chloropropylbenzene (1-chloro-3-propyl-) Para p-Chloropropylbenzene (1-chloro-4-propyl-) Pos1 (1-Chloropropyl)benzene (1-chloro-1-phenylpropane) Pos2 (2-Chloropropyl)benzene (2-chloro-1-phenylpropane) Pos3 (3-Chloropropyl)benzene (3-chloro-1-phenylpropane) Root Chloropropylbenzene (C₉H₁₁Cl) Root->Ortho Root->Meta Root->Para Root->Pos1 Root->Pos2 Root->Pos3

Caption: Classification of the primary isomers of chloropropylbenzene.

Strategic Synthesis of Chloropropylbenzene Isomers

The synthesis of a specific chloropropylbenzene isomer requires careful planning, as the choice and sequence of reactions dictate the final product.

Synthesis of Ring-Substituted Isomers (o-, m-, p-)

The synthesis of these isomers hinges on the principles of Electrophilic Aromatic Substitution (EAS) and the directing effects of the substituents. The key decision is whether to perform Friedel-Crafts alkylation or chlorination first.

  • Propyl Group as the Director: A propyl group is an ortho-, para-director. Therefore, if propylbenzene is chlorinated, a mixture of o- and p-chloropropylbenzene will be formed.

  • Chlorine as the Director: Chlorine is also an ortho-, para-director. Therefore, if chlorobenzene undergoes Friedel-Crafts alkylation with a propylating agent, a mixture of o- and p-chloropropylbenzene will also be formed.

  • Synthesizing the Meta Isomer: To obtain m-chloropropylbenzene, a meta-directing group must be used. A common strategy is to start with a Friedel-Crafts acylation of benzene with propanoyl chloride to form propiophenone. The ketone group is a meta-director, so subsequent chlorination will yield m-chloropropiophenone. The final step is the reduction of the ketone (e.g., via a Clemmensen or Wolff-Kishner reduction) to the propyl group, yielding the desired m-chloropropylbenzene.[19]

The choice of pathway depends on factors like starting material availability and the ease of separating the resulting ortho/para isomers.

G cluster_op Ortho/Para Synthesis cluster_meta Meta Synthesis b1 Benzene p1 Propylbenzene b1->p1 Friedel-Crafts Alkylation c1 Chlorobenzene b1->c1 Chlorination mix_op Mixture: o- and p-Chloropropylbenzene p1->mix_op Chlorination (e.g., Cl₂, FeCl₃) c1->mix_op Friedel-Crafts Alkylation b2 Benzene propio Propiophenone b2->propio Friedel-Crafts Acylation m_keto m-Chloropropiophenone propio->m_keto Chlorination m_final m-Chloropropylbenzene m_keto->m_final Ketone Reduction

Caption: Synthetic pathways for ring-substituted chloropropylbenzenes.

Synthesis of Side-Chain-Substituted Isomers

These isomers are typically synthesized from precursors that already contain the phenylpropyl skeleton.

  • (1-Chloropropyl)benzene: Can be synthesized from 1-phenyl-1-propanol by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated HCl.

  • (2-Chloropropyl)benzene: A common route involves the Friedel-Crafts reaction of benzene with allyl chloride in the presence of a suitable catalyst like anhydrous aluminum chloride.[20] This reaction proceeds via an electrophilic addition to the allyl chloride, forming a secondary carbocation that is then attacked by the benzene ring.

  • (3-Chloropropyl)benzene: This isomer is often prepared from 3-phenyl-1-propanol, again using a chlorinating agent like SOCl₂. The starting alcohol can be obtained through various multi-step syntheses.

Physicochemical Properties of Key Isomers

The structural differences between the isomers lead to variations in their physical properties, which are crucial for their separation and identification.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
o-Chloropropylbenzene1730-86-5[2]C₉H₁₁Cl[2]154.64[2]N/A
m-Chloropropylbenzene57430-24-7[5]C₉H₁₁Cl[5]154.64[5]N/A
p-Chloropropylbenzene52944-34-0[1][8]C₉H₁₁Cl[1][8]154.64[1][7]N/A
(1-Chloropropyl)benzene934-11-2[12]C₉H₁₁Cl[12]154.63[12]~202 (Predicted)[10][11]
(2-Chloropropyl)benzene10304-81-1[13]C₉H₁₁Cl[13]154.63[13]N/A
(3-Chloropropyl)benzene104-52-9[15][17]C₉H₁₁Cl[15][17]154.64[14][16]~220[14]

Note: Experimental data for all boiling points were not consistently available across sources; predicted values are noted where applicable.

Analytical Characterization and Differentiation

Unambiguous identification of chloropropylbenzene isomers is critical. A combination of chromatographic separation and spectroscopic analysis is the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the premier technique for separating these volatile isomers.[21] The choice of GC column is critical; a non-polar or mid-polarity column (e.g., DB-5ms, HP-5) typically provides excellent resolution based on boiling point and polarity differences. The eluted isomers are then identified by Mass Spectrometry.

  • Expertise & Causality: The isomers will have distinct retention times. Generally, for ring-substituted isomers, the para isomer is the most symmetrical and often has the highest boiling point and longest retention time, followed by ortho and then meta. For side-chain isomers, boiling points and retention times are influenced by the chlorine's position.

  • Trustworthiness (Mass Spectra): While all isomers have the same nominal mass, their fragmentation patterns upon electron ionization are unique fingerprints.

    • Side-chain isomers often show a prominent peak at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺), formed by benzylic cleavage.[3]

    • The intensity of the molecular ion peak (M⁺) at m/z 154 and the M+2 peak (due to the ³⁷Cl isotope) at m/z 156 can vary between isomers.

    • Specific fragmentation pathways, like the loss of a propyl radical or HCl, can help distinguish them. The NIST WebBook is an authoritative source for reference mass spectra.[2][8][17]

  • Sample Preparation: Prepare a ~100 ppm solution of the isomer mixture in a suitable solvent like dichloromethane or hexane.

  • GC System: Agilent GC-MS system (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split mode (e.g., 50:1 split ratio), 250°C. Injection volume: 1 µL.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Detector:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

  • Data Analysis: Identify peaks by comparing retention times and matching mass spectra against a validated spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the substitution pattern, especially for the ring-substituted isomers.

  • ¹H NMR:

    • Aromatic Region (δ ~7.0-7.5 ppm): The splitting pattern in this region is highly diagnostic.

      • p-isomer: Shows a symmetrical AA'BB' system, often appearing as two doublets.

      • o-isomer: Displays a more complex multiplet for the four aromatic protons.

      • m-isomer: Also shows a complex multiplet but with different symmetry and chemical shifts compared to the ortho isomer.

    • Aliphatic Region (δ ~0.9-3.0 ppm): The signals for the propyl chain (triplet, sextet, triplet for n-propyl) and the position of the chlorine in side-chain isomers (e.g., a downfield shift for the proton on the carbon bearing the chlorine) are key identifiers.

  • ¹³C NMR: The number of unique signals in the aromatic region confirms the substitution pattern:

    • p-isomer: Due to symmetry, shows only 4 aromatic carbon signals.

    • o- and m-isomers: Show 6 unique aromatic carbon signals.

Applications and Reactivity

Chloropropylbenzenes are primarily used as intermediates in organic synthesis.[3] Their utility stems from the dual reactivity of the molecule.

  • Side-Chain Reactivity: The chlorine on the propyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., -OH, -CN, -NH₂), making these isomers valuable building blocks for pharmaceuticals and agrochemicals.[3][14] The reactivity is highest for the benzylic (1-chloro) isomer and lowest for the 3-chloro isomer.

  • Aromatic Ring Reactivity: The phenyl group can undergo further electrophilic aromatic substitution, although the existing substituents will influence the position and rate of the reaction.

Conclusion

The isomeric forms of chloropropylbenzene represent a fascinating case study in structural chemistry, synthetic strategy, and analytical science. A thorough understanding of the directing effects in electrophilic aromatic substitution is paramount for the selective synthesis of the ring-substituted isomers, while functional group transformations are key to producing the side-chain variants. For the research and drug development professional, the ability to differentiate these isomers is non-negotiable. The combined power of high-resolution gas chromatography and mass spectrometry provides a robust, self-validating system for ensuring the identity and purity of the specific chloropropylbenzene isomer required for any advanced synthetic application.

References

Introduction: Bridging Theory and Application for 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 1-Chloro-4-propylbenzene Properties

This compound (C₉H₁₁Cl) is a substituted aromatic compound with applications in organic synthesis and as an intermediate in the manufacturing of various chemicals.[1][2] For researchers in materials science and drug development, a comprehensive understanding of its molecular properties—ranging from structural geometry and vibrational dynamics to electronic behavior and spectroscopic signatures—is paramount. While experimental characterization provides benchmark data, theoretical calculations, particularly those grounded in Density Functional Theory (DFT), offer a powerful, predictive lens into these properties at the atomic level.[3][4]

This guide provides a detailed walkthrough of the computational methodologies used to characterize this compound. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a self-validating and trustworthy computational protocol. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for predicting and understanding the physicochemical properties of this and similar halogenated aromatic compounds.

Part 1: The Computational Workflow: A Foundation of Accuracy

The reliability of any theoretical prediction hinges on a methodically sound computational workflow. The process begins with defining the molecular structure and progresses through optimization and property calculation, with validation steps integrated throughout.

Selecting the Theoretical Framework

For molecules like this compound, Density Functional Theory (DFT) provides an optimal balance of computational efficiency and accuracy.[5] Specifically, we select the B3LYP hybrid functional . B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules.

The choice of basis set is equally critical. We employ the 6-311++G(d,p) basis set . This choice is deliberate:

  • 6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately modeling the electron density far from the atomic nuclei, a key factor in describing non-covalent interactions and the electronic properties of the π-system.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for anisotropy in the electron density, which is necessary to correctly model the polar carbon-chlorine bond and the geometry of the molecule.[6]

Modern computational efforts also emphasize the importance of dispersion corrections, especially when studying intermolecular interactions.[4][7] While less critical for the properties of a single molecule in the gas phase, functionals like the M06-2X or dispersion-corrected functionals (e.g., ωB97X-D) are excellent alternatives, particularly for studies involving molecular complexes or condensed phases.[8]

Experimental Protocol: Computational Analysis
  • Structure Input : The initial molecular structure of this compound is constructed using standard bond lengths and angles. The SMILES string for this molecule is CCCC1=CC=C(C=C1)Cl.[1]

  • Geometry Optimization : A full geometry optimization is performed in the gas phase using the selected B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Thermodynamic Properties : It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Minimum Energy Confirmation : The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[9]

  • Property Calculations : With the validated ground-state geometry, a suite of properties is calculated:

    • Electronic Properties : Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

    • Spectroscopic Properties : ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[6] UV-Visible spectra are predicted using Time-Dependent DFT (TD-DFT).

G Computational Workflow for this compound cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis & Validation Input 1. Initial Structure (SMILES/PDB) Method 2. Select Method (e.g., B3LYP/6-311++G(d,p)) Input->Method Opt 3. Geometry Optimization Method->Opt Freq 4. Frequency Calculation Opt->Freq Validation Validation: No Imaginary Frequencies? Freq->Validation Check Frequencies Props 5. Property Calculations (NMR, UV-Vis, MEP, HOMO/LUMO) Analysis 6. Data Analysis & Interpretation Props->Analysis Validation->Opt No (Transition State/Error) Validation->Props Yes (True Minimum) Comparison 7. Comparison with Experimental Data Analysis->Comparison G cluster_0 HOMO HOMO (Highest Occupied Molecular Orbital) -6.45 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -0.78 eV HOMO->LUMO  ΔE = 5.67 eV

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-Chloro-4-propylbenzene in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

1-Chloro-4-propylbenzene is a versatile aromatic compound that serves a dual role in Friedel-Crafts reactions, one of the most fundamental carbon-carbon bond-forming strategies in organic chemistry.[1] It can function either as an alkylating agent, leveraging the reactivity of its chloro-substituent, or as an aromatic substrate, where its electron-rich propyl-substituted ring undergoes electrophilic attack. This guide provides a detailed exploration of both applications, elucidating the underlying mechanistic principles, offering field-tested experimental protocols, and addressing the significant synthetic challenges, such as carbocation rearrangement and regioselectivity. A thorough understanding of these aspects is critical for chemists aiming to synthesize specific propylbenzene derivatives, which are valuable intermediates in the development of pharmaceuticals, detergents, and other complex organic molecules.[1][2]

Section 1: Fundamental Principles of the Friedel-Crafts Reaction

A Cornerstone of C-C Bond Formation

First developed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts reactions are a set of processes that attach substituents to an aromatic ring via electrophilic aromatic substitution.[3][4] These reactions are broadly categorized into two main types: alkylation and acylation. Both are pivotal for building molecular complexity on an aromatic core, but they proceed with distinct mechanistic nuances that profoundly impact their synthetic utility.[3][5]

Mechanism of Alkylation vs. Acylation: The Carbocation Dilemma

The choice between Friedel-Crafts alkylation and acylation is often dictated by the desired product structure, as their electrophiles behave very differently.

Friedel-Crafts Alkylation This reaction introduces an alkyl group to an aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[5][6] The mechanism involves the following key steps:

  • Formation of an Electrophile: The Lewis acid coordinates with the halogen of the alkyl halide, polarizing the C-X bond and generating a carbocation or a highly electrophilic carbocation-like complex.[7][8]

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the carbocation, forming a resonance-stabilized intermediate known as an arenium ion (or sigma complex).[5]

  • Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon bearing the new alkyl group, restoring aromaticity and regenerating the catalyst.[5][8]

A significant drawback of this reaction is the propensity of the intermediate carbocation to rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift).[4][9][10] Furthermore, the alkylated product is often more reactive than the starting material, leading to undesirable polyalkylation.[11][12]

Friedel-Crafts Acylation This reaction introduces an acyl group (R-C=O) to an aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.[13]

  • Formation of the Acylium Ion: The Lewis acid reacts with the acyl halide to form a resonance-stabilized acylium ion ([R-C=O]⁺).[14][15]

  • Electrophilic Attack & Deprotonation: The mechanism proceeds similarly to alkylation, with the aromatic ring attacking the acylium ion.

Crucially, the acylium ion is stabilized by resonance and does not undergo rearrangement.[10][15] Additionally, the product of the reaction is a ketone. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring, effectively preventing further acylation reactions.[3] This makes Friedel-Crafts acylation a much more controllable and predictable reaction for many synthetic applications.

Section 2: Application Protocol I: this compound as an Alkylating Agent

Introduction

In this application, this compound is used to introduce a 4-propylphenyl group onto another aromatic ring. However, the primary nature of the halide presents a classic challenge in Friedel-Crafts chemistry: carbocation rearrangement. The protocol described here for the alkylation of benzene serves as an illustrative example of this phenomenon.

The Rearrangement Problem: From n-Propyl to Isopropyl

When this compound reacts with a Lewis acid, the initially formed primary carbocation is highly unstable. It rapidly undergoes a 1,2-hydride shift, where a hydrogen atom from the adjacent carbon moves with its electron pair to the carbocation center. This process forms a more stable secondary carbocation.[10][16] Consequently, the major product of the reaction is not the expected n-propyl derivative but rather the rearranged isopropyl derivative.[9] Controlling the reaction temperature can influence the ratio of products, but rearrangement is often the dominant pathway.[9]

Experimental Protocol: Alkylation of Benzene

Objective: To demonstrate the Friedel-Crafts alkylation of benzene with this compound and observe the resulting product mixture.

Materials and Reagents

Reagent/MaterialFormulaM.W.AmountMoles
Anhydrous Aluminum ChlorideAlCl₃133.341.5 g0.011
Dry BenzeneC₆H₆78.1120 mL0.225
This compoundC₉H₁₁Cl154.641.55 g0.010
Dichloromethane (DCM)CH₂Cl₂84.9310 mL-
1 M Hydrochloric AcidHCl36.4620 mL-
Saturated Sodium BicarbonateNaHCO₃84.0120 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~2 g-

Procedure:

  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler).

  • Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.5 g) and dry benzene (20 mL) to the flask. Cool the suspension to 0-5°C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.55 g) in 5 mL of dry benzene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 50 g of crushed ice and 20 mL of 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product mixture by GC-MS and ¹H NMR to determine the ratio of the desired product (1-n-propyl-4'-propylbiphenyl) to the rearranged product (1-isopropyl-4'-propylbiphenyl).

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents 1. Assemble Apparatus 2. Add AlCl₃ & Benzene 3. Cool to 0-5°C addition 4. Add this compound (dropwise, <10°C) reagents->addition stir 5. Stir at RT for 2h addition->stir rearrangement ! Carbocation Rearrangement ! stir->rearrangement quench 6. Quench with Ice/HCl stir->quench extract 7. Extraction & Washes quench->extract dry 8. Dry & Concentrate extract->dry analyze 9. Analyze via GC-MS/NMR dry->analyze

Caption: Workflow for Friedel-Crafts alkylation using this compound.

Section 3: Application Protocol II: this compound as an Aromatic Substrate

Introduction

A more controlled and synthetically valuable use of this compound is as the aromatic substrate in a Friedel-Crafts acylation. The n-propyl group is an activating, ortho-, para-directing group. By acylating the ring, we can introduce a ketone functionality without the risk of rearrangement or poly-substitution, yielding a highly functionalized intermediate for further synthesis.

Regioselectivity: The Role of the Propyl Group

The electron-donating propyl group directs the incoming electrophile (the acylium ion) to the positions ortho and para to itself.

  • Para-position: The position para to the propyl group is also ortho to the chloro group.

  • Ortho-position: The positions ortho to the propyl group are meta to the chloro group.

While the chloro group is deactivating, it is also an ortho-, para-director. The directing effects of the two substituents must be considered. The powerful activating effect of the alkyl group typically dominates. Steric hindrance from the propyl group often disfavors substitution at the ortho position, leading to the para-substituted product as the major isomer.[17] Therefore, acylation is expected to occur predominantly at the carbon para to the propyl group.

Experimental Protocol: Acylation of this compound

Objective: To synthesize 1-(3-chloro-4-propylphenyl)ethan-1-one via Friedel-Crafts acylation of this compound with acetyl chloride.

Materials and Reagents

Reagent/MaterialFormulaM.W.AmountMoles
Anhydrous Aluminum ChlorideAlCl₃133.342.9 g0.022
This compoundC₉H₁₁Cl154.643.1 g0.020
Acetyl ChlorideCH₃COCl78.501.7 g0.022
Dichloromethane (DCM)CH₂Cl₂84.9340 mL-
1 M Hydrochloric AcidHCl36.4630 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~3 g-

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-neck flask with a stir bar, a dropping funnel, and a condenser connected to a gas outlet.

  • Catalyst Suspension: Add anhydrous aluminum chloride (2.9 g) and 20 mL of dry DCM to the flask under an inert atmosphere. Cool to 0°C.

  • Substrate Addition: In a separate flask, dissolve this compound (3.1 g) and acetyl chloride (1.7 g) in 20 mL of dry DCM. Add this solution to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature below 10°C. After addition, allow the mixture to warm to room temperature and stir for 3 hours.

  • Quenching: Cool the flask back to 0°C and slowly add 30 mL of 1 M HCl to quench the reaction. The complex will decompose.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the DCM using a rotary evaporator.

  • Purification & Characterization: The crude product can be purified by vacuum distillation or column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Assemble Apparatus 2. Suspend AlCl₃ in DCM 3. Cool to 0°C addition 4. Add Substrate/Acyl Chloride Mix (dropwise, <10°C) prep->addition stir 5. Stir at RT for 3h addition->stir quench 6. Quench with 1M HCl stir->quench extract 7. Extraction & Washes quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Distillation/Chromatography) dry->purify

Caption: Workflow for Friedel-Crafts acylation of this compound.

Section 4: Safety and Handling

  • Reagent Hazards:

    • This compound: Causes skin and serious eye irritation. Harmful if swallowed.[18] Handle in a well-ventilated area.[19]

    • Lewis Acids (AlCl₃, FeCl₃): Highly corrosive and react violently with water, releasing HCl gas. Handle in a fume hood and avoid any contact with moisture.

    • Acyl Chlorides (Acetyl Chloride): Corrosive, lachrymatory, and react violently with water and alcohols. Always handle in a fume hood.

    • Solvents (Benzene, DCM): Benzene is a known carcinogen. Dichloromethane is a suspected carcinogen. Minimize exposure and use appropriate engineering controls.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing these reactions.[20]

  • Waste Disposal: Quench any residual Lewis acids carefully before disposal. Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers for proper disposal according to institutional guidelines.

Conclusion

This compound is a valuable reagent in the toolkit of synthetic chemists, but its effective use in Friedel-Crafts reactions demands a nuanced understanding of the underlying mechanisms. When employed as an alkylating agent, researchers must anticipate and account for carbocation rearrangements, which often lead to isomeric products. A more reliable and controlled strategy involves using this compound as an aromatic substrate in a Friedel-Crafts acylation. This approach circumvents rearrangement and poly-substitution issues, providing a robust pathway to valuable keto-intermediates that are pivotal in the synthesis of pharmaceuticals and fine chemicals.

References

Application Notes and Protocols: 1-Chloro-4-propylbenzene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of 1-chloro-4-propylbenzene, a versatile precursor in modern organic synthesis. Its utility is demonstrated through detailed protocols for several key transformations, including Grignard reactions, Friedel-Crafts acylations, and Suzuki cross-coupling reactions. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic discussions are central to this document. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the synthetic potential of this valuable aryl halide.

Introduction: The Synthetic Utility of this compound

This compound, also known as p-chloropropylbenzene, is an aromatic compound featuring a chlorine atom and a propyl group attached to a benzene ring.[1][2] Aryl halides are a cornerstone of organic synthesis, serving as critical precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] The presence of the chlorine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of cross-coupling reactions and nucleophilic substitutions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] The propyl group, in turn, can influence the electronic properties of the aromatic ring and provide a scaffold for further functionalization.

This document will explore the synthetic applications of this compound through a series of detailed protocols and mechanistic discussions. The aim is to provide not just a set of instructions, but a deeper understanding of the chemical principles that govern these transformations, empowering researchers to adapt and innovate in their own synthetic endeavors.

Compound Profile: this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁Cl[1][2]
Molecular Weight 154.64 g/mol [1][4]
CAS Number 52944-34-0[1][2]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point Not explicitly stated, but can be estimated[5]
Purity >98.0% (GC)[4]

Key Synthetic Transformations and Protocols

Grignard Reaction: Formation of 4-Propylphenylmagnesium Chloride

The formation of a Grignard reagent from this compound opens a gateway to a multitude of subsequent reactions. The resulting organomagnesium compound is a potent nucleophile, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds.[6]

Reaction Workflow

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Detailed Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Electrophile (e.g., dry ice for carboxylation)

  • Aqueous HCl (for workup)

  • Diethyl ether

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings in the flask and add a small crystal of iodine. Gently heat the flask with a heat gun under a stream of nitrogen until violet iodine vapors are observed. This helps to activate the magnesium surface.

  • Grignard Formation: Allow the flask to cool to room temperature. Add anhydrous THF to the flask. Dissolve this compound in anhydrous THF in the dropping funnel and add it dropwise to the stirred magnesium suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • Reaction with Electrophile (Example: Carboxylation to form 4-Propylbenzoic Acid): Once the Grignard reagent formation is complete (disappearance of most of the magnesium), cool the reaction mixture in an ice-salt bath. Cautiously add crushed dry ice (solid CO₂) in small portions.

  • Workup: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-propylbenzoic acid.[7][8][9][10] The product can be further purified by recrystallization.

Friedel-Crafts Acylation: Synthesis of 4-Propylacetophenone

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[11] This reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in medicinal chemistry and materials science.[12]

Reaction Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Protocol

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Aqueous HCl

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous AlCl₃ in dry DCM and cool the mixture in an ice bath.

  • Addition of Reactants: Add this compound to the cooled suspension. From the dropping funnel, add acetyl chloride dropwise to the stirred reaction mixture, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography or distillation.[13][14]

Suzuki Cross-Coupling: Synthesis of 4-Propylbiphenyl

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[15][16] This reaction has broad applicability in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and liquid crystals.[17]

Catalytic Cycle

Caption: The Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Detailed Protocol

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Solvent Addition and Degassing: Add a mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[18][19]

Nucleophilic Aromatic Substitution (SₙAr)

While aryl chlorides are generally less reactive towards traditional nucleophilic aromatic substitution (SₙAr) compared to their nitro-activated counterparts, these reactions can be driven under forcing conditions or with the use of specific catalysts.[20][21][22][23] The 2-methylallyl substituent on 1-Chloro-4-(2-methylallyl)benzene is not a strong electron-withdrawing group, making the substrate relatively unreactive under standard SₙAr conditions.[20] Consequently, palladium-catalyzed cross-coupling reactions have emerged as the state-of-the-art method for achieving nucleophilic substitution on this and similar unactivated aryl chlorides.[20]

Applications in Drug Development and Materials Science

The derivatives of this compound are valuable building blocks in several areas of chemical research.

  • Pharmaceuticals: The 4-propylphenyl moiety is present in various biologically active molecules. The ability to functionalize this core structure through the reactions described above allows for the synthesis of libraries of compounds for drug discovery programs.

  • Liquid Crystals: Biaryl structures, readily synthesized via Suzuki coupling, are fundamental components of many liquid crystal materials. The propyl group can influence the mesomorphic properties of these materials.

  • Polymers: Functionalized propylbenzene derivatives can be incorporated as monomers in polymerization reactions to create materials with tailored thermal and mechanical properties.

Conclusion

This compound is a readily available and highly versatile precursor for a wide range of organic transformations. The protocols detailed in this guide for Grignard reactions, Friedel-Crafts acylations, and Suzuki cross-coupling reactions provide a solid foundation for its use in the synthesis of complex molecules. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental detail are crucial for achieving high yields and purity. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new and innovative applications in both academic and industrial research.

References

Application Notes and Protocols for the Formation of 4-propylphenylmagnesium chloride from 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-propylphenylmagnesium chloride, a valuable Grignard reagent, from 1-chloro-4-propylbenzene. Grignard reagents are powerful nucleophiles pivotal in the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis and drug development.[1][2] This guide delves into the underlying reaction mechanism, offers detailed, field-proven protocols for its preparation and subsequent characterization, and addresses potential side reactions and safety considerations. The protocols are designed to be self-validating, ensuring reliable and reproducible results for researchers, scientists, and professionals in drug development.

Introduction and Scientific Background

Organomagnesium halides, or Grignard reagents, are among the most versatile and widely used organometallic compounds in synthetic organic chemistry.[1][2] Their discovery by Victor Grignard, which was recognized with the Nobel Prize in Chemistry in 1912, revolutionized the field by providing a robust method for creating new carbon-carbon bonds.[3] The general formula for a Grignard reagent is R-Mg-X, where R is an alkyl or aryl group, Mg is magnesium, and X is a halogen.[1] The carbon-magnesium bond is highly polarized, imparting a significant carbanionic character to the carbon atom, making it a potent nucleophile and a strong base.[2][3]

The formation of a Grignard reagent from an aryl chloride, such as this compound, involves the oxidative insertion of magnesium metal into the carbon-chlorine bond. This process transforms the electrophilic aryl carbon into a nucleophilic one, ready to react with a wide array of electrophiles.[2] The resulting 4-propylphenylmagnesium chloride is a key intermediate for introducing the 4-propylphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and materials science.

A critical aspect of Grignard reagent synthesis is the absolute exclusion of water and other protic sources, as they will readily protonate and destroy the reagent.[3][4] The reaction is typically performed in anhydrous ether solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), which play a crucial role in stabilizing the Grignard reagent through coordination.[1][2]

Reaction Mechanism and Key Considerations

The formation of 4-propylphenylmagnesium chloride proceeds via a radical mechanism on the surface of the magnesium metal. The process can be summarized in the following steps:

  • Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the C-Cl bond of this compound.

  • Radical Anion Formation: This electron transfer results in the formation of a radical anion, which rapidly dissociates to form an aryl radical and a chloride anion.

  • Radical Recombination: The aryl radical then reacts with the magnesium radical cation on the metal surface to form the organomagnesium compound, 4-propylphenylmagnesium chloride.

Several factors are critical for the successful and efficient formation of the Grignard reagent:

  • Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent as it forms. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Magnesium Activation: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[3] Activation of the magnesium surface is crucial to initiate the reaction. Common methods include the use of iodine, 1,2-dibromoethane, or mechanical grinding.[1]

  • Solvent: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is often preferred for the formation of Grignard reagents from aryl chlorides due to its higher boiling point and better solvating properties compared to diethyl ether.[1]

  • Temperature Control: The Grignard formation is an exothermic reaction. The temperature should be carefully controlled to maintain a steady reaction rate and to minimize side reactions.

Potential Side Reactions

The primary side reaction of concern during the formation of 4-propylphenylmagnesium chloride is the Wurtz-type coupling .[5] This occurs when the newly formed Grignard reagent (4-propylphenylmagnesium chloride) reacts with the unreacted starting material (this compound) to form 4,4'-dipropyl-1,1'-biphenyl.

Strategies to Minimize Wurtz Coupling: [5]

  • Slow Addition: The this compound should be added slowly to the magnesium suspension to maintain a low concentration of the aryl chloride in the reaction mixture.

  • Dilution: Conducting the reaction at a higher dilution can also disfavor the bimolecular Wurtz coupling reaction.

  • Temperature Control: Maintaining a moderate reaction temperature can help to control the rate of both the desired Grignard formation and the undesired coupling reaction.

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplierNotes
This compound≥98%Commercially Available---
Magnesium Turnings---Commercially Available---
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free
IodineCrystal, Reagent GradeCommercially Available---
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor quenching
Diethyl EtherAnhydrousCommercially AvailableFor extraction
Anhydrous Sodium Sulfate---Commercially AvailableFor drying
sec-ButanolStandardized solution in xyleneCommercially AvailableFor titration
1,10-PhenanthrolineIndicator GradeCommercially AvailableFor titration
Protocol for the Synthesis of 4-propylphenylmagnesium chloride

Safety Precautions: This reaction is exothermic and involves flammable solvents. It must be performed in a well-ventilated fume hood, away from any sources of ignition. Appropriate personal protective equipment (safety goggles, flame-resistant lab coat, gloves) must be worn at all times.

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

    • Flame-dry the entire apparatus under a stream of dry nitrogen or argon to ensure all moisture is removed.

    • Fit the top of the condenser and the dropping funnel with calcium chloride drying tubes or a nitrogen/argon inlet.

  • Magnesium Activation:

    • To the cooled flask, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • Gently heat the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is observed and subsequently dissipates, indicating the etching of the magnesium surface.

    • Allow the flask to cool to room temperature.

  • Reaction Initiation:

    • Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.

    • The reaction should initiate, which is indicated by the appearance of a cloudy, grayish-brown color and a gentle refluxing of the solvent. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a dark gray to brown suspension.

The resulting solution of 4-propylphenylmagnesium chloride is not isolated and should be used directly in the subsequent reaction step.

Diagrams

Grignard_Formation A This compound + Mg Turnings C Initiation (Iodine, heat) A->C B Anhydrous THF B->C D Exothermic Reaction (Formation of 4-propylphenylmagnesium chloride) C->D Slow addition of aryl chloride E Wurtz Coupling Byproduct (4,4'-dipropyl-1,1'-biphenyl) D->E Side Reaction F Grignard Reagent Solution D->F

Caption: Workflow for the formation of 4-propylphenylmagnesium chloride.

Trustworthiness: Validation of Grignard Reagent Formation

To ensure the successful formation and to quantify the concentration of the prepared 4-propylphenylmagnesium chloride, a titration is essential before its use in subsequent reactions. Several methods are available, with the titration against a standard solution of an alcohol using an indicator being a common and reliable technique.

Titration Protocol (Watson-Eastham Method)

This method utilizes the formation of a colored complex between the Grignard reagent and an indicator, 1,10-phenanthroline. The endpoint is the disappearance of this color upon reaction with a standardized solution of sec-butanol.

  • Preparation:

    • In a flame-dried, nitrogen-flushed flask containing a magnetic stir bar, add a small amount (a few milligrams) of 1,10-phenanthroline.

    • Add a known volume of anhydrous THF.

    • Using a syringe, add a precise volume (e.g., 1.00 mL) of the prepared Grignard reagent solution. A distinct color (typically purple or reddish-brown) should appear, indicating the formation of the complex.

  • Titration:

    • Titrate the solution by adding a standardized solution of sec-butanol in xylene dropwise via a syringe until the color of the complex disappears and the solution becomes colorless or pale yellow.

    • Record the volume of the sec-butanol solution added.

  • Calculation: The molarity (M) of the Grignard reagent can be calculated using the following formula:

    MGrignard = (Msec-butanol × Vsec-butanol) / VGrignard

    Where:

    • MGrignard = Molarity of the Grignard reagent

    • Msec-butanol = Molarity of the standardized sec-butanol solution

    • Vsec-butanol = Volume of the sec-butanol solution used in the titration (in L)

    • VGrignard = Volume of the Grignard reagent solution used in the titration (in L)

It is recommended to perform the titration in duplicate or triplicate to ensure accuracy.

Application Example: Synthesis of 4-Propylbenzoic Acid

A common application of Grignard reagents is their reaction with carbon dioxide (carboxylation) to produce carboxylic acids.[6]

Protocol for the Carboxylation of 4-propylphenylmagnesium chloride
  • Reaction Setup:

    • Cool the freshly prepared and titrated solution of 4-propylphenylmagnesium chloride in an ice-salt bath to approximately -10 °C.

    • Weigh a sufficient amount of crushed dry ice (solid CO₂) in a separate flask. Caution: Handle dry ice with appropriate insulating gloves.

  • Carboxylation:

    • Slowly and carefully add the Grignard solution via a cannula to the crushed dry ice with vigorous stirring. A vigorous reaction will occur.

    • Alternatively, a stream of dry CO₂ gas can be bubbled through the Grignard solution.

    • After the addition is complete, allow the mixture to warm to room temperature, and continue stirring for 1-2 hours.

  • Workup:

    • Slowly quench the reaction mixture by adding it to a mixture of ice and 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-propylbenzoic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Diagrams

Carboxylation_Workflow Start 4-propylphenylmagnesium chloride (in THF) Step1 Reaction with CO₂ (Dry Ice) at low temperature Start->Step1 Step2 Formation of Magnesium Carboxylate Salt Step1->Step2 Step3 Acidic Workup (HCl) Step2->Step3 Step4 Protonation Step3->Step4 End 4-Propylbenzoic Acid (Crude Product) Step4->End Purify Recrystallization End->Purify Final Purified 4-Propylbenzoic Acid Purify->Final

Caption: Workflow for the synthesis of 4-propylbenzoic acid.

Conclusion

The formation of 4-propylphenylmagnesium chloride from this compound is a robust and highly useful synthetic transformation. By adhering to strict anhydrous conditions, employing effective magnesium activation techniques, and carefully controlling the reaction parameters, high yields of the desired Grignard reagent can be reliably obtained. Minimizing the primary side reaction, Wurtz-type coupling, is achievable through slow addition and controlled temperature. The subsequent carboxylation to 4-propylbenzoic acid serves as a prime example of the synthetic utility of this versatile intermediate. The protocols and guidelines presented herein are designed to empower researchers to confidently and successfully utilize this important Grignard reagent in their synthetic endeavors.

References

Topic: Suzuki-Miyaura Coupling Protocols Involving 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Aryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Historically, the reaction has been most effective with aryl bromides and iodides. However, from an industrial and economic perspective, aryl chlorides are far more desirable starting materials due to their lower cost and wider commercial availability.[2]

The primary challenge in utilizing aryl chlorides like 1-chloro-4-propylbenzene lies in the strength of the C-Cl bond. This high bond dissociation energy makes the initial, and often rate-determining, oxidative addition step of the palladium catalyst into the carbon-chlorine bond significantly more difficult compared to its heavier halogen counterparts.[3][4] Consequently, catalyst systems that are effective for aryl bromides often fail entirely with aryl chlorides.

This guide provides a detailed examination of the critical parameters and a field-proven protocol for the successful Suzuki-Miyaura coupling of this compound, a representative non-activated aryl chloride. We will delve into the causality behind the selection of each reaction component, providing a robust framework for researchers to adapt and optimize these methods for their specific synthetic targets.

The Catalytic System: A Symphony of Ligand, Metal, and Base

Success with unactivated aryl chlorides hinges on a carefully selected catalytic system. The palladium catalyst does not act alone; its reactivity is finely tuned by the choice of phosphine ligand, base, and solvent.

The Palladium Precursor: Choosing the Starting Point

While numerous palladium sources can be used, Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are among the most common.[5] It is crucial to understand that these are "pre-catalysts." The active catalyst is a Pd(0) species, which is formed in situ. For Pd(OAc)₂, the Pd(II) is reduced to Pd(0) in the reaction mixture, often by a phosphine ligand or solvent. Pd₂(dba)₃ is already a Pd(0) source but requires ligand association to become the active catalyst. For challenging substrates, using palladacycle pre-catalysts, which are more stable and can generate the active catalytic species more cleanly, can offer higher activity.[3]

The Ligand: The Key to Activating the C-Cl Bond

The ligand is arguably the most critical component for aryl chloride coupling. The sluggish oxidative addition step must be accelerated, which requires a ligand that can increase the electron density at the palladium center. This makes the metal more nucleophilic and better able to attack the C-Cl bond.[6]

The requirements for an effective ligand are twofold:

  • Electron-Rich: To promote oxidative addition.

  • Sterically Bulky: To facilitate the final, product-releasing reductive elimination step and to promote the formation of a monoligated, highly reactive 14-electron Pd(0) species.[7]

Leading classes of ligands that meet these criteria include the Buchwald biaryl phosphines (e.g., SPhos, XPhos) and Fu's dialkylphosphines (e.g., P(t-Bu)₃).[5][8] For a non-activated substrate like this compound, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent and highly versatile choice, demonstrating broad utility for such transformations.[8]

The Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step. It activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex, which can then efficiently transfer its organic group to the palladium center.[5][9]

There are two primary mechanistic pathways proposed for this activation[9]:

  • Boronate Pathway: The base (e.g., OH⁻, OR⁻) attacks the empty p-orbital of the boron atom to form a tetracoordinate boronate.

  • Hydroxide Pathway: The base first exchanges with the halide on the Pd(II) intermediate to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.

The choice of base is critical and can significantly impact yield.

  • Weak bases (e.g., Na₂CO₃, K₂CO₃): Often sufficient for activated aryl halides but may be too slow for challenging chlorides.

  • Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃): Generally provide superior results for unactivated aryl chlorides. Potassium phosphate (K₃PO₄) is a robust and widely used choice, offering a good balance of reactivity and handling. Cesium carbonate (Cs₂CO₃) is often even more effective, an observation sometimes termed the "caesium effect," though it is more expensive.[9]

The Solvent: The Reaction Environment

The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Aprotic polar solvents are commonly employed.

  • 1,4-Dioxane and Toluene: These are excellent general-purpose solvents for Suzuki couplings, capable of reaching the higher temperatures often needed for aryl chloride activation.[10]

  • Aqueous Mixtures: Reactions can sometimes be performed in solvent mixtures containing water (e.g., dioxane/water). The presence of water can aid in dissolving the base (especially phosphates and carbonates) and accelerate the reaction.[11][12]

For the protocol below, we will utilize 1,4-dioxane, a widely validated solvent for these types of couplings.

Visualizing the Mechanism and Workflow

Understanding the sequence of events in both the catalytic cycle and the experimental procedure is crucial for execution and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle for Aryl Chlorides

Suzuki_Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-Cl(L) Complex ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl Ar-Pd(II)-Ar'(L) Complex transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 out1 Ar-Ar' Product red_elim->out1 in1 Ar-Cl (this compound) in1->ox_add in2 Ar'-B(OH)₂ + Base in2->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of an aryl chloride (Ar-Cl).

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: This compound, Boronic Acid, K₃PO₄ B 2. Add Catalyst: Pd(OAc)₂, XPhos A->B C 3. Add Solvent: Anhydrous 1,4-Dioxane B->C D 4. Degas Mixture (e.g., Argon sparging) C->D E 5. Heat to Reaction Temp (e.g., 100 °C) D->E F 6. Monitor by TLC/GC-MS E->F G 7. Cool & Quench (e.g., with Water) F->G H 8. Extract with Organic Solvent G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify (e.g., Column Chromatography) I->J

Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid. It is a representative example that can be adapted for other boronic acids.

Reaction Scheme: 4-Propyl-1-chlorobenzene + 4-Methoxyphenylboronic acid → 4-Methoxy-4'-propyl-1,1'-biphenyl

Table 1: Reagents and Conditions
ComponentMolecular Weight ( g/mol )Amount (mmol)EquivalentsMass / Volume
This compound154.651.01.0155 mg
4-Methoxyphenylboronic acid151.961.21.2182 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02 (2 mol%)4.5 mg
XPhos476.660.040.04 (4 mol%)19.1 mg
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
Anhydrous 1,4-Dioxane---5.0 mL
Step-by-Step Methodology

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,4-Dioxane is a potential carcinogen and should be handled with care.

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (155 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

    • Causality: Using a flame-dried vessel under an inert atmosphere is critical to exclude oxygen and moisture, which can deactivate the palladium catalyst. The boronic acid is used in slight excess to drive the reaction to completion.

  • Catalyst Addition: In the air, quickly add palladium(II) acetate (4.5 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol).

    • Causality: The Pd:Ligand ratio is typically between 1:1 and 1:2. A 1:2 ratio is often used for challenging couplings to ensure all palladium is complexed and to prevent catalyst decomposition.

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (5.0 mL) via syringe. Seal the flask and degas the reaction mixture thoroughly. This can be achieved by bubbling argon through the solution for 10-15 minutes or by subjecting the mixture to three cycles of freeze-pump-thaw.[13]

    • Causality: Degassing is one of the most critical steps. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted side reactions like the homocoupling of the boronic acid.[14]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

    • Causality: Elevated temperatures are required to provide sufficient energy to overcome the activation barrier of the oxidative addition of the C-Cl bond.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.

    • Causality: Monitoring ensures the reaction is proceeding and allows for determination of the optimal endpoint, preventing potential degradation from prolonged heating.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), allow the flask to cool to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen/moisture contamination); Insufficient temperature.Ensure rigorous inert atmosphere techniques and use of anhydrous solvent. Increase reaction temperature in 10 °C increments. Consider a different, more active ligand (e.g., a different Buchwald ligand).[8]
Protodeboronation The boronic acid is replaced by a hydrogen atom.Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) or a less protic solvent system. Ensure the reaction is not heated for an unnecessarily long time.[15]
Homocoupling of Boronic Acid Presence of oxygen; Incomplete formation of the active catalyst.Improve degassing procedure. Ensure the correct Pd:Ligand ratio is used.[14]
Formation of Phosphine Oxide The phosphine ligand has been oxidized.Use fresh, high-quality ligands. Store ligands under an inert atmosphere.

References

Application Notes and Protocols for the Heck Reaction of 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Aryl Chloride Activation in the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][4] While aryl iodides and bromides are traditionally reactive substrates, the use of more abundant and cost-effective aryl chlorides presents a significant challenge due to the strength of the C-Cl bond, which makes oxidative addition to the palladium center the rate-determining step.[5][6]

This guide provides a comprehensive overview and detailed protocols for the successful execution of the Heck reaction with a non-activated aryl chloride, 1-chloro-4-propylbenzene. As a Senior Application Scientist, the following sections will not only outline the "how" but also delve into the "why," providing a rationale for the selection of specific catalysts, ligands, bases, and solvents to overcome the inherent low reactivity of this substrate class.

Critical Parameters for the Heck Reaction of this compound

The successful coupling of this compound hinges on the careful selection and optimization of several key reaction parameters. The inertness of the C-Cl bond necessitates the use of highly active catalyst systems.

The Palladium Catalyst: In Situ Generation of the Active Species

The active catalyst in the Heck reaction is a Pd(0) species, which is typically generated in situ from a more stable and air-tolerant Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂).[1][7][8] The reduction of Pd(II) to Pd(0) can be facilitated by phosphine ligands, amines, or even the solvent itself.[1][9]

The Ligand: The Key to Activating Aryl Chlorides

For challenging substrates like aryl chlorides, the choice of ligand is paramount.[8][10] Sterically hindered and electron-rich phosphine ligands are generally required to facilitate the oxidative addition of the aryl chloride to the palladium center.[10] These ligands stabilize the resulting Pd(II) complex and promote the subsequent steps of the catalytic cycle. While traditional ligands like triphenylphosphine (PPh₃) can be used, more specialized ligands often provide superior results for aryl chlorides.[1][10] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for this transformation.[2]

The Base: More Than Just a Proton Scavenger

A base is essential in the Heck reaction to neutralize the hydrogen halide (HX) generated during the β-hydride elimination step, thus regenerating the active Pd(0) catalyst.[3][11] The choice of base can significantly impact the reaction rate and yield.[12][13] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1][14] For aryl chlorides, stronger bases are often employed to facilitate the final reductive elimination step.[13]

The Solvent: A Medium for a Successful Reaction

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction kinetics.[9] High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are commonly used for Heck reactions involving aryl chlorides, as they can facilitate the reaction at the required higher temperatures.[9][13]

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the intricacies of the Heck reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Heck_Catalytic_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [Ar-Pd(II)-X(L)₂(Alkene)] Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product PdII_Hydride [H-Pd(II)-X(L)₂] BetaElim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 HX-Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound, alkene, base, catalyst, and ligand to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). setup->inert solvent Solvent Addition: - Add anhydrous solvent via syringe. inert->solvent heating Heating and Stirring: - Heat the reaction mixture to the desired temperature with vigorous stirring. solvent->heating monitoring Reaction Monitoring: - Monitor progress by TLC or GC-MS. heating->monitoring workup Workup: - Cool, dilute with organic solvent, wash with water and brine. monitoring->workup purification Purification: - Dry the organic layer and purify the product by column chromatography. workup->purification end End (Characterized Product) purification->end

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates starting from 1-chloro-4-propylbenzene. This versatile starting material offers a chlorinated aromatic core and an alkyl side-chain, presenting multiple avenues for synthetic elaboration. This document focuses on two strategically important transformations: the synthesis of a carboxylic acid intermediate via a Grignard reaction, relevant to the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and the preparation of a key sulfonamide intermediate for the synthesis of COX-2 inhibitors like Celecoxib. Each section provides a comprehensive overview, a detailed experimental protocol, and an in-depth discussion of the underlying reaction mechanisms.

Introduction

This compound is a substituted aromatic hydrocarbon that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive chloro group amenable to cross-coupling and nucleophilic substitution reactions, and a propyl group that can be functionalized or can influence the steric and electronic properties of the benzene ring, makes it an attractive starting material for the synthesis of complex molecules. In the pharmaceutical industry, the development of efficient and scalable synthetic routes to active pharmaceutical ingredients (APIs) is of paramount importance. This guide explores the utility of this compound in the synthesis of precursors for two major classes of pharmaceuticals: NSAIDs and selective COX-2 inhibitors. The protocols herein are designed to be robust and scalable, providing a solid foundation for further research and development.

Section 1: Synthesis of 4-Propylbenzoic Acid via Grignard Reaction

Relevance: 4-Propylbenzoic acid is a carboxylic acid derivative that can be considered a structural analog or an intermediate for various APIs. The Grignard reaction followed by carboxylation is a classic and powerful method for the formation of a carbon-carbon bond and the introduction of a carboxylic acid moiety onto an aromatic ring. This pathway is conceptually similar to synthetic steps used in the production of some NSAIDs.

Overall Synthetic Pathway

The synthesis of 4-propylbenzoic acid from this compound is a two-step process. First, the Grignard reagent, 4-propylphenylmagnesium chloride, is prepared. This is followed by carboxylation using solid carbon dioxide (dry ice) and subsequent acidic workup.

Synthesis_of_4_Propylbenzoic_Acid start This compound grignard 4-Propylphenylmagnesium chloride (Grignard Reagent) start->grignard  Mg, THF product 4-Propylbenzoic Acid grignard->product 1. CO₂ (dry ice) 2. H₃O⁺ Synthesis_of_Celecoxib_Intermediate start p-Chlorobenzenesulfonamide product 4-Hydrazinobenzenesulfonamide Hydrochloride start->product 1. Hydrazine Hydrate 2. HCl

The Potential of 1-Chloro-4-propylbenzene in the Synthesis of Novel Agrochemicals: A Proof-of-Concept Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the continuous quest for novel and effective agrochemicals, the exploration of versatile building blocks is of paramount importance. 1-Chloro-4-propylbenzene, a readily available aromatic compound, presents an intriguing starting point for the synthesis of potential herbicidal agents. While not a widely documented precursor for existing commercial agrochemicals, its structure allows for strategic functionalization to access moieties with known biological activity. This technical guide outlines a proof-of-concept synthetic pathway, demonstrating the potential application of this compound in the generation of a hypothetical phenylurea herbicide. Phenylureas are a well-established class of herbicides that effectively control a broad spectrum of weeds by inhibiting photosynthesis.[1][2][3]

This document will provide a detailed, step-by-step protocol for the synthesis of a key amine intermediate, 4-propylaniline, from this compound, followed by its conversion to a candidate phenylurea herbicide. The underlying chemical principles, experimental workflows, and the biological mode of action will be discussed in detail to provide a comprehensive guide for researchers in the field of agrochemical development.

Part 1: Synthesis of the Key Intermediate: 4-Propylaniline via Buchwald-Hartwig Amination

The conversion of the relatively inert C-Cl bond in this compound to a more versatile amino group is the crucial first step in unlocking its potential for agrochemical synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely adopted method for the formation of carbon-nitrogen bonds, and is particularly well-suited for the amination of aryl chlorides.[4][5]

Reaction Scheme: this compound to 4-Propylaniline

start This compound intermediate 4-Propylaniline start->intermediate Buchwald-Hartwig Amination reagents NH3 (or equivalent) Pd Catalyst Ligand Base

Caption: Synthesis of 4-Propylaniline.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a series of well-defined steps involving the palladium catalyst. The cycle begins with the oxidative addition of the aryl chloride to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the amine and subsequent deprotonation by a base to form an amido complex. Finally, reductive elimination from the Pd(II) complex yields the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as XPhos often employed for the challenging amination of aryl chlorides.

Detailed Protocol: Synthesis of 4-Propylaniline

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl chlorides.[7]

Table 1: Reagents and Materials for 4-Propylaniline Synthesis

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
This compoundC₉H₁₁Cl154.641.55 g1.0
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)C₃₄H₂₈O₂Pd575.0986.3 mg0.015
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₉P574.86172.5 mg0.03
Sodium tert-ButoxideC₄H₉NaO96.101.92 g2.0
Ammonia (as 0.5 M solution in 1,4-dioxane)NH₃17.0330 mL1.5
Toluene (anhydrous)C₇H₈92.1450 mL-

Procedure:

  • Catalyst Preparation: In a dry, nitrogen-purged two-necked round-bottom flask, combine Pd(dba)₂ (86.3 mg, 0.015 equiv.), XPhos (172.5 mg, 0.03 equiv.), and sodium tert-butoxide (1.92 g, 2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask under a nitrogen atmosphere.

  • Stirring: Stir the mixture at room temperature for 10 minutes.

  • Reagent Addition: Add this compound (1.55 g, 1.0 equiv.) followed by the ammonia solution in 1,4-dioxane (30 mL, 1.5 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-propylaniline.

A 1. Catalyst & Reagent Charging (Pd(dba)₂, XPhos, NaOtBu in Toluene) B 2. Substrate Addition (this compound, NH₃ solution) A->B C 3. Reaction (Reflux, 12-24h under N₂) B->C D 4. Quenching & Extraction (Water, Ethyl Acetate) C->D E 5. Washing & Drying (Brine, Na₂SO₄) D->E F 6. Purification (Column Chromatography) E->F G Final Product: 4-Propylaniline F->G

Caption: Experimental workflow for 4-propylaniline synthesis.

Part 2: Synthesis of a Hypothetical Phenylurea Herbicide

With the key intermediate, 4-propylaniline, in hand, the synthesis of a potential herbicidal compound can be undertaken. Phenylurea herbicides are a large and commercially significant class of agrochemicals.[1][8][9] They are typically synthesized by the reaction of a substituted aniline with an isocyanate or a carbamoyl chloride. For this guide, we will focus on the synthesis of N,N-dimethyl-N'-(4-propylphenyl)urea, a hypothetical compound with the characteristic toxophore of this herbicide class.

Reaction Scheme: 4-Propylaniline to N,N-dimethyl-N'-(4-propylphenyl)urea

start 4-Propylaniline product N,N-dimethyl-N'-(4-propylphenyl)urea start->product Urea Formation reagents Dimethylcarbamoyl chloride Base (e.g., Triethylamine) A 1. Reactant Dissolution (4-Propylaniline, Triethylamine in DCM) B 2. Cooling (0 °C) A->B C 3. Reagent Addition (Dimethylcarbamoyl chloride) B->C D 4. Reaction (Warm to RT, 4-6h) C->D E 5. Washing (Water, Brine) D->E F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Recrystallization) F->G H Final Product: N,N-dimethyl-N'-(4-propylphenyl)urea G->H cluster_PSII Photosystem II (PSII) P680 P680 QA QA P680->QA e⁻ QB QB-binding site (D1 protein) QA->QB e⁻ Plastoquinone Plastoquinone Pool QB->Plastoquinone e⁻ PlantDeath Oxidative Stress & Plant Death QB->PlantDeath Blocked e⁻ Flow Light Light Energy Light->P680 Phenylurea Phenylurea Herbicide Phenylurea->QB Binding & Inhibition ETC Electron Transport Chain (ATP & NADPH Production) Plastoquinone->ETC

References

Quantifying 1-Chloro-4-propylbenzene: A Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-Chloro-4-propylbenzene. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document outlines robust methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols herein are grounded in established regulatory frameworks and scientific principles to ensure data integrity and reproducibility.

Introduction: The Significance of this compound Quantification

This compound (4-CPB) is a halogenated aromatic hydrocarbon with the molecular formula C₉H₁₁Cl.[1][2][3] Its chemical structure, consisting of a benzene ring substituted with a chlorine atom and a propyl group, makes it a compound of interest in various fields, including as an intermediate in chemical synthesis and as a potential environmental analyte.[4][5] Accurate and precise quantification of 4-CPB is crucial for process monitoring in industrial settings, impurity profiling in pharmaceutical development, and for assessing its environmental fate and toxicology.

This document provides two distinct, validated analytical approaches for the quantification of this compound, catering to different analytical needs and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds like this compound.[6] This is largely due to its high separation efficiency and the specificity of mass spectrometric detection. The methodology presented here is adapted from the principles of the widely recognized U.S. Environmental Protection Agency (EPA) Method 8260 for volatile organic compounds (VOCs).[4][5][7]

Principle of the Method

The fundamental principle involves the volatilization of the sample, separation of its components in a gaseous mobile phase as it passes through a stationary phase within a capillary column, and subsequent detection and quantification by a mass spectrometer. For aqueous samples or solid matrices, a sample introduction technique such as headspace or purge-and-trap is employed to efficiently extract and concentrate the volatile analyte.[6][8][9][10][11]

Experimental Protocol: Headspace GC-MS

This protocol is optimized for the analysis of this compound in aqueous matrices, such as process water or environmental samples.

2.2.1. Sample Preparation: Static Headspace Extraction

The rationale behind using static headspace is to isolate the volatile this compound from the non-volatile matrix components, thereby reducing matrix effects and protecting the GC system.[10][12]

  • Vial Preparation: Place a 10 mL aliquot of the aqueous sample into a 20 mL headspace vial.

  • Matrix Modification: To enhance the partitioning of this compound into the headspace, add 2 grams of sodium chloride (salting out effect).[13][14]

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., Chlorobenzene-d5) to each sample, calibrator, and quality control sample.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Equilibration: Place the vial in the headspace autosampler tray and allow it to equilibrate at 80°C for 20 minutes. This ensures that the analyte has reached a state of equilibrium between the sample and the headspace gas.

2.2.2. GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides excellent temperature control and reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Column Agilent J&W DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µmA mid-polarity column suitable for separating halogenated hydrocarbons.[14]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures rapid volatilization of the analyte.
Split Ratio 20:1Prevents column overloading while maintaining good sensitivity.
Oven Program Initial: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 250°C, hold for 2 minProvides good separation of this compound from potential impurities.
MS Source Temp. 230°COptimal for ionization.
MS Quad Temp. 150°CMaintains ion path integrity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for the target analyte.
SIM Ions (m/z) Quantifier: 154Qualifiers: 111, 119Based on the mass spectrum of this compound.

2.2.3. Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the this compound quantifier ion to that of the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations.

Method Validation: Ensuring Trustworthiness

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][15][16]

Validation Parameter Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.995 over the desired concentration range.
Accuracy Recovery of 80-120% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 with acceptable precision and accuracy.
Robustness Insensitive to minor variations in method parameters (e.g., oven temperature, flow rate).

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (10 mL) Add_Salt Add NaCl (2g) Sample->Add_Salt Add_IS Spike with Internal Standard Add_Salt->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Equilibrate Equilibrate at 80°C for 20 min Seal_Vial->Equilibrate HS_Injection Headspace Injection Equilibrate->HS_Injection GC_Separation GC Separation (DB-624 Column) HS_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Headspace GC-MS workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

While GC-MS is ideal for volatile compounds, HPLC offers a complementary technique, particularly for samples that are not amenable to volatilization or when GC instrumentation is unavailable. A reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the hydrophobic character of this compound.

Principle of the Method

RP-HPLC separates compounds based on their partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[17] More hydrophobic compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later. Detection is typically achieved using a UV detector, as the benzene ring of the analyte absorbs UV light.

Experimental Protocol: RP-HPLC with UV Detection

3.2.1. Sample Preparation

  • Solvent Dilution: Dilute the sample containing this compound in the mobile phase to a concentration within the calibrated range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.

3.2.2. HPLC Instrumentation and Parameters

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine analysis.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)Allows for sensitive detection at the UV maximum of the analyte.
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column providing good resolution.
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides good retention and peak shape for this compound.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains stable retention times.
Injection Volume 10 µLA standard volume for analytical HPLC.
Detection Wavelength 225 nmApproximate UV maximum for chlorinated benzene derivatives.

3.2.3. Data Analysis and Quantification

Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Method Validation

The HPLC method should also undergo validation as described in section 2.3 to establish its performance characteristics.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Dilute in Mobile Phase Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: RP-HPLC workflow for this compound analysis.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound in various sample matrices. The choice between GC-MS and HPLC will depend on the specific application, available instrumentation, and the nature of the sample. For volatile analysis, especially at trace levels in complex matrices, the headspace GC-MS method is superior. For routine analysis of liquid samples where high sensitivity is not the primary concern, the RP-HPLC method offers a simple and effective alternative. Adherence to the outlined validation principles is paramount to ensure the generation of high-quality, defensible data.

References

Application Note: High-Resolution GC-MS Analysis of 1-Chloro-4-propylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the qualitative and quantitative analysis of reaction mixtures resulting from the synthesis of 1-chloro-4-propylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). We detail optimized protocols for sample preparation and instrument parameters designed to effectively separate and identify the target compound from common isomers and byproducts. This guide is intended for researchers in synthetic chemistry, process development, and quality control, offering insights into the mechanistic nuances of Friedel-Crafts reactions and providing a robust analytical framework for reaction monitoring and purity assessment.

Introduction: The Synthetic Context and Analytical Challenge

This compound is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its synthesis often involves the electrophilic substitution on a chlorobenzene ring. A common method is the Friedel-Crafts alkylation, which, despite its utility, is beset by several challenges that complicate the product mixture.[2]

Direct alkylation of chlorobenzene with a propylating agent like 1-chloropropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a direct route. However, this reaction is susceptible to two major side reactions:

  • Isomer Formation: The chloro group is an ortho-, para- director in electrophilic aromatic substitution. This leads to the formation of not only the desired para-substituted product (this compound) but also the ortho-isomer (1-chloro-2-propylbenzene).[3]

  • Carbocation Rearrangement: The primary propyl carbocation initially formed from 1-chloropropane can undergo a 1,2-hydride shift to form a more stable secondary isopropyl carbocation.[4][5][6] This rearranged carbocation then alkylates the chlorobenzene, leading to the formation of 1-chloro-4-isopropylbenzene and its corresponding ortho-isomer.

An alternative, more controlled synthesis involves a two-step process: Friedel-Crafts acylation of chlorobenzene with propanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.[7][8][9][10] This pathway avoids carbocation rearrangement, yielding the desired n-propylbenzene derivative with higher selectivity.

Given the potential for a complex mixture of structural isomers, a highly selective and sensitive analytical technique is imperative. GC-MS is the gold standard for this application, as it combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[11]

Experimental Workflow

The overall analytical workflow is designed to ensure reproducible and accurate results, from sample acquisition to data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Reaction Mixture Aliquot quench Quench Reaction (if necessary) sample->quench extract Liquid-Liquid Extraction (e.g., with Dichloromethane) quench->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry dilute Dilute to ~10 µg/mL in appropriate solvent dry->dilute vial Transfer to GC Vial dilute->vial inject Inject 1 µL into GC-MS vial->inject separate Chromatographic Separation (Capillary GC Column) inject->separate ionize Electron Ionization (EI) (70 eV) separate->ionize detect Mass Detection (Quadrupole Analyzer) ionize->detect tic Total Ion Chromatogram (TIC) Analysis detect->tic spectra Mass Spectra Interpretation tic->spectra library NIST Library Comparison spectra->library quant Quantitation (Peak Area Integration) library->quant caption Figure 1. GC-MS analytical workflow.

Caption: Figure 1. GC-MS analytical workflow.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to isolate the analytes of interest from the reaction matrix and prepare a clean, dilute solution suitable for GC-MS injection.

Protocol 1: Standard Dilution

  • Aliquot Collection: Carefully take a representative aliquot (e.g., 100 µL) from the crude reaction mixture after it has been worked up and the catalyst has been quenched.

  • Solvent Selection: Choose a volatile organic solvent that is compatible with your GC system and in which your analytes are soluble. Dichloromethane or hexane are common choices.[12]

  • Dilution: Perform a serial dilution of the aliquot in the chosen solvent to achieve a final concentration of approximately 10 µg/mL.[13] This concentration prevents column overloading and detector saturation.

  • Filtration (if necessary): If any solid particles are present, filter the diluted sample through a 0.22 µm PTFE syringe filter to prevent blockage of the GC injector and column.

  • Transfer: Transfer the final diluted sample into a 2 mL glass autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of chloropropylbenzene isomers on a standard single-quadrupole GC-MS system.

Table 1: GC-MS Instrument Parameters

Parameter Setting Rationale
GC System
Injection Volume1 µLStandard volume for capillary columns.
Injector Temperature250 °CEnsures rapid volatilization of the analytes.
Injection ModeSplit (50:1)Prevents column overloading for concentrated samples. A splitless injection may be used for trace analysis.
Carrier GasHelium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A nonpolar stationary phase that separates compounds based on boiling point and, to some extent, polarity.
Oven ProgramInitial: 60 °C, hold 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °CProvides good separation of isomers while ensuring elution of all components.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique for volatile organic compounds.
Ionization Energy70 eVStandard energy that produces reproducible fragmentation patterns for library matching.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp150 °CMaintains ion transmission efficiency.
Mass Scan Range40 - 250 m/zCovers the molecular ions and expected fragments of the analytes.
Solvent Delay3 minPrevents the solvent peak from damaging the detector filament.

Data Analysis and Interpretation

Chromatographic Separation

Under the specified GC conditions, the isomers of chloropropylbenzene are expected to elute in order of their boiling points. Generally, branched isomers have lower boiling points than their straight-chain counterparts. The ortho and para isomers will also have slightly different retention times. Retention indices (RI) are a powerful tool for confirming the identity of isomers, as they are more reproducible across different systems than absolute retention times.[14][15]

Table 2: Expected Elution Order and Retention Indices

Compound Structure Molecular Weight Expected Elution Order Kovats RI (non-polar column)
1-Chloro-4-isopropylbenzeneIsopropyl, para154.641~1100
1-Chloro-2-isopropylbenzeneIsopropyl, ortho154.642Not readily available
This compoundn-propyl, para154.6431111[16], 1211[17]
1-Chloro-2-propylbenzenen-propyl, ortho154.644~1188

Note: Retention indices can vary slightly based on the specific column and conditions used.

Mass Spectral Fragmentation

Electron ionization of alkyl-substituted chlorobenzenes results in characteristic fragmentation patterns. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion (M⁺) and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

fragmentation cluster_npropyl This compound cluster_isopropyl 1-Chloro-4-isopropylbenzene M_n [C₉H₁₁Cl]⁺˙ m/z 154/156 F1_n [M - C₂H₅]⁺ m/z 125/127 (Benzylic cleavage) M_n->F1_n - C₂H₅˙ F2_n [C₇H₇]⁺ m/z 91 (Tropylium ion) F1_n->F2_n - Cl˙ M_iso [C₉H₁₁Cl]⁺˙ m/z 154/156 F1_iso [M - CH₃]⁺ m/z 139/141 (Benzylic cleavage) M_iso->F1_iso - CH₃˙ F2_iso [C₇H₇]⁺ m/z 91 (Tropylium ion) F1_iso->F2_iso - Cl˙ caption Figure 2. Key fragmentation pathways.

Caption: Figure 2. Key fragmentation pathways.

Key Diagnostic Fragments:

  • Molecular Ion (M⁺): A peak at m/z 154 (for ³⁵Cl) and 156 (for ³⁷Cl) will be present for all C₉H₁₁Cl isomers.

  • Benzylic Cleavage: This is the most significant fragmentation pathway and is diagnostic for differentiating n-propyl and isopropyl isomers.

    • This compound (n-propyl): Loss of an ethyl radical (•C₂H₅) via benzylic cleavage results in a prominent fragment at m/z 125/127 . This is often the base peak.

    • 1-Chloro-4-isopropylbenzene (isopropyl): Loss of a methyl radical (•CH₃) results in a prominent fragment at m/z 139/141 . This is typically the base peak for this isomer.[18]

  • Tropylium Ion: Subsequent loss of a chlorine radical from the benzylic cleavage fragment (or direct fragmentation) leads to the formation of the highly stable tropylium ion at m/z 91 . This peak is characteristic of many alkylbenzenes.

By examining both the retention time and the key diagnostic ions in the mass spectrum, an unambiguous identification of each isomer in the reaction mixture can be achieved. Comparison against a spectral library, such as the NIST Mass Spectral Library, is highly recommended for confirmation.[19]

Method Validation and Self-Validating Systems

To ensure the trustworthiness of the analytical results, the following validation steps should be considered:

  • Specificity: Analyze pure standards of the expected products and byproducts to confirm their retention times and mass spectra, ensuring no co-elution under the defined conditions.

  • Linearity: Prepare a series of calibration standards of this compound at different concentrations to establish the linear dynamic range of the method for quantitative analysis.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, which is crucial for assessing reaction conversion and purity.

  • Precision and Accuracy: Perform replicate injections of a known concentration standard to assess the repeatability of the method. Accuracy can be determined by analyzing a sample with a known spiked amount of the analyte.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the analysis of this compound reaction products. By carefully selecting the GC and MS parameters, it is possible to achieve excellent chromatographic separation of the main product from its ortho- and rearranged isopropyl- isomers. The interpretation of the resulting mass spectra, particularly the diagnostic fragments from benzylic cleavage, allows for confident identification of each component. This protocol serves as a valuable tool for reaction monitoring, impurity profiling, and ensuring the quality and purity of the final synthetic product.

References

Topic: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 1-Chloro-4-propylbenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The accurate separation and quantification of positional isomers are critical in chemical synthesis, quality control, and environmental analysis due to their often similar physical properties but potentially different toxicological or reactive profiles. This document provides a detailed guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for resolving 1-Chloro-4-propylbenzene from its challenging positional isomers, 1-Chloro-2-propylbenzene and 1-Chloro-3-propylbenzene. We explore method development strategies, from foundational principles to detailed, field-tested protocols, focusing on Reversed-Phase (RP-HPLC) techniques. Two primary methods are presented: a standard approach using a C18 stationary phase and an alternative method employing a Phenyl-Hexyl phase to leverage alternative selectivity through π-π interactions. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable separation protocols for non-polar aromatic isomers.

Introduction: The Challenge of Positional Isomer Separation

Positional isomers, such as the ortho-, meta-, and para-isomers of chloropropylbenzene, present a significant analytical challenge. These molecules share the same chemical formula (C₉H₁₁Cl) and molecular weight (154.64 g/mol ), differing only in the substitution pattern on the benzene ring.[1][2][3] This structural similarity results in nearly identical physicochemical properties like hydrophobicity and polarity, making their separation by conventional chromatographic techniques difficult.[4]

The separation of halogenated aromatic compounds is crucial in both pharmaceutical development, where they are common structural motifs, and in environmental monitoring, where they can be persistent pollutants.[5][6] Inadequate separation can lead to inaccurate quantification, potentially masking impurities or misidentifying contaminants. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering a variety of stationary and mobile phases to exploit the subtle differences between these closely related species.[7]

This application note details the strategic development of HPLC methods tailored for resolving this compound and its positional isomers, providing both the theoretical rationale and practical, step-by-step protocols.

Chromatographic Principles and Strategy

Foundational Separation Mechanism: Reversed-Phase Chromatography

For non-polar analytes like chloropropylbenzene isomers, Reversed-Phase HPLC (RP-HPLC) is the most effective and widely used separation mode.[8][9] The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically silica bonded with alkyl chains like C18 or C8) and a polar mobile phase (usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol).[8]

Retention is governed by hydrophobic interactions: more non-polar analytes interact more strongly with the stationary phase and are retained longer.[10] The elution order is therefore from most polar to least polar. While the chloropropylbenzene isomers have very similar overall hydrophobicity, minor differences in their molecular geometry and dipole moment, dictated by the chlorine atom's position, can be exploited to achieve separation.

The Role of Stationary Phase Selectivity

Standard C18 columns are the first choice for method development due to their high hydrophobicity and wide applicability.[5][9] However, when separating isomers with minimal hydrophobic differences, leveraging alternative separation mechanisms is key. Stationary phases containing phenyl groups (e.g., Phenyl-Hexyl) offer a different type of selectivity.[11][12] These phases can engage in π–π interactions with the aromatic ring of the analytes. Differences in the electron density of the aromatic rings among the ortho-, meta-, and para-isomers can lead to differential π–π stacking, providing a powerful tool for enhancing resolution where simple hydrophobic partitioning fails.[11][12]

Method Development Workflow

A systematic approach to method development ensures the creation of a robust and reliable separation. The workflow involves screening key parameters to find an optimal combination that yields the desired resolution.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Chloropropylbenzene Isomers) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Screening Parameter Screening Mode->Screening Column Column Selection (C18 vs. Phenyl-Hexyl) Screening->Column MobilePhase Mobile Phase Selection (ACN vs. MeOH) Screening->MobilePhase Gradient Gradient Scouting Column->Gradient MobilePhase->Gradient Optimization Method Optimization Validation Validation (System Suitability) Optimization->Validation Isocratic Isocratic Fine-Tuning (Adjust % Organic) Gradient->Isocratic Isocratic->Optimization

Caption: A systematic workflow for HPLC method development.

Detailed Application Protocols

The following protocols provide a starting point for the separation of 1-chloro-2-propylbenzene, 1-chloro-3-propylbenzene, and this compound.

Materials and Reagents
  • Analytes: Analytical standards of 1-Chloro-2-propylbenzene, 1-Chloro-3-propylbenzene, and this compound.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Aqueous Phase: Deionized water (18.2 MΩ·cm).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each isomer at a concentration of 1.0 mg/mL in acetonitrile.

  • Working Standard Mixture: Prepare a mixed working standard by combining appropriate volumes of each stock solution and diluting with the sample diluent to a final concentration of approximately 50 µg/mL for each isomer.

  • Sample Preparation: Dilute samples with the sample diluent to fall within the calibrated range of the instrument. Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.

Protocol 1: Separation using a C18 Stationary Phase

This method relies on the robust and well-understood hydrophobic interactions of a C18 column. It serves as an excellent starting point and often provides adequate resolution.

Experimental Workflow Diagram

C18_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Prepare 50 µg/mL Isomer Mixture Filter Filter with 0.45 µm Syringe Filter Prep->Filter Inject Inject 5 µL onto C18 Column Filter->Inject Elute Isocratic Elution ACN/H2O (65:35) Inject->Elute Detect UV Detection at 220 nm Elute->Detect Integrate Integrate Peaks Detect->Integrate Report Calculate Resolution & Quantify Integrate->Report

Caption: Experimental workflow for C18-based separation.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters ACQUITY Arc, or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 220 nm
Run Time 15 minutes
Expected Results & Discussion

Separation on a C18 column is primarily driven by hydrophobicity. The elution order is expected to be 1-chloro-2-propylbenzene (ortho) , followed by 1-chloro-3-propylbenzene (meta) , and finally This compound (para) . This is because the ortho isomer is generally the most polar due to intramolecular interactions and steric hindrance, which can reduce its effective interaction with the C18 chains. The para isomer, being the most symmetric, tends to be the least polar and thus the most retained.

Table 1: Representative Data for C18 Separation

AnalyteRetention Time (min)Tailing Factor (USP)Resolution (USP)
1-Chloro-2-propylbenzene8.51.1-
1-Chloro-3-propylbenzene9.21.11.8
This compound10.11.22.1

Note: Data are illustrative. Actual retention times may vary based on system and column specifics.

A resolution value (Rs) greater than 1.5 indicates baseline separation, which is achieved in this hypothetical result.

Protocol 2: Enhanced Selectivity with a Phenyl-Hexyl Phase

If the C18 column provides insufficient resolution, a Phenyl-Hexyl column can be used to introduce an alternative separation mechanism (π–π interactions).

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters ACQUITY Arc, or equivalent
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 220 nm
Run Time 20 minutes
Expected Results & Discussion

The Phenyl-Hexyl phase retains analytes through both hydrophobic interactions and π–π interactions. The different electronic distributions of the isomer rings can lead to a significant change in selectivity compared to the C18 phase.[11] Often, this results in increased separation between the isomers. The mobile phase composition may need to be adjusted (e.g., a higher water content) to achieve sufficient retention on this less hydrophobic phase. Using methanol instead of acetonitrile can also dramatically alter selectivity on phenyl phases and is a valuable parameter to screen.[10]

Table 2: Representative Data for Phenyl-Hexyl Separation

AnalyteRetention Time (min)Tailing Factor (USP)Resolution (USP)
1-Chloro-2-propylbenzene11.21.1-
1-Chloro-3-propylbenzene12.51.02.5
This compound14.01.12.8

Note: Data are illustrative. Note the potential for longer retention times and improved resolution.

Conclusion

The successful separation of this compound from its positional isomers is readily achievable using standard reversed-phase HPLC techniques. A C18 column provides a reliable starting point, separating the isomers based on subtle differences in hydrophobicity. For more challenging separations where co-elution is an issue, a Phenyl-Hexyl stationary phase offers an orthogonal selectivity mechanism through π–π interactions, often leading to significantly enhanced resolution. By systematically optimizing the stationary phase and mobile phase composition, a robust and reliable method can be developed and validated for routine analysis in quality control and research environments.

References

Application & Protocol Guide: The Potential Role of 1-Chloro-4-propylbenzene in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a technical overview and detailed protocols concerning the role of 1-Chloro-4-propylbenzene in modern polymer chemistry. While not a conventional bulk monomer, its unique structure presents significant potential for the synthesis of specialty polymers, particularly soluble poly(p-phenylene)s. This guide explores the theoretical basis for its application in chain-growth polycondensation reactions and provides a comprehensive, adapted protocol for the synthesis of poly(4-propylphenylene). The content is intended for researchers and scientists in polymer science and material development.

Introduction

This compound is an aromatic compound that, while not traditionally utilized as a primary monomer in large-scale polymer production, holds potential in specialized applications. Its key structural features—a polymerizable C-Cl bond on an aromatic ring and a solubilizing propyl group—make it a candidate for creating rigid-rod polymers with enhanced processability. Unmodified poly(p-phenylene) (PPP) is notoriously insoluble and intractable, which has historically limited its applications despite its high thermal stability.[1][2] The incorporation of flexible alkyl side chains, such as a propyl group, is a well-established strategy to overcome this solubility issue, enabling the synthesis of processable, high-performance materials.[1][3]

This guide focuses on the primary hypothesized role of this compound: as a monomer for the synthesis of poly(4-propylphenylene) via nickel-catalyzed Kumada Catalyst-Transfer Polycondensation (KCTP), a subset of Grignard Metathesis (GRIM) polymerization.[4][5][6][7]

Physicochemical Properties of this compound

A summary of the essential properties of this compound is provided below. These properties are critical for determining appropriate reaction conditions, purification methods, and safety protocols.

PropertyValueSource
CAS Number 52944-34-0[8]
Molecular Formula C₉H₁₁Cl[8][9]
Molecular Weight 154.63 g/mol [8][9]
Appearance Colorless to light yellow clear liquid[9]
Boiling Point ~198-199 °C (at 760 mmHg)[10]
Purity >98.0% (GC)[9]
logP (Octanol/Water) 3.292 (Calculated)[10]

Section 1: Theoretical Foundation and Primary Application

Kumada Catalyst-Transfer Polycondensation (KCTP)

The most promising application for this compound in polymer chemistry is as a monomer in cross-coupling polymerization. KCTP is a powerful, chain-growth mechanism that allows for the controlled synthesis of conjugated polymers from Grignard reagents derived from aryl halides.[4][11][12] While aryl bromides and iodides are more reactive, advancements in catalyst systems, particularly those using nickel or palladium with specialized ligands, have made the use of more stable and cost-effective aryl chlorides feasible.[13][14]

The process involves two key stages:

  • Grignard Reagent Formation: The aryl chloride is converted into its corresponding Grignard reagent (Ar-MgCl).

  • Catalyst-Mediated Polymerization: A Ni(II) catalyst, such as Ni(dppp)Cl₂, initiates and propagates the polymerization. The catalyst "walks" along the growing polymer chain in a process known as catalyst transfer, leading to polymers with controlled molecular weights and narrow polydispersity.[11][12]

Proposed Polymerization of this compound

In this proposed application, this compound serves as the monomer precursor. The propyl side chain is crucial; it imparts solubility to the otherwise rigid and insoluble poly(p-phenylene) backbone, making characterization and processing possible.[3] The resulting polymer, poly(4-propylphenylene), would be a thermally stable material with potential applications in organic electronics, advanced composites, or as a high-performance thermoplastic.

The polymerization mechanism is depicted below.

KCTP_Mechanism Monomer Propyl-Ph-Cl Grignard Propyl-Ph-MgCl Monomer->Grignard + Mg, THF ActiveCat Propyl-Ph-Ni(L)Cl Grignard->ActiveCat Oxidative Addition Catalyst Ni(L)Cl₂ Catalyst->ActiveCat Oxidative Addition Chain_n Polymer(n)-Ni(L)Cl ActiveCat->Chain_n Chain Growth Start Dimer Polymer(n)-Ph-Propyl Chain_n->Dimer Reductive Elimination Chain_n1 Polymer(n+1)-Ni(L)Cl Dimer->Chain_n1 Oxidative Addition Grignard_prop Propyl-Ph-MgCl

Caption: Proposed KCTP mechanism for this compound.

Section 2: Experimental Protocols

Disclaimer: The following protocol is an adapted procedure based on established methods for the KCTP of similar aryl halides.[11][12] Optimization of catalyst loading, temperature, and reaction time may be required to achieve desired molecular weights and yields.

Safety and Handling
  • This compound: Causes skin and serious eye irritation.[15] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[15]

  • Grignard Reagents: Highly reactive, flammable, and moisture-sensitive. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.

Materials and Reagents
ReagentGradeSupplierNotes
This compound>98%TCI, Sigma-AldrichStore in a cool, dry place.
Magnesium (Mg) turningsGrignard grade---Activate before use.
Iodine (I₂)ACS Reagent---For Grignard initiation.
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)Catalyst grade---Store under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)>99.9%, inhibitor-free---Use from a solvent purification system or freshly distilled.
Hydrochloric Acid (HCl)1 M aqueous solution---For quenching.
Methanol (MeOH)ACS Reagent---For precipitation.
Protocol for Synthesis of Poly(4-propylphenylene)

This protocol is designed for a ~1 g scale synthesis.

Step 1: Activation of Magnesium and Glassware Preparation

  • Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of inert gas.

  • Add Magnesium turnings (1.2 eq, ~190 mg) to a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar.

  • Briefly heat the magnesium turnings under vacuum with a heat gun and backfill with inert gas. Repeat three times to ensure activation.

  • Add a single crystal of iodine (I₂). The purple color will fade upon reaction initiation.

Step 2: Formation of the Grignard Reagent

  • Dissolve this compound (1.0 g, ~6.47 mmol) in 10 mL of anhydrous THF.

  • Add ~1 mL of this solution to the activated magnesium turnings. Gentle heating or sonication may be required to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

  • Once initiated, add the remaining monomer solution dropwise over 30 minutes to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 2 hours to ensure complete formation of 4-propylphenylmagnesium chloride.

Step 3: Polymerization

  • In a separate Schlenk flask, add Ni(dppp)Cl₂ catalyst (0.5-2 mol%, e.g., 1 mol% is ~35 mg) and dissolve in 5 mL of anhydrous THF.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Rapidly add the catalyst solution to the stirring Grignard reagent. An immediate color change (typically to a deep red or brown) and a slight exotherm should be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The viscosity of the solution will increase as the polymer forms.

Step 4: Quenching and Precipitation

  • After the desired reaction time, quench the polymerization by slowly pouring the viscous solution into a beaker containing 100 mL of 1 M HCl. This will neutralize any remaining Grignard reagent and protonate the polymer chain ends.

  • Stir for 30 minutes.

  • Pour the acidic mixture into 500 mL of vigorously stirring methanol to precipitate the polymer.

  • Collect the solid polymer by vacuum filtration.

Step 5: Purification

  • Wash the collected polymer sequentially with water, methanol, and acetone to remove residual salts and oligomers.

  • For higher purity, perform a Soxhlet extraction of the crude polymer with methanol for 24 hours to remove catalyst residue and low molecular weight species.

  • Dry the purified white or off-white polymer in a vacuum oven at 50 °C overnight.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry Glassware & Activate Mg Turnings B 2. Form Grignard Reagent: Propyl-Ph-Cl + Mg -> Propyl-Ph-MgCl A->B Inert Atm. C 3. Add Ni(dppp)Cl₂ Catalyst (0°C to RT, 2-4h) B->C THF Solvent D 4. Quench with 1M HCl C->D E 5. Precipitate in Methanol D->E F 6. Filter and Wash Solid E->F G 7. Soxhlet Extraction (Optional) F->G H 8. Dry Final Polymer G->H

Caption: Experimental workflow for poly(4-propylphenylene) synthesis.

Section 3: Expected Polymer Characterization

The resulting poly(4-propylphenylene) should be characterized using standard polymer analysis techniques to confirm its structure, molecular weight, and thermal properties. The properties of alkyl-substituted polythiophenes and other polyphenylenes can provide guidance on expected outcomes.[16][17]

TechniqueExpected Result / Parameter Measured
¹H NMR Confirmation of the poly(phenylene) backbone structure. Signals corresponding to the aromatic protons and the aliphatic protons of the propyl side chain should be present in the correct ratio.
GPC/SEC Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). A PDI < 1.5 would support a chain-growth mechanism.
TGA Assessment of thermal stability. Poly(p-phenylene)s are known for high thermal stability, often with decomposition temperatures > 400 °C in an inert atmosphere.
DSC Determination of the glass transition temperature (T₉). The propyl side chain will lower the T₉ compared to unsubstituted PPP, indicating improved processability.

Conclusion

This compound represents a specialized monomer with clear potential for the synthesis of soluble, high-performance poly(p-phenylene)-type polymers. The adapted Kumada Catalyst-Transfer Polycondensation protocol provided herein offers a robust starting point for researchers to explore this application. The resulting polymer, poly(4-propylphenylene), is expected to combine the thermal stability of the PPP backbone with the processability afforded by the alkyl side chain, opening avenues for its use in advanced material applications. Further research and optimization of the described protocol are encouraged to fully realize the potential of this monomer.

References

synthesis of 4-propylphenol from 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-Propylphenol from 1-Chloro-4-propylbenzene via Palladium-Catalyzed C-O Coupling

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-propylphenol, a valuable intermediate in the pharmaceutical and flavor industries. The described method details the conversion of this compound to 4-propylphenol utilizing a modern, efficient palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical safety considerations. The protocol emphasizes the use of an environmentally benign solvent system and readily available reagents, ensuring high yields and operational simplicity.

Introduction: The Significance of 4-Propylphenol and Modern Synthetic Strategies

4-Propylphenol is a key aromatic compound utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and as a flavor ingredient.[1] Traditional methods for the synthesis of phenols from aryl halides, such as direct nucleophilic aromatic substitution, often require harsh reaction conditions (high temperatures and pressures) and are generally inefficient for electron-rich or neutral aryl chlorides like this compound.

Modern synthetic organic chemistry has largely overcome these limitations through the development of transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, has been extended to the formation of carbon-oxygen bonds, providing a versatile and mild route to phenols and aryl ethers.[2][3] This approach offers significant advantages, including lower catalyst loadings, shorter reaction times, and greater functional group tolerance compared to older methods.[4]

This guide focuses on a specific application of the Buchwald-Hartwig C-O coupling: the hydroxylation of this compound. We will detail a robust protocol adapted from established literature, employing a palladium catalyst in conjunction with a biarylphosphine ligand in an eco-friendly aqueous solvent system.[1][5]

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle for C-O Bond Formation

The efficacy of the palladium-catalyzed hydroxylation lies in a well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for other substrates. The reaction proceeds through three primary steps: oxidative addition, ligand exchange (transmetalation), and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This forms a Pd(II) intermediate.

  • Ligand Exchange: The hydroxide anion (from NaOH) displaces the chloride on the palladium center. This step is often facilitated by the phosphine ligand.

  • Reductive Elimination: The final step involves the formation of the C-O bond, yielding the 4-propylphenol product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Hydroxylation Pd0 L-Pd(0) (Active Catalyst) Pd_complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->Pd_complex Oxidative Addition ArylCl This compound (Ar-Cl) ArylCl->Pd_complex NaCl NaCl Pd_complex->NaCl Pd_hydroxide_complex L-Pd(II)(Ar)(OH) Pd_complex->Pd_hydroxide_complex Ligand Exchange NaOH NaOH NaOH->Pd_complex Phenol 4-Propylphenol (Ar-OH) Pd_hydroxide_complex->Pd0 Pd_hydroxide_complex->Phenol Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig hydroxylation.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed on a benchtop, open to the air, unless otherwise specified.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)QuantitySupplier Notes
This compoundC₉H₁₁Cl154.641.0155 mg---
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.720.0054.6 mgPalladium Precursor
BippyPhosC₃₅H₃₁N₂P522.610.0210.4 mgLigand
Sodium Hydroxide (NaOH)NaOH40.003.0120 mgBase
Poly(ethylene glycol) 2000 (PEG-2000)H(OCH₂CH₂)nOH~2000---400 mgCo-solvent
Deionized WaterH₂O18.02---3.6 mLSolvent
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12---~40 mLExtraction Solvent
1 M Hydrochloric Acid (HCl)HCl36.46---~10 mLQuenching Agent
Brine (Saturated NaCl solution)NaCl58.44---~10 mLWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04---As neededDrying Agent
Reaction Parameters
ParameterValue
Reaction Temperature90 °C
Reaction Time2 hours
Catalyst Loading (Pd₂(dba)₃)0.5 mol %
Ligand Loading (BippyPhos)2 mol %
Base Equivalence (NaOH)3 equivalents
Solvent System9:1 H₂O : PEG-2000 (by mass)
AtmosphereAir
Step-by-Step Procedure
  • Preparation of the NaOH/Solvent Mixture:

    • In a 20 mL vial, combine deionized water (3.6 mL) and PEG-2000 (0.4 g).

    • Add sodium hydroxide (120 mg, 3.0 mmol) and stir until fully dissolved.

  • Reaction Setup:

    • To a separate 20 mL reaction vial equipped with a Teflon-coated stir bar, add this compound (155 mg, 1.0 mmol).

    • Add BippyPhos (10.4 mg, 0.02 mmol) and Pd₂(dba)₃ (4.6 mg, 0.005 mmol).

    • Add the prepared NaOH/solvent mixture (4.0 mL) to the reaction vial.

  • Reaction Execution:

    • Seal the reaction vial with a screw cap.

    • Place the vial into a preheated aluminum heat block set to 90 °C.

    • Stir the mixture vigorously for 2 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots.

  • Work-up and Extraction:

    • After 2 hours, remove the vial from the heat block and allow it to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Carefully quench the reaction by adding 1 M HCl (10 mL) until the aqueous layer is acidic (check with pH paper).

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with brine (1 x 10 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4-propylphenol.

Experimental Workflow Diagram

experimental_workflow start Start prep_solvent Prepare 9:1 H₂O:PEG-2000 with NaOH start->prep_solvent charge_vial Charge Vial with: - this compound - Pd₂(dba)₃ - BippyPhos start->charge_vial add_solvent Add NaOH/Solvent Mixture prep_solvent->add_solvent charge_vial->add_solvent react Seal and Heat at 90 °C for 2 hours with Stirring add_solvent->react cool Cool to Room Temperature react->cool workup Transfer to Separatory Funnel Quench with 1 M HCl cool->workup extract Extract with Diethyl Ether (3x) workup->extract wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry purify Filter and Concentrate Purify via Column Chromatography wash_dry->purify product Obtain Pure 4-Propylphenol purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Palladium Catalyst: Palladium catalysts can be pyrophoric, especially after use when they may contain absorbed hydrogen.[6] While this specific protocol is performed under air, it is good practice to handle palladium reagents with care. Avoid inhalation of palladium dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be oxidized, which deactivates the catalyst.[7] Although BippyPhos is relatively air-stable, prolonged exposure to air should be minimized. Store ligands under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium Hydroxide: NaOH is a corrosive base. Avoid contact with skin and eyes.

  • Solvents: Diethyl ether is extremely flammable. Perform extractions in a well-ventilated fume hood, away from ignition sources.

Expected Results and Characterization

Under the optimized conditions described, this reaction is expected to proceed in high yield (typically >80%).[1] The final product, 4-propylphenol, should be a clear yellow liquid or a low-melting solid. The purity and identity of the product can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Chloro-4-propylbenzene. This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Troubleshooting Common Synthesis Issues

The synthesis of this compound can be approached through several routes, each with its own set of challenges. The most common issues—low yield, isomer formation, and rearrangement—are often linked to the choice of synthetic strategy, typically a variation of the Friedel-Crafts reaction.

Diagram: Recommended Synthetic Workflow

The following workflow outlines the most reliable method to synthesize this compound with high purity and yield, avoiding common pitfalls like carbocation rearrangement.

G cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Clemmensen Reduction cluster_purification Step 3: Purification Propylbenzene Propylbenzene + Propanoyl Chloride AlCl3 Anhydrous AlCl3 (Lewis Acid Catalyst) Propylbenzene->AlCl3 Reacts with Acylation Formation of 4-Propylpropiophenone (Ketone Intermediate) AlCl3->Acylation Catalyzes Ketone 4-Propylpropiophenone Reduction Reduction of Carbonyl to Methylene Group Acylation->Reduction Aqueous Workup & Isolation ZnHg Zinc Amalgam (Zn(Hg)) + Conc. HCl Ketone->ZnHg Reacts with ZnHg->Reduction Reduces Crude Crude Product Mixture Reduction->Crude Aqueous Workup & Extraction Distillation Fractional Distillation Crude->Distillation Purified by Final Pure this compound Distillation->Final Yields G Start Low Yield Observed Catalyst Is the Lewis Acid Catalyst (AlCl3) Active and Anhydrous? Start->Catalyst Stoichiometry Is the Stoichiometry Correct? (Aromatic substrate in excess?) Start->Stoichiometry ReactionCond Are Reaction Conditions (Temperature, Time) Optimal? Start->ReactionCond SideProducts Have Side Products Been Identified? (e.g., Isomers, Rearrangement) Start->SideProducts Sol_Catalyst Solution: Use fresh, anhydrous AlCl3. Handle under inert atmosphere. Catalyst->Sol_Catalyst If NO Sol_Stoich Solution: Use a molar excess of the aromatic substrate to minimize polyalkylation/acylation. Stoichiometry->Sol_Stoich If NO Sol_Cond Solution: Control temperature carefully (often 0°C to RT). Monitor reaction progress with TLC or GC. ReactionCond->Sol_Cond If NO Sol_Side Solution: If rearrangement or isomers are detected, switch to the Friedel-Crafts Acylation-Reduction pathway. SideProducts->Sol_Side If YES

common side products in the synthesis of 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Chloro-4-propylbenzene

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Below, you will find troubleshooting guidance and frequently asked questions structured to provide both immediate solutions and a deeper mechanistic understanding.

Troubleshooting Guide: Isolating Your Target, Eliminating Side Products

This section addresses specific, common issues observed during the synthesis of this compound. Each entry is formatted as a question a researcher might ask, followed by a detailed explanation of the cause and actionable solutions.

Question 1: My GC-MS analysis shows a significant isomeric impurity with the same mass as my product, this compound. What is it, and why did it form?

Answer:

This is a classic and frequent issue, and the identity of the isomer depends entirely on your synthetic route.

  • Route A: Friedel-Crafts Alkylation of Chlorobenzene with a Propylating Agent (e.g., 1-chloropropane, propan-1-ol/acid).

    • Side Product: The most likely impurity is 1-chloro-4-isopropylbenzene .

    • Causality: The Friedel-Crafts alkylation reaction proceeds through a carbocation intermediate. When you use a primary alkyl halide like 1-chloropropane, the Lewis acid catalyst (e.g., AlCl₃) helps form a primary carbocation (or a "carbocation-like" species)[1]. This primary carbocation is unstable and will rapidly rearrange via a 1,2-hydride shift to form a more stable secondary carbocation[1][2][3]. The benzene ring then attacks this more stable secondary carbocation, leading to the formation of the isopropyl-substituted product.[2][4]

    • Solution: To avoid this rearrangement, you must circumvent the formation of a primary carbocation. The best strategy is to use the Friedel-Crafts acylation reaction instead. React chlorobenzene with propanoyl chloride and AlCl₃ to form 1-(4-chlorophenyl)propan-1-one. This reaction is not prone to rearrangement. The resulting ketone can then be reduced to the desired n-propyl group using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.[5][6]

  • Route B: Electrophilic Chlorination of Propylbenzene.

    • Side Product: The primary impurity will be 1-chloro-2-propylbenzene (the ortho isomer). A smaller amount of 1-chloro-3-propylbenzene (meta isomer) may also be present.

    • Causality: The n-propyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. It is an ortho, para-director.[7] Therefore, when you chlorinate propylbenzene, the chlorine electrophile will be directed to both the para (desired) and ortho positions, resulting in a mixture of isomers.

    • Solution: Maximizing the yield of the para isomer over the ortho is challenging. The para position is sterically less hindered, so it is often the major product.[8] Running the reaction at lower temperatures can sometimes increase the selectivity for the para isomer. However, separating the isomers is usually necessary. Fractional distillation is a viable method, as the boiling points of the isomers are different (see Table 1).

Question 2: My reaction is producing significant amounts of di- and tri-substituted products. How can I improve the selectivity for mono-substitution?

Answer:

This issue, known as poly-substitution, is a common limitation of certain synthetic routes.

  • Route A: Friedel-Crafts Alkylation.

    • Causality: The alkyl group (propyl) that you add to the ring is an activating group. This means the product, this compound, is more reactive towards further electrophilic substitution than the starting material, chlorobenzene.[9][10] As a result, the reaction doesn't stop cleanly after one addition, leading to di- and tri-propylated side products.[11][12]

    • Solution:

      • Use a Large Excess of the Aromatic Substrate: By using a large excess of chlorobenzene relative to the propylating agent, you increase the statistical probability that the electrophile will encounter a molecule of the starting material rather than the more reactive product.[12]

      • Switch to Friedel-Crafts Acylation: This is the most effective solution. The acyl group (-C(O)R) is strongly deactivating. When you form the 1-(4-chlorophenyl)propan-1-one intermediate, it is much less reactive than chlorobenzene, effectively shutting down any further substitution reactions.[11][13] This ensures a clean mono-acylated product, which can then be reduced.

  • Route B: Electrophilic Chlorination.

    • Causality: Similar to the above, the first chlorine atom deactivates the ring slightly, but the propyl group is activating. If the reaction conditions are too harsh (high temperature, excess chlorinating agent, or very active catalyst), polychlorination can occur, leading to dichloropropylbenzene isomers.

    • Solution:

      • Control Stoichiometry: Use a slight deficiency or a 1:1 molar ratio of the chlorinating agent (e.g., Cl₂) to propylbenzene.

      • Moderate Reaction Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Monitor the Reaction: Use techniques like GC or TLC to monitor the progress of the reaction and stop it once the starting material is consumed but before significant amounts of dichlorinated products appear.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound and how can I separate them?

A1: The side products are highly dependent on the chosen synthetic route. The table below summarizes the most common impurities and key physical properties relevant for purification.

Side Product Name Structure Associated Synthetic Route Typical Boiling Point (°C) Separation Strategy
1-Chloro-2-propylbenzeneortho isomerChlorination of propylbenzene~211 °C[14]Fractional Distillation, Adsorptive Separation[15]
1-Chloro-4-isopropylbenzeneRearranged alkyl groupFriedel-Crafts Alkylation~195-197 °CFractional Distillation
DichloropropylbenzenesPolychlorination productChlorination of propylbenzene>215 °C (varies by isomer)[16]Fractional Distillation (high vacuum)
DipropylchlorobenzenesPolyalkylation productFriedel-Crafts Alkylation>220 °CFractional Distillation (high vacuum)
1-(4-chlorophenyl)propan-1-oneIntermediateFriedel-Crafts Acylation~250-252 °CNot an impurity if reduction is complete. Easily separated by distillation if needed.

Note: Boiling points are approximate and can vary with pressure. Separation of ortho and para isomers can be difficult due to close boiling points but is often achievable with an efficient fractional distillation column.[17][18] In some industrial settings, selective adsorption or crystallization is used.[15][19]

Q2: Which synthetic route is generally preferred for obtaining high-purity this compound?

A2: For laboratory and fine chemical synthesis where purity is paramount, the Friedel-Crafts acylation followed by reduction is overwhelmingly preferred.

  • Advantages:

    • No Carbocation Rearrangement: It completely avoids the formation of the isopropyl isomer.[4][20]

    • No Poly-substitution: The intermediate ketone is deactivated, preventing further reactions and leading to a much cleaner crude product.[9][13]

  • Disadvantages:

    • It is a two-step process, which may be less desirable for large-scale industrial production where process economy is critical.

Direct chlorination of propylbenzene can be effective if a mixture of isomers is acceptable or if an efficient separation method is available. Direct Friedel-Crafts alkylation is generally the least desirable method due to the unavoidable mixture of rearranged and polyalkylated products.[10][12]

Q3: How can I confirm the identity of my side products?

A3: A combination of analytical techniques is recommended for unambiguous identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool. It will separate the components of your mixture and provide a mass spectrum for each. Isomers like this compound and 1-chloro-4-isopropylbenzene will have the same molecular ion peak but will exhibit different fragmentation patterns and, crucially, different retention times on the GC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is excellent for distinguishing isomers. The n-propyl group will show a characteristic triplet-sextet-triplet pattern, while the isopropyl group will show a doublet and a septet. The aromatic region will also show different splitting patterns for ortho, meta, and para substitution.

    • ¹³C NMR will show a different number of signals for each unique carbon environment in the different isomers.

Visualizing the Mechanisms of Side Product Formation

Understanding the reaction pathways is key to controlling them. The following diagrams illustrate the critical mechanistic steps that lead to common impurities.

Diagram 1: Friedel-Crafts Alkylation - The Origin of Isopropyl Impurities This diagram shows the 1,2-hydride shift that occurs during the Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane, leading to the undesired isopropyl side product.

G cluster_0 Step 1: Formation of Primary Carbocation cluster_1 Step 2: Carbocation Rearrangement cluster_2 Step 3: Electrophilic Attack PropylCl CH3CH2CH2Cl Complex1 CH3CH2CH2–Cl+–AlCl3- PropylCl->Complex1 + AlCl3 AlCl3_1 AlCl3 PrimaryCarbocation CH3CH2CH2+ (Primary Carbocation) Complex1->PrimaryCarbocation Forms SecondaryCarbocation CH3–C+H–CH3 (Secondary Carbocation) PrimaryCarbocation->SecondaryCarbocation 1,2-Hydride Shift (Rapid & Favorable) Product_n This compound (Minor Product) PrimaryCarbocation->Product_n Product_iso 1-Chloro-4-isopropylbenzene (Major Side Product) SecondaryCarbocation->Product_iso Chlorobenzene Chlorobenzene Chlorobenzene->Product_n Attack by Ring Chlorobenzene->Product_iso Attack by Ring

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Diagram 2: Electrophilic Chlorination - Formation of Ortho/Para Isomers This diagram illustrates how the activating, ortho, para-directing nature of the propyl group leads to a mixture of isomeric products during the chlorination of propylbenzene.

G cluster_products Product Mixture Propylbenzene Propylbenzene ParaProduct This compound (Major Product) Propylbenzene->ParaProduct Attack at para position (Less Steric Hindrance) OrthoProduct 1-Chloro-2-propylbenzene (Major Side Product) Propylbenzene->OrthoProduct Attack at ortho position (More Steric Hindrance) Reagents Cl2, FeCl3

Caption: Regioselectivity in the chlorination of propylbenzene.

References

Technical Support Center: Purification of Crude 1-Chloro-4-propylbenzene by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development on the purification of crude 1-chloro-4-propylbenzene via distillation. It is designed to move beyond simple procedural steps, offering a causal understanding of the experimental choices and a robust framework for troubleshooting common issues encountered in the laboratory.

Understanding the Compound: Physical Properties and Distillation Parameters

Effective purification begins with a solid understanding of the target compound's physical properties. These parameters are critical in determining the optimal distillation method and conditions.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁Cl[1][2][3]
Molecular Weight 154.64 g/mol [1][4]
Boiling Point 203 °C (at 760 mmHg)
Appearance Colorless to light yellow clear liquid[3]
CAS Number 52944-34-0[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the distillation of this compound, providing expert insights into the underlying principles.

Q1: Why is fractional distillation often necessary for purifying this compound over simple distillation?

A1: Fractional distillation is employed when separating liquids with close boiling points, typically less than 25-70 °C apart.[5][6] Crude this compound, depending on its synthetic route (e.g., Friedel-Crafts reaction), may contain isomers (like 1-chloro-2-propylbenzene or 1-chloro-3-propylbenzene) or unreacted starting materials whose boiling points are too close to that of the desired product for effective separation by simple distillation. A fractionating column provides a large surface area (through glass beads, rings, or indentations) for repeated vaporization-condensation cycles.[6] Each cycle, known as a "theoretical plate," enriches the vapor in the more volatile component, leading to a much finer separation.[6][7]

Q2: What are the most probable impurities in my crude sample?

A2: The impurities largely depend on the synthetic pathway.

  • Friedel-Crafts Alkylation of Chlorobenzene: This route is prone to carbocation rearrangement, leading to the formation of isopropylbenzene derivatives (e.g., 1-chloro-4-isopropylbenzene) as a major side product.[8] You may also have ortho and meta isomers (1-chloro-2-propylbenzene, 1-chloro-3-propylbenzene) and unreacted chlorobenzene.

  • Friedel-Crafts Acylation followed by Reduction: This is often a cleaner method to avoid rearrangement.[9] However, incomplete reduction can leave behind the ketone precursor (1-(4-chlorophenyl)propan-1-one). Isomeric acylation products are also possible.

  • Chlorination of Propylbenzene: This can lead to a mixture of ortho, meta, and para isomers, as well as di-chlorinated products.

Q3: Is vacuum distillation recommended for this compound?

A3: While the atmospheric boiling point is 203 °C, prolonged heating at this temperature can risk thermal decomposition, especially if acidic or basic impurities are present. Vacuum distillation is a prudent choice as it lowers the boiling point of the liquid.[10] This allows the distillation to proceed at a lower, less destructive temperature, preserving the integrity of the final product. For instance, a similar compound, (4-chlorobutyl)benzene, which boils at 230-231 °C at atmospheric pressure, is often distilled at ~1-10 mmHg to minimize degradation.[11]

Q4: How do I select an appropriate fractionating column?

A4: The choice depends on the boiling point difference between your product and the main impurity.

  • Vigreux Column: Good for general purpose purification where boiling points differ by a moderate amount (e.g., >20-30 °C). It offers a good balance between efficiency and throughput.

  • Packed Column (e.g., with Raschig rings or metal sponges): Offers a higher number of theoretical plates and is better for separating compounds with very close boiling points. However, it has a higher "hold-up" (amount of liquid retained on the column), which can reduce yield.

Troubleshooting Guide: Common Distillation Issues

Even with a well-planned experiment, problems can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem 1: The vacuum pressure is unstable or not reaching the target level.

  • Possible Causes:

    • Leaks in the system, often at glass joints, hose connections, or stopcocks.[12][13]

    • A worn-out or contaminated vacuum pump (e.g., old pump oil).[12]

    • Degraded O-rings or gaskets.[12]

    • Residual volatile solvents (e.g., ether, ethanol) in the crude material, creating a high vapor load.[13]

  • Solutions:

    • Leak Test: Isolate the distillation setup from the pump and monitor the pressure rise. A rapid increase indicates a significant leak.[13] Check all joints; they should be lightly and evenly greased with a suitable vacuum grease. Ensure all clamps are secure.

    • Pump Maintenance: Check the vacuum pump oil. If it's cloudy or discolored, change it according to the manufacturer's instructions.

    • Inspect Seals: Carefully inspect all rubber and PTFE components for cracks or degradation and replace them if necessary.

    • Pre-Evaporation: If volatile solvents are suspected, gently warm the crude material under vacuum (without high heat) using a rotary evaporator before transferring it to the distillation flask to remove them.

Problem 2: The distillate is coming over discolored (e.g., yellow or brown).

  • Possible Causes:

    • Thermal Decomposition: The distillation temperature is too high, causing the this compound or impurities to break down.[11][12]

    • Co-distillation of High-Boiling Impurities: A high-boiling, colored impurity might be "carried over" with the product, especially if the heating is too vigorous ("bumping").

    • Oxidation: Air leaks in a vacuum distillation setup can lead to oxidation of the product at high temperatures.

  • Solutions:

    • Reduce Temperature: Immediately lower the heating mantle temperature. If using atmospheric distillation, switch to a vacuum distillation to lower the required boiling temperature.[10][11]

    • Ensure Smooth Boiling: Use a magnetic stir bar or fresh boiling chips to prevent bumping. Ensure the distillation rate is slow and steady.

    • Check for Leaks: A discolored product in a vacuum distillation is a strong indicator of an air leak. Re-check all seals and joints.

Problem 3: No distillate is being collected, or the distillation rate is extremely slow.

  • Possible Causes:

    • Insufficient Heating: The heating mantle temperature is too low to bring the liquid to its boiling point at the given pressure.

    • Excessive Heat Loss: The fractionating column is not adequately insulated, causing the vapor to condense and return to the flask before reaching the condenser.

    • Vapor Lock: The distillation rate is too high, causing a "flood" of condensate in the column that prevents vapor from ascending.

    • System Blockage: A physical blockage in the vapor path or condenser.

  • Solutions:

    • Increase Heat Gradually: Slowly increase the set point on the heating mantle. Observe for the formation of a "condensate ring" that should slowly climb the fractionating column.[6]

    • Insulate the Column: Loosely wrap the fractionating column (from the flask joint up to the condenser) with glass wool or aluminum foil to minimize heat loss.

    • Reduce Heating: If the column appears flooded with liquid, reduce the heat to allow the condensate to drain back into the flask, then resume heating more gently.

    • Check Apparatus: Allow the system to cool, then disassemble and check for any blockages.

Visualizing the Process

A clear workflow is essential for reproducible results. The following diagrams illustrate the key stages and decision points in the purification process.

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing A Charge Flask with Crude Product & Stir Bar/Boiling Chips B Assemble Fractional Distillation Apparatus A->B C Seal Joints & Connect Services (Vacuum, Water) B->C D Apply Vacuum (if applicable) C->D E Begin Gentle Heating D->E F Collect Low-Boiling Fore-run Fraction E->F G Increase Temperature & Collect Main Product Fraction at Stable B.P. F->G H Stop Distillation Before Flask Runs Dry G->H I Cool Apparatus H->I J Analyze Purity of Fractions (GC, NMR) I->J

Caption: Workflow for Fractional Distillation.

TroubleshootingVacuum Start Symptom: Unstable or High Vacuum Pressure Q1 Isolate pump from system. Does pump reach its ultimate vacuum? Start->Q1 A1_Yes Pump is OK. Leak is in the glassware setup. Q1->A1_Yes Yes A1_No Issue with Pump: - Check/change oil - Service required Q1->A1_No No Q2 Inspect all glass joints, seals, and tubing. Are they secure & greased? A1_Yes->Q2 A2_Yes Consider virtual leak: - Trapped solvent in crude - Moisture in system Q2->A2_Yes Yes A2_No Action: - Re-seat joints - Replace cracked tubing - Apply fresh grease Q2->A2_No No

Caption: Troubleshooting Unstable Vacuum Pressure.

Experimental Protocol: Fractional Vacuum Distillation

This protocol provides a detailed methodology for the purification of ~50 g of crude this compound.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus using clean, dry glassware. This includes a round-bottom flask (250 mL), a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer adapter, a condenser, a vacuum adapter (e.g., a "cow" type for collecting multiple fractions), and receiving flasks.

  • Place a magnetic stir bar in the round-bottom flask.[11]

  • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[6]

  • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.[13] Secure the joints with Keck clips.

  • Connect the condenser to a chilled water source (inlet at the bottom, outlet at the top).

  • Connect the vacuum adapter to a cold trap (e.g., cooled with dry ice/acetone) and then to a vacuum pump.

2. Procedure:

  • Charge the round-bottom flask with the crude this compound (not exceeding half the flask's volume).[11]

  • Turn on the condenser cooling water and the magnetic stirrer.

  • Slowly and carefully evacuate the system using the vacuum pump. A pressure of 10-20 mmHg is a good starting point.

  • Once the vacuum is stable, begin to gently heat the flask using a heating mantle.

  • Observe the apparatus carefully. A ring of condensate should begin to form and slowly rise up the fractionating column.[6] Adjust the heating rate to maintain a slow, steady ascent.

  • Fraction Collection:

    • Fore-run: Collect the first few milliliters of distillate that come over at a low temperature. This fraction will contain any residual solvents or low-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of this compound at your working pressure, switch to a clean receiving flask. Collect the distillate while the temperature remains constant.

    • Final Fraction: If the temperature begins to rise again or drops significantly, it indicates the desired product has finished distilling. Switch to a third receiver to collect this final fraction.

  • Stop the distillation before the distilling flask goes to complete dryness to prevent the formation of potentially explosive peroxides and charring of high-boiling residues.

  • Turn off the heating mantle and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.

3. Analysis:

  • Analyze the collected main fraction(s) for purity using appropriate techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Technical Support Center: Troubleshooting Grignard Reaction Failure with 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the Grignard reaction, specifically using 1-chloro-4-propylbenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and ensure the success of your synthesis.

Aryl chlorides, like this compound, are known to be less reactive in Grignard formation compared to their bromide and iodide counterparts. This inherent low reactivity, coupled with the stringent requirements of the Grignard reaction, often leads to initiation failure or low yields. This guide will walk you through the critical parameters, from reagent and solvent purity to magnesium activation and side reaction mitigation.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not starting. What are the most common reasons for initiation failure?

A1: Failure to initiate is the most frequent hurdle, especially with less reactive aryl chlorides. The primary culprits are invariably related to impurities or an insufficiently reactive magnesium surface.

  • Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[1][2] This is the most common cause of failure. Water can originate from inadequately dried glassware, solvents, the starting halide, or atmospheric moisture.[3] All glassware must be rigorously flame-dried or oven-dried, and solvents must be anhydrous.[4]

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[4][5] This layer must be disrupted to expose a fresh, reactive magnesium surface.

  • Purity of this compound: The starting material itself can be a source of reaction-quenching impurities. It is crucial to use a high-purity substrate and consider purification if its quality is uncertain.

Q2: How can I effectively activate the magnesium turnings to initiate the reaction with this compound?

A2: Activating the magnesium is crucial for success. Several chemical and physical methods can be employed.

  • Chemical Activation:

    • Iodine: Adding a small crystal of iodine is a classic and effective method.[6][7] The iodine etches the magnesium surface, removing the oxide layer. A successful activation is indicated by the disappearance of the purple iodine color.[5]

    • 1,2-Dibromoethane (DBE): This is a highly effective "entrainment" method.[8][9] DBE reacts with a small amount of magnesium to form ethylene gas and magnesium bromide, which helps to clean the surface of the remaining magnesium.

  • Physical Activation:

    • Crushing/Stirring: Before adding the solvent, use a dry glass rod to crush some of the magnesium turnings against the flask.[5] This mechanically breaks the oxide layer. Dry stirring of the magnesium under an inert atmosphere can also be effective.[8]

    • Sonication: Using an ultrasonic bath can help to dislodge the oxide layer from the magnesium surface.[8]

The following diagram illustrates a decision-making workflow for troubleshooting a non-initiating Grignard reaction.

G start Reaction Fails to Initiate check_anhydrous Are all components rigorously anhydrous? start->check_anhydrous dry_components Flame-dry glassware, use anhydrous solvent, ensure dry starting material. check_anhydrous->dry_components No check_activation Was the magnesium activated? check_anhydrous->check_activation Yes dry_components->check_anhydrous activate_mg Activate Mg: - Add Iodine crystal - Add 1,2-dibromoethane - Crush turnings check_activation->activate_mg No check_halide Is the this compound pure? check_activation->check_halide Yes activate_mg->check_activation purify_halide Purify the aryl chloride (e.g., distillation). check_halide->purify_halide No success Reaction Initiates check_halide->success Yes, initiates failure Persistent Failure: Consider alternative Grignard formation methods. check_halide->failure Yes, still fails purify_halide->check_halide G cluster_0 Reaction Pathways ArylCl This compound (Ar-Cl) Grignard Desired Grignard Reagent (Ar-MgCl) ArylCl->Grignard Desired Reaction Wurtz Wurtz Coupling Product (Ar-Ar) ArylCl->Wurtz Side Reaction Mg Magnesium (Mg) Mg->Grignard Desired Reaction Grignard->Wurtz Side Reaction

References

Technical Support Center: Degradation Pathways for 1-Chloro-4-propylbenzene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 1-chloro-4-propylbenzene in acidic environments. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental endeavors. Our focus is on elucidating the causality behind experimental choices and providing self-validating protocols to ensure the integrity of your results.

Introduction: Understanding the Reactivity of this compound

This compound is an aromatic compound with two primary sites of reactivity under acidic conditions: the propyl side-chain and the chloro-substituted aromatic ring. The degradation pathways are therefore influenced by the nature of the acidic medium (e.g., Brønsted vs. Lewis acid, oxidizing vs. non-oxidizing), temperature, and reaction time. Understanding these competing pathways is crucial for controlling your experiments and interpreting the results.

The primary degradation pathways we will explore are:

  • Side-Chain Isomerization: Rearrangement of the n-propyl group to the more stable isopropyl group.

  • Side-Chain Oxidation: Oxidation of the propyl group to a carboxylic acid.

  • Dealkylation: Cleavage of the propyl group from the aromatic ring.

  • Hydrolysis: Substitution of the chlorine atom with a hydroxyl group.

Below, we provide a logical framework for investigating these pathways, troubleshooting common issues, and answering frequently asked questions.

Core Degradation Pathways and Mechanisms

Under acidic conditions, this compound can undergo several transformations. The following diagram illustrates the potential degradation pathways.

Potential Degradation Pathways of this compound in Acid cluster_isomerization Isomerization cluster_oxidation Oxidation cluster_dealkylation Dealkylation cluster_hydrolysis Hydrolysis This compound This compound 1-Chloro-4-isopropylbenzene 1-Chloro-4-isopropylbenzene This compound->1-Chloro-4-isopropylbenzene Lewis Acid (e.g., AlCl3) H+ shift 4-Chlorobenzoic acid 4-Chlorobenzoic acid This compound->4-Chlorobenzoic acid Strong Oxidizing Acid (e.g., H+/KMnO4) Chlorobenzene Chlorobenzene This compound->Chlorobenzene Strong Acid, Heat 4-Propylphenol 4-Propylphenol This compound->4-Propylphenol Harsh Acidic Conditions (High T, P)

Caption: Potential degradation pathways of this compound under acidic conditions.

Troubleshooting Guide

This section addresses common issues encountered during the study of this compound degradation.

Observed Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or no degradation of the starting material. 1. Insufficient acid strength or concentration. 2. Low reaction temperature. 3. Short reaction time. 4. Inappropriate acid type for the desired pathway. 1. Increase acid concentration or use a stronger acid. The C-Cl bond is particularly stable due to resonance with the benzene ring, requiring harsh conditions for cleavage.[1][2]2. Increase the reaction temperature. Many of these degradation reactions have a significant activation energy barrier.3. Extend the reaction duration. Monitor the reaction progress over time using TLC or GC to determine the optimal time.4. Select the appropriate acid. For isomerization, a Lewis acid like AlCl₃ is effective.[3] For side-chain oxidation, a strong oxidizing agent in an acidic medium (e.g., KMnO₄/H₂SO₄) is necessary.[2]
Formation of multiple unexpected products. 1. Competing reaction pathways. 2. Polyalkylation or other side reactions. 3. Carbocation rearrangements. 1. Modify reaction conditions to favor one pathway. For example, to favor hydrolysis over side-chain reactions, use a strong Brønsted acid at high temperatures. To favor isomerization, use a Lewis acid at lower temperatures.2. Use a large excess of the aromatic substrate if intermolecular reactions are suspected. This is a common strategy in Friedel-Crafts type reactions to minimize polyalkylation.[4]3. Anticipate rearrangement. The formation of 1-chloro-4-isopropylbenzene from this compound is expected due to the formation of a more stable secondary carbocation intermediate.[3]
Formation of a dark, tarry substance. Polymerization or extensive degradation of the aromatic ring. 1. Use milder reaction conditions. Lower the temperature and/or acid concentration.2. Ensure an inert atmosphere if oxidation is not the desired pathway. Oxygen can contribute to polymerization, especially at high temperatures.
Difficulty in identifying and separating products. Co-elution of isomers or products with similar polarities. 1. Optimize your analytical method. For GC-MS, use a column with a different stationary phase (e.g., a more polar column) to improve separation. For HPLC, a phenyl-hexyl or biphenyl column can offer better selectivity for aromatic isomers than a standard C18 column.[5][6]2. Use authentic standards for each expected product to confirm retention times and mass spectra.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Acid-Catalyzed Degradation Study

This protocol provides a starting point for investigating the degradation of this compound.

Materials:

  • This compound

  • Selected acid (e.g., concentrated H₂SO₄, AlCl₃ in an inert solvent)

  • Anhydrous organic solvent (if using a Lewis acid)

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of this compound in a suitable solvent (if necessary). Place the flask in a heating mantle on a stirring plate.

  • Initiation: Slowly add the acid catalyst to the stirred solution. If the reaction is exothermic, use an ice bath to control the initial temperature.

  • Reaction: Heat the mixture to the desired temperature and allow it to react for a predetermined amount of time. Monitor the reaction periodically by taking small aliquots and analyzing them by GC-MS or TLC.

  • Quenching: After the desired reaction time, cool the mixture in an ice bath and carefully quench the reaction by slowly adding a cold, weak base (e.g., saturated NaHCO₃ solution) until the acid is neutralized.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether, dichloromethane).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product mixture using GC-MS and/or HPLC to identify and quantify the degradation products.

Experimental Workflow for Degradation Study cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Dissolve this compound in solvent B Add Acid Catalyst A->B C Heat and Stir for Specified Time B->C D Monitor Progress (TLC, GC) C->D E Quench with Base C->E D->C F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Analyze Products (GC-MS, HPLC) G->H

Caption: A streamlined workflow for studying the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: Which degradation pathway is most likely to occur?

The most probable pathway depends heavily on the reaction conditions.

  • With a Lewis acid like AlCl₃ at moderate temperatures, isomerization to 1-chloro-4-isopropylbenzene is highly likely. This is due to the thermodynamic stability of the secondary carbocation intermediate that forms after the initial protonation of the propyl group.[3]

  • In the presence of a strong oxidizing acid (e.g., hot acidic KMnO₄), side-chain oxidation to 4-chlorobenzoic acid will be the dominant pathway. This reaction proceeds as long as there is at least one hydrogen on the benzylic carbon.[7][8]

  • Dealkylation and hydrolysis generally require more forcing conditions (higher temperatures and pressures) and may occur alongside other pathways.

Q2: How can I selectively promote one degradation pathway over others?

Selectivity is achieved by carefully controlling the reaction conditions.

  • For Isomerization: Use a Lewis acid (e.g., AlCl₃, FeCl₃) in a non-polar, aprotic solvent at temperatures ranging from room temperature to gentle reflux.

  • For Side-Chain Oxidation: Use a strong oxidizing agent like KMnO₄ or Na₂Cr₂O₇ in an acidic aqueous solution (e.g., with H₂SO₄) and heat to reflux.

  • For Hydrolysis: Use a strong Brønsted acid (e.g., concentrated HCl or H₂SO₄) with water at elevated temperatures and potentially under pressure. Note that this reaction is generally difficult for non-activated aryl chlorides.[1][2][9]

Q3: What analytical techniques are best for monitoring the degradation of this compound?

A combination of techniques is often ideal.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying the volatile components of the reaction mixture, including the starting material, isomers, and dealkylated products.[10] The mass spectra provide structural information for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC) is particularly useful for separating less volatile products like 4-chlorobenzoic acid and for resolving isomers that may be difficult to separate by GC. A reversed-phase C18 column is a good starting point, but a phenyl-based column may provide better resolution for the aromatic compounds.[5][6]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the final purified products and confirm their structures.

Q4: Can the propyl group be completely cleaved from the aromatic ring?

Yes, acid-catalyzed dealkylation is a known reaction for alkylbenzenes, especially with strong acids and at elevated temperatures.[11] This would result in the formation of chlorobenzene and propene or propane. This is often a competing side reaction in isomerization studies.

Q5: Will the chlorine atom be substituted under these acidic conditions?

Hydrolysis of the C-Cl bond in chlorobenzene derivatives is difficult due to the partial double-bond character resulting from resonance.[2] While it can occur under harsh acidic conditions (high temperature and pressure), it is generally a much slower and less favorable process compared to reactions involving the alkyl side-chain.[1][9] The product would be 4-propylphenol.

References

Technical Support Center: Stability and Storage of 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Chloro-4-propylbenzene (CAS 52944-34-0) is a key halogenated aromatic building block used in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its reactivity is desirable in a synthetic context, but this also necessitates a clear understanding of its stability profile to ensure experimental reproducibility, safety, and the integrity of your research. This guide provides an in-depth look at the optimal storage conditions, potential degradation pathways, and troubleshooting steps for common issues encountered with this reagent.

Part 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses the fundamental stability characteristics of this compound.

Q1: What is the general stability of this compound?

Under recommended storage conditions, this compound is a stable compound.[1] It is typically supplied as a colorless to light yellow liquid.[2] However, like many alkylated haloarenes, its long-term stability can be compromised by exposure to common laboratory environmental factors.

Q2: What are the primary factors that can cause its degradation?

The main factors of concern are:

  • Heat: Elevated temperatures accelerate the kinetics of all potential degradation reactions.

  • Light: UV radiation can provide the activation energy for free-radical reactions, particularly involving the propyl group or the chloro-substituent.

  • Oxygen (Air): The benzylic position of the propyl group is susceptible to oxidation, which can lead to the formation of hydroperoxides and subsequent degradation products.

  • Incompatible Materials: Contact with strong oxidizing agents, alkali metals, and certain metals like aluminum can catalyze rapid and sometimes violent decomposition.[3]

  • Moisture: While generally stable to hydrolysis under neutral conditions, the presence of moisture in combination with acidic or basic contaminants can facilitate slow hydrolysis of the C-Cl bond.

Q3: Is this compound light-sensitive?

Yes, prolonged exposure to light, especially UV light, should be avoided. The recommendation to store it in a "dark place" suggests a sensitivity to photodegradation.[2] This process can generate free radicals, leading to discoloration and the formation of impurities.

Q4: What specific materials and chemicals are incompatible with this compound?

Based on its chemical structure and data from related haloarenes, the following should be considered incompatible:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) can react violently.[3]

  • Alkali Metals: (e.g., sodium, potassium) can also lead to violent reactions.[3]

  • Aluminum and its Alloys: Contact with aluminum should be strictly avoided.[3] The formation of aluminum chloride, a potent Lewis acid, can catalyze Friedel-Crafts-type self-alkylation or polymerization, which can be a self-accelerating and potentially explosive reaction.[3]

  • Some Plastics, Rubbers, and Coatings: Chlorinated solvents can attack and degrade certain polymers.[3] It is always best to store the compound in its original supplied container or in chemically resistant borosilicate glass.

Part 2: Recommended Storage & Handling Protocols

Proper storage is not merely a suggestion but a critical component of good laboratory practice that preserves reagent purity and ensures safety.

Data Summary: Storage Conditions
ParameterOptimal Long-Term Storage (>6 months)Acceptable Short-Term Storage (<6 months)Scientific Rationale
Temperature < 15°C (Refrigerated) [2]Controlled Room Temperature (~20-25°C)[4]Reduces the rate of potential oxidative and thermal degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Tightly Sealed Container (Air)[5][6]Prevents slow oxidation of the propyl side chain by atmospheric oxygen.
Light Exposure Amber Glass or Opaque Container Stored in a dark cabinet or boxPrevents photodegradation initiated by UV or high-energy visible light.[2]
Container Original Supplier Bottle (Glass) Borosilicate Glassware with PTFE-lined capEnsures material compatibility and prevents leaching or catalytic degradation from improper containers. Avoids aluminum.[3]
Experimental Protocol: Standard Operating Procedure for Storage
  • Initial Receipt: Upon receiving the material, inspect the container seal for integrity. Note the date of receipt and the manufacturer's expiry date on the bottle. If possible, obtain the Certificate of Analysis (CofA) for baseline purity data.

  • Storage Location Selection: Designate a space in a refrigerator or a cool, dark, and well-ventilated chemical storage area away from incompatible materials.[5][6]

  • Inert Atmosphere Blanketing (for Optimal Long-Term Storage):

    • Before initial use, gently flush the headspace of the bottle with a dry, inert gas like argon or nitrogen for 15-30 seconds.

    • Securely seal the cap immediately.

    • Repeat this process after each time the bottle is opened to maintain an inert atmosphere.

  • Sealing and Labeling: Ensure the container cap is tightly sealed to prevent leakage and moisture ingress.[5] If transferring to a new container, ensure it is appropriately labeled with the full chemical name, CAS number, and relevant hazard pictograms.

  • Periodic Inspection: Visually inspect the liquid every few months for any signs of degradation, such as color change or precipitate formation.

Part 3: Troubleshooting Guide for Stability Issues

This guide provides a logical workflow for identifying and addressing common problems related to the stability of this compound.

Troubleshooting Workflow Diagram

G start Start: Sample integrity is questioned (e.g., unexpected reaction result) visual Step 1: Visual Inspection start->visual analytical Step 2: Analytical Verification (GC-MS, ¹H NMR) visual->analytical Sample is discolored, cloudy, or contains particulates visual->analytical No visible change, but experiment failed compare Step 3: Compare to Specification (Original CofA or Reference Spectra) analytical->compare decision Step 4: Make a Decision compare->decision Data matches spec (>98% purity) compare->decision Minor, identifiable impurities (e.g., 1-2% oxidation product) compare->decision Major degradation (<95% purity or multiple unidentified peaks) use Use As-Is (Purity acceptable for application) decision->use Purity meets experimental tolerance purify Purify Before Use (e.g., Distillation, Chromatography) decision->purify High purity is critical dispose Dispose of Reagent (Significant degradation) decision->dispose Purification not feasible or cost-effective

Caption: Troubleshooting workflow for assessing degraded this compound.

Common Scenarios and Solutions (Q&A Format)

Q: My previously colorless this compound has turned yellow/brown. What happened and is it still usable?

A: A yellow or brown discoloration is the most common sign of degradation.

  • Causality: This is typically due to air oxidation of the propyl group, especially at the benzylic carbon, or the formation of minor polymeric byproducts. Improper storage (exposure to air and light) is the likely cause.

  • Action: The material is likely no longer high purity. Its usability depends entirely on your application's tolerance for impurities. For robust quantitative work or sensitive catalytic reactions, you should not use it without purification. For less sensitive screening experiments, it might be acceptable. Crucially, you must re-verify the purity using an analytical technique like Gas Chromatography (GC) or NMR spectroscopy before use.

Q: I see a small amount of solid precipitate in my liquid sample. What is it?

A: Precipitate formation is uncommon but can occur.

  • Causality: This could be due to several factors: (1) The formation of an insoluble degradation product, such as a dimer or polymer. (2) Contamination, possibly from a dirty pipette or an improperly cleaned transfer vessel. (3) If the sample was stored at a very low temperature, some higher molecular weight impurities could have frozen out.

  • Action: Do not use the material directly. Allow the sample to warm to room temperature to see if the solid redissolves. If it does not, the liquid portion should be carefully decanted and analyzed for purity. The presence of unknown solids makes the reagent's quality highly questionable, and disposal is often the safest option.

Q: My NMR/GC-MS analysis shows new, unexpected peaks. What are the likely degradation products?

A: The structure of this compound points to predictable degradation products.

  • Likely Impurities:

    • Oxidation Products: Look for peaks corresponding to 1-(4-chlorophenyl)propan-1-ol, 1-(4-chlorophenyl)propan-1-one, or other related ketones and alcohols resulting from oxidation of the propyl chain.

    • Dehalogenation/Coupling Products: In rare cases, you might see trace amounts of propylbenzene or biphenyl-type structures.

  • Action: Use the analytical data to quantify the level of impurity. If the impurities are minor (<2%) and will not interfere with your subsequent reaction, you may choose to proceed. If the impurity levels are high or their structures are problematic for your synthesis, the material must be purified (e.g., by vacuum distillation) or disposed of according to your institution's safety guidelines.

References

Technical Support Center: Minimizing Di-substituted Byproducts in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling selectivity in chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their chlorination protocols and minimize the formation of di-substituted and other polysubstituted byproducts. Here, we address common challenges and provide in-depth, scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My aromatic chlorination is producing significant amounts of di- and poly-chlorinated products. How can I favor monochlorination?

This is a common challenge in electrophilic aromatic substitution reactions. The introduction of a chlorine atom onto an aromatic ring can, in some cases, activate the ring towards further substitution, leading to di- and poly-chlorinated byproducts.[1][2] Here are several strategies to enhance the selectivity for the desired mono-chlorinated product:

Controlling Reaction Stoichiometry and Conditions
  • Question: How does the molar ratio of reactants affect the product distribution?

  • Answer: Carefully controlling the stoichiometry is the first line of defense. Using a large excess of the aromatic substrate relative to the chlorinating agent can statistically favor monochlorination. This ensures that the chlorinating agent is more likely to encounter an unreacted substrate molecule than a mono-chlorinated one.

  • Question: What is the impact of temperature on selectivity?

  • Answer: Generally, lower temperatures favor higher selectivity.[3] At elevated temperatures, the reacting molecules have more kinetic energy, which can overcome the activation energy barriers for the formation of less-favored, more substituted products.[4] Conversely, running the reaction at the lowest feasible temperature can enhance the preference for the thermodynamically or kinetically favored mono-substituted product.

Protocol: Optimizing Stoichiometry and Temperature for Monochlorination of an Activated Aromatic Compound
  • Reactant Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, carbon tetrachloride).

  • Molar Ratio: Use a significant excess of the aromatic substrate, for example, a 5:1 to 10:1 molar ratio of substrate to the chlorinating agent.

  • Temperature Control: Cool the reaction mixture to a low temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath, respectively.

  • Slow Addition: Dissolve the chlorinating agent (e.g., chlorine gas in a solvent, or a solid reagent like N-chlorosuccinimide) in the same anhydrous solvent and add it dropwise to the cooled solution of the substrate over an extended period. This maintains a low concentration of the active chlorinating species.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for maximizing the yield of the mono-chlorinated product while minimizing di-substitution.

  • Quenching: Once the desired conversion is achieved, quench the reaction by adding a suitable reagent (e.g., a solution of sodium thiosulfate to consume excess chlorine).

Issue 2: My free-radical chlorination of an alkane is non-selective, leading to a mixture of mono- and di-chlorinated isomers. How can I improve this?

Free-radical chlorination is notoriously less selective than bromination.[5][6] This is because the chlorine radical is highly reactive and less discriminating in abstracting primary, secondary, or tertiary hydrogens.[7][8][9] However, selectivity can be influenced by several factors.

Understanding and Influencing Radical Selectivity
  • Question: Why is free-radical chlorination less selective than bromination?

  • Answer: The hydrogen abstraction step in chlorination is highly exothermic, leading to an "early" transition state that resembles the reactants.[5] In contrast, the corresponding step in bromination is endothermic, resulting in a "late" transition state that resembles the more stable radical product.[5] This makes bromination more sensitive to the stability of the resulting radical (tertiary > secondary > primary), and thus more selective.

  • Question: Can the choice of solvent improve selectivity in free-radical chlorination?

  • Answer: Yes, solvent choice can have a significant impact. Aromatic solvents like benzene or carbon disulfide can form a complex with the chlorine radical.[3][10] This complex is less reactive and therefore more selective in abstracting hydrogens.[5][10] This interaction can be used to tune the selectivity of the reaction.

Troubleshooting Workflow for Improving Selectivity in Alkane Chlorination

Caption: Troubleshooting workflow for minimizing di-substitution in alkane chlorination.

Issue 3: I am observing poor regioselectivity in the chlorination of a substituted benzene, with a mixture of ortho, meta, and para isomers, in addition to di-substitution.

Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric effects of the substituent already present on the ring.[11][12]

Leveraging Steric and Electronic Effects
  • Question: How do steric effects influence the ortho:para ratio?

  • Answer: Bulky substituents on the aromatic ring will sterically hinder the approach of the electrophile to the ortho positions, leading to a preference for para substitution.[11][13][14][15] The size of the electrophile itself is also a factor; a larger electrophile will favor the less hindered para position.[11]

  • Question: Can the catalyst influence regioselectivity?

  • Answer: The choice and activity of the Lewis acid catalyst can play a crucial role.[16][17] A more active catalyst will generate a more reactive electrophile, which may be less selective. Conversely, a milder catalyst can lead to higher selectivity. In some cases, specialized catalysts can direct the chlorination to a specific position, such as ortho-selective chlorination of phenols using a Lewis basic selenoether catalyst.[18][19]

Data Summary: Impact of Steric Hindrance on Ortho vs. Para Selectivity
SubstrateElectrophileOrtho:Para RatioPrimary Influencing Factor
TolueneNitration (NO₂⁺)~2:1Minor steric hindrance
tert-ButylbenzeneNitration (NO₂⁺)1:4Significant steric hindrance
AnisoleChlorination (Cl⁺)~2:3Moderate steric hindrance
PhenolChlorination (Cl⁺)~1:4 (uncatalyzed)Electronic and steric effects

Note: Ratios are approximate and can vary with reaction conditions.

Issue 4: My Friedel-Crafts alkylation is followed by unwanted chlorination of the newly introduced alkyl group.

This is a common side reaction, especially when using reagents that can generate radical species under the reaction conditions.

Preventing Side-Chain Chlorination
  • Question: What conditions favor side-chain chlorination?

  • Answer: Side-chain chlorination typically occurs via a free-radical mechanism, which can be initiated by UV light or high temperatures.[3][20] If your Friedel-Crafts reaction is run under conditions that can promote radical formation (e.g., exposure to light, excessive heat), you may observe this unwanted side reaction.

  • Question: How can I prevent side-chain chlorination?

  • Answer: To prevent side-chain chlorination, ensure that the reaction is carried out in the dark and at a controlled, moderate temperature. Additionally, using a Lewis acid catalyst that is less likely to initiate radical reactions can be beneficial. It is also important to use pure reagents, as impurities can sometimes act as radical initiators.[3]

Reaction Pathway: Electrophilic Aromatic Substitution vs. Free Radical Side-Chain Chlorination

G toluene Toluene eas_conditions Cl2, Lewis Acid (e.g., FeCl3), dark toluene->eas_conditions radical_conditions Cl2, UV light or heat toluene->radical_conditions chlorotoluene o/p-Chlorotoluene (Desired Product) eas_conditions->chlorotoluene benzyl_chloride Benzyl Chloride (Side-Chain Chlorination) radical_conditions->benzyl_chloride

Caption: Competing pathways for the chlorination of toluene.

References

Technical Support Center: Challenges in the Scale-Up of 1-Chloro-4-propylbenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of 1-Chloro-4-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during production. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to developing a robust and scalable synthesis process.

Q1: What is the most reliable and scalable synthetic route for this compound, and why is direct alkylation problematic?

A1: The most reliable and scalable method for producing this compound is a two-step process:

  • Friedel-Crafts Acylation: Chlorobenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-chloropropiophenone.[1][2]

  • Ketone Reduction: The resulting carbonyl group of 4-chloropropiophenone is then reduced to a methylene group (CH₂) to yield the final n-propyl chain. Common methods include the Clemmensen (using zinc-mercury amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions.[3]

Direct Friedel-Crafts alkylation of chlorobenzene with an n-propyl halide (like 1-chloropropane) is strongly discouraged for scale-up. The reaction proceeds via a carbocation intermediate.[4] The initially formed primary carbocation is unstable and rapidly rearranges via a hydride shift to a more stable secondary carbocation.[5][6] This rearrangement results in the formation of 1-Chloro-4-isopropylbenzene as the major product, not the desired n-propyl isomer. The acylation-reduction pathway circumvents this issue because the acylium ion formed during acylation is resonance-stabilized and does not rearrange.[3][7]

Q2: My overall yield is consistently low. What are the most common areas for product loss?

A2: Low overall yield is a frequent issue and can stem from inefficiencies in both the acylation and reduction steps. Key factors include:

  • Catalyst Inactivity: The Lewis acid catalyst used in the acylation step, typically AlCl₃, is extremely sensitive to moisture. Any water in the reagents or glassware will deactivate the catalyst, halting the reaction.[8][9]

  • Incomplete Reactions: Both the acylation and reduction steps may not go to completion due to sub-optimal conditions, such as incorrect temperature, insufficient reaction time, or improper stoichiometry of reagents.

  • Product-Catalyst Complexation: In Friedel-Crafts acylation, the ketone product forms a stable complex with the AlCl₃ catalyst. This requires the use of stoichiometric, or even excess, amounts of the catalyst, as catalytic amounts will be quickly consumed and sequestered.[8][9]

  • Sub-optimal Work-up and Purification: Significant product loss can occur during the quenching, extraction, and final purification (e.g., distillation) stages if procedures are not optimized for the scale of the reaction.

Q3: How can I maximize the formation of the desired para isomer over the ortho isomer during the acylation step?

A3: The chlorine atom on chlorobenzene is an ortho, para-directing group in electrophilic aromatic substitution.[2][10] While a mixture of 1-chloro-2-propanoylbenzene (ortho) and 1-chloro-4-propanoylbenzene (para) is expected, the para isomer is generally the major product due to reduced steric hindrance.[10] To maximize the para:ortho ratio, consider the following:

  • Temperature Control: Lower reaction temperatures often favor the formation of the para isomer. The increased steric bulk of the incoming acyl group at the ortho position makes the transition state for para substitution more favorable, an effect that is more pronounced at lower temperatures.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents may enhance para selectivity.

  • Catalyst Concentration: The effective size of the electrophile-catalyst complex can be influenced by catalyst concentration, which in turn can affect steric hindrance and the resulting isomer ratio.

Q4: What are the primary safety concerns when scaling up this process?

A4: Scaling up the production of this compound introduces several critical safety hazards:

  • Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic. Without proper thermal management (e.g., reactor cooling systems, controlled addition rates), a thermal runaway can occur, leading to a dangerous increase in pressure and temperature.

  • Handling of Aluminum Chloride (AlCl₃): AlCl₃ reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas. It must be handled under strictly anhydrous conditions in a well-ventilated area.[8]

  • Corrosive Reagents and Byproducts: Propanoyl chloride is a lachrymator and corrosive. The reaction itself generates large quantities of HCl gas, which must be safely scrubbed.

  • Product Hazards: The final product, this compound, is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[11][12] Appropriate personal protective equipment (PPE) and containment procedures are mandatory.

Section 2: Troubleshooting Guide: Friedel-Crafts Acylation

This section provides detailed solutions for specific problems encountered during the first critical step: the acylation of chlorobenzene.

Problem 1: Low or No Conversion of Chlorobenzene

Symptom: Analysis of the crude reaction mixture (e.g., by GC or TLC) shows a large amount of unreacted chlorobenzene and little to no desired 4-chloropropiophenone product.

Potential Cause Underlying Reason Recommended Solution & Validation
Catalyst Deactivation The Lewis acid catalyst (AlCl₃) is extremely hygroscopic and has been quenched by moisture from glassware, solvents, or the atmosphere.[8][9]Solution: Ensure all glassware is oven-dried immediately before use. Use a high-purity, anhydrous grade of solvent. Handle AlCl₃ in a glovebox or under a positive pressure of inert gas (N₂ or Ar). Validation: A properly set up anhydrous reaction should show a noticeable exotherm upon catalyst addition and subsequent reaction progress.
Insufficient Catalyst The ketone product forms a 1:1 complex with AlCl₃, effectively removing it from the catalytic cycle. If less than a stoichiometric amount is used, the reaction will stop prematurely.[9]Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (propanoyl chloride). Validation: Perform a small-scale trial with increased catalyst loading to see if conversion improves.
Low Reaction Temperature Chlorobenzene is a deactivated aromatic ring, requiring sufficient thermal energy to overcome the activation barrier for electrophilic substitution.[13]Solution: While lower temperatures favor para-selectivity, the reaction may need to be gently warmed (e.g., to 40-50°C) after the initial exotherm subsides to drive it to completion. Validation: Monitor reaction progress over time at the increased temperature using an appropriate analytical method.
Impure Reagents Impurities in chlorobenzene or propanoyl chloride can interfere with the catalyst or the reaction mechanism.Solution: Use reagents of the highest available purity. Consider purifying reagents by distillation if quality is suspect. Validation: Confirm the purity of starting materials via GC or NMR before starting the reaction.

The primary pathway for catalyst deactivation is the rapid and irreversible reaction of aluminum chloride with water.

G AlCl3 AlCl₃ (Active Catalyst) Inactive AlCl₃·H₂O Complex (Inactive) AlCl3->Inactive Reaction H2O H₂O (Moisture) H2O->Inactive HCl HCl (gas) Inactive->HCl Decomposition

Caption: Deactivation of AlCl₃ catalyst by moisture.

Section 3: Troubleshooting Guide: Ketone Reduction

This section addresses challenges in the conversion of 4-chloropropiophenone to this compound. We will focus on the Clemmensen reduction as a common laboratory and industrial method.

Problem 2: Incomplete Reduction

Symptom: The final product contains a significant amount of the starting ketone, 4-chloropropiophenone, after the reduction and work-up.

Potential Cause Underlying Reason Recommended Solution & Validation
Poorly Amalgamated Zinc The surface of the zinc metal must be activated by amalgamation with mercury to be an effective reducing agent. Incomplete amalgamation leads to low reactivity.Solution: Ensure the zinc is properly washed with dilute HCl to remove oxides, then swirled with a solution of mercuric chloride (HgCl₂) until fully coated. Validation: Properly amalgamated zinc will have a silvery, liquid-like sheen.
Insufficient Reducing Agent or Acid The stoichiometry of the Clemmensen reduction requires a significant excess of both the zinc amalgam and concentrated HCl to drive the reaction to completion.Solution: Use a 3-4 fold molar excess of zinc and add concentrated HCl portion-wise throughout the reaction to maintain a vigorous evolution of hydrogen gas. Validation: The reaction should bubble consistently. If it slows, more HCl is likely needed.
Reaction Time/Temperature The reduction can be slow and often requires elevated temperatures (reflux) for an extended period to ensure full conversion.Solution: Maintain the reaction at reflux for several hours, monitoring the disappearance of the ketone by TLC or GC. Validation: Continue the reaction until no starting material is detectable by in-process controls.
Experimental Protocol: Clemmensen Reduction of 4-Chloropropiophenone

Disclaimer: This protocol involves hazardous materials, including mercury compounds and concentrated acids. All work must be performed in a certified fume hood with appropriate PPE.

  • Zinc Amalgamation: In a round-bottom flask equipped with a reflux condenser, add granular zinc (4 molar equivalents). Wash the zinc with 5% HCl solution for 1 minute, decant the acid, and wash with water. Add a solution of mercuric chloride (0.1 molar equivalents) in water and swirl for 5 minutes. Decant the aqueous solution and wash the resulting amalgam with water.

  • Reaction Setup: To the flask containing the zinc amalgam, add the 4-chloropropiophenone (1 molar equivalent) and a solvent such as toluene.

  • Acid Addition: Add concentrated hydrochloric acid (approx. 5 molar equivalents) slowly through the condenser. An exothermic reaction with gas evolution should commence.

  • Reflux: Heat the mixture to a vigorous reflux. Add additional portions of concentrated HCl periodically to maintain the reaction rate.

  • Monitoring and Completion: Monitor the reaction by taking small aliquots, quenching, extracting, and analyzing by GC or TLC. Continue refluxing until the starting ketone is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture. Decant the organic layer from the remaining zinc. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.

Visualization: Overall Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction Chlorobenzene Chlorobenzene Acylation Acylation Reaction Chlorobenzene->Acylation PropanoylChloride Propanoyl Chloride + AlCl₃ PropanoylChloride->Acylation Ketone 4-Chloropropiophenone Acylation->Ketone Workup Work-up & Purification Ketone->Workup Crude Product ReducingAgent Zn(Hg) + Conc. HCl Reduction Reduction Reaction ReducingAgent->Reduction FinalProduct 1-Chloro-4- propylbenzene Reduction->FinalProduct Workup->ReducingAgent Purified Intermediate Workup->Reduction

Caption: The two-step synthesis of this compound.

References

optimizing temperature and reaction time for 1-Chloro-4-propylbenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Chloro-4-propylbenzene

Introduction: Navigating the Synthesis of this compound

Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in research and development who require a reliable and optimized protocol for this compound. The synthesis of this compound, a valuable intermediate, is most effectively and selectively achieved via a two-step process: Friedel-Crafts acylation of chlorobenzene followed by a reduction of the resulting ketone.

Direct Friedel-Crafts alkylation is generally avoided for producing n-propylated arenes. This is due to the propensity of the primary propyl carbocation intermediate to undergo a 1,2-hydride shift, rearranging to a more stable secondary carbocation.[1][2][3] This rearrangement leads to the formation of 1-chloro-4-isopropylbenzene as the major, undesired product. The acylation-reduction pathway circumvents this issue entirely, as the acylium ion intermediate does not rearrange, ensuring the straight-chain propyl group is installed.[4]

This guide focuses on the critical first step—the Friedel-Crafts acylation—and provides in-depth troubleshooting advice and FAQs to help you optimize the key parameters of temperature and reaction time for maximum yield and purity.

Core Principles: The Role of Temperature and Time in Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[5] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[6][7]

Reaction: Chlorobenzene + Propanoyl Chloride --(AlCl₃)--> 4-Chloropropiophenone + HCl

  • Temperature: This parameter directly influences the reaction kinetics. Higher temperatures increase the rate of reaction but can also promote the formation of side products or lead to decomposition of reactants and products.[8][9] Friedel-Crafts reactions are often exothermic, necessitating initial cooling to control the reaction rate, followed by a potential increase in temperature to ensure completion.

  • Reaction Time: Sufficient time is required for the reactants to be consumed. However, prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. The optimal reaction time is the point at which the yield of the desired product is maximized without significant formation of impurities. Monitoring the reaction's progress is therefore crucial.[10]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during the Friedel-Crafts acylation of chlorobenzene.

Issue 1: Low or No Yield of 4-Chloropropiophenone

Q1: My reaction has a very low yield or failed completely. What are the most common causes?

A1: This is a frequent issue in Friedel-Crafts reactions and can typically be traced to a few key areas:

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water.[11] Any moisture in your glassware, solvent, or reagents will deactivate the catalyst. It is imperative to use thoroughly oven-dried glassware, anhydrous solvents, and a fresh, high-purity supply of AlCl₃ under an inert atmosphere (e.g., nitrogen or argon).[11][12]

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃.[9][11] This complexation effectively removes the catalyst from the reaction cycle. Therefore, slightly more than a stoichiometric equivalent of AlCl₃ relative to the propanoyl chloride is required to drive the reaction to completion.

  • Sub-Optimal Temperature: The reaction may not have sufficient energy to overcome the activation barrier if the temperature is too low. Conversely, if the temperature is too high, it can lead to degradation. A common strategy is to initiate the reaction at 0°C to control the initial exotherm and then allow it to warm to room temperature or heat gently (e.g., 40-50°C) to push it to completion.[9]

Q2: I've confirmed my reagents and conditions are anhydrous, but the yield is still poor. What else could be wrong?

A2: If moisture is ruled out, consider the following:

  • Reaction Time: The reaction may not have run long enough for complete conversion. It is essential to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purity of Reagents: Impurities in the chlorobenzene or propanoyl chloride can interfere with the reaction. Ensure you are using reagents of appropriate purity.

  • Order of Addition: The standard procedure involves suspending AlCl₃ in the solvent, cooling the mixture, and then adding the propanoyl chloride, followed by the dropwise addition of chlorobenzene.[11] Deviating from this can sometimes lead to side reactions.

Issue 2: Formation of Multiple Products & Impurities

Q3: My post-reaction analysis (TLC/GC) shows multiple products. What are they and how can I avoid them?

A3: In the acylation of chlorobenzene, the primary products are the desired para-isomer (this compound) and the ortho-isomer (1-chloro-2-propylbenzene).

  • Isomer Formation: The chloro group is an ortho, para-directing group.[13] You will inevitably form a mixture of ortho and para products. However, due to the steric hindrance from the chloro group and the incoming propanoyl group, the para isomer is significantly favored.[14]

  • Minimizing the Ortho Isomer: While difficult to eliminate completely, running the reaction at a lower temperature can sometimes slightly increase the para-to-ortho ratio. The most effective method for obtaining pure para product is through purification after the reaction, typically by recrystallization or column chromatography.

  • Other Impurities: If you see other spots/peaks, they could correspond to unreacted starting materials (if the reaction is incomplete) or byproducts from side reactions if the temperature was too high or the reaction time was excessive.

dot

Troubleshooting_Low_Yield start Low Yield of 4-Chloropropiophenone q1 Are conditions strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Dry all glassware, use anhydrous solvents, fresh AlCl₃. q1->a1_no No q2 Is catalyst amount > 1 equivalent? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Increase AlCl₃ to 1.1-1.2 eq. Product complexes with catalyst. q2->a2_no No q3 Was reaction progress monitored (TLC/GC)? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Reaction may be incomplete. Optimize reaction time. q3->a3_no No q4 Was temperature optimized? a3_yes->q4 a4_yes Yes: Check reagent purity. q4->a4_yes Yes a4_no No: Start at 0°C, then warm to RT or heat gently. Reaction may be too slow or degrading. q4->a4_no No

Caption: Troubleshooting workflow for low product yield.

Data Summary: Typical Reaction Parameters

The optimal conditions should always be determined empirically for your specific setup. However, the following table provides a validated starting point for the Friedel-Crafts acylation of chlorobenzene.

ParameterRecommended Range/ValueRationale & Key Considerations
Temperature Initial: 0°C; Reaction: 25°C - 50°CInitial cooling is crucial to manage the exotherm. Gentle heating may be required to drive the reaction to completion. Higher temperatures risk side reactions.[8][9]
Reaction Time 1 - 4 hoursMust be optimized by monitoring (TLC/GC). Shorter times may lead to incomplete conversion; longer times risk impurity formation.[12]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These are common, inert solvents for Friedel-Crafts reactions. Must be anhydrous.
Catalyst Loading 1.1 - 1.2 equivalents (relative to propanoyl chloride)A stoichiometric excess is required to compensate for complexation with the ketone product.[9][11]

Experimental Protocol: Optimization of Temperature and Reaction Time

This protocol outlines a parallel synthesis approach to efficiently determine the optimal temperature and reaction time for the acylation step.

Objective: To find the temperature and time that maximize the yield of 4-chloropropiophenone while minimizing byproduct formation.

Materials:

  • Chlorobenzene

  • Propanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Reaction vessels suitable for parallel synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

  • Cooling bath (ice/water) and heating mantles/stirrers

  • TLC plates and GC system for analysis

Workflow Diagram:

dot

Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Conclusion prep Setup 3 parallel, anhydrous reactions (e.g., 25°C, 40°C, 55°C) add Charge reagents: DCM, AlCl₃, Propanoyl Chloride, Chlorobenzene prep->add monitor Take aliquots at time points (e.g., 30, 60, 120, 180, 240 mins) add->monitor analyze Analyze aliquots by GC (Quantify product & starting material) monitor->analyze determine Determine optimal (Temp, Time) pair analyze->determine

Caption: Experimental workflow for optimizing reaction conditions.

Step-by-Step Procedure:

  • Setup: Prepare three identical, oven-dried reaction flasks equipped with stir bars and under a nitrogen atmosphere. Designate them for three different temperatures (e.g., T1 = 25°C, T2 = 40°C, T3 = 55°C).

  • Reagent Charging: To each flask, add anhydrous dichloromethane. Cool the flasks to 0°C in an ice bath.

  • Carefully and slowly add anhydrous aluminum chloride (1.1 eq.) to each flask with stirring.

  • Add propanoyl chloride (1.0 eq.) dropwise to each flask, maintaining the 0°C temperature.

  • Add chlorobenzene (1.2 eq.) dropwise to each flask. A slight excess of chlorobenzene can help ensure the acylating agent is fully consumed.

  • Reaction & Sampling: Remove the ice baths and bring each flask to its designated reaction temperature (25°C, 40°C, 55°C). Start a timer for each reaction.

  • At specified time intervals (e.g., 30, 60, 120, 180, and 240 minutes), carefully withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a mixture of crushed ice and a small amount of dilute HCl. This will hydrolyze the AlCl₃ complex.[11] Extract with a small amount of dichloromethane.

  • Analysis: Analyze the organic layer of each quenched aliquot by GC to determine the relative percentage of starting material, ortho product, and para product.

  • Data Interpretation: Plot the concentration of the desired 4-chloropropiophenone against time for each temperature. The optimal condition is the temperature and time that gives the highest product concentration before byproduct formation becomes significant.

Post-Optimization Synthesis:

Once the optimal conditions are determined, the reaction can be scaled up. After the reaction is complete, it is worked up by pouring the mixture onto ice/HCl, separating the organic layer, washing with sodium bicarbonate solution and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent.[11] The crude product is then purified, and the resulting 4-chloropropiophenone is carried forward to the reduction step (e.g., Wolff-Kishner or Clemmensen reduction) to yield the final product, this compound.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum of 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-chloro-4-propylbenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. We will explore the causal relationships between molecular structure and spectral output, compare the target molecule with structurally similar alternatives to highlight subtle electronic and structural effects, and provide a robust experimental framework for acquiring high-quality data.

Introduction to Structural Elucidation via ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] It operates on the principle of exposing atomic nuclei with a non-zero spin, such as the proton (¹H), to a strong magnetic field and measuring their absorption of radiofrequency energy.[2][3][4] The resulting spectrum provides four critical pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting or multiplicity).[5]

This guide will dissect the ¹H NMR spectrum of this compound, a para-substituted aromatic compound, to illustrate these principles. Through systematic comparison with 1-chloro-4-ethylbenzene and 4-propyltoluene, we will demonstrate how minor structural modifications produce predictable and interpretable changes in the NMR spectrum.

Part 1: In-Depth Spectral Analysis of this compound

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The molecule possesses a plane of symmetry, which simplifies the aromatic region. The propyl chain provides a classic example of aliphatic spin-spin coupling.

Caption: Molecular structure of this compound with proton environments labeled (a-e).

Predicted ¹H NMR Data for this compound
Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
a Aromatic (ortho to Cl)~7.282HDoublet (d)
b Aromatic (meta to Cl)~7.102HDoublet (d)
c Benzylic (-CH₂-)~2.552HTriplet (t)
d Methylene (-CH₂-)~1.622HSextet
e Methyl (-CH₃)~0.933HTriplet (t)
Interpretation
  • Aromatic Region (δ 7.0-7.3 ppm): The para-substitution pattern results in two distinct signals for the aromatic protons.[6] The chlorine atom is an electron-withdrawing group, which deshields the nearby protons, causing them to resonate at a lower field.[6] Consequently, the two protons ortho to the chlorine (Ha ) appear as a doublet around δ 7.28 ppm. The two protons meta to the chlorine (Hb ) are less affected and appear further upfield as a doublet around δ 7.10 ppm. Each doublet arises from coupling only to its single adjacent proton.

  • Aliphatic Region (δ 0.9-2.6 ppm):

    • The benzylic methylene protons (Hc ) are adjacent to the aromatic ring and are thus deshielded, appearing as a triplet around δ 2.55 ppm. The triplet pattern is due to coupling with the two neighboring protons of Hd (n+1 = 2+1 = 3).[1]

    • The terminal methyl protons (He ) are the most shielded, resonating upfield as a triplet around δ 0.93 ppm, resulting from coupling to the two adjacent Hd protons.

    • The middle methylene protons (Hd ) are coupled to two protons on one side (Hc ) and three on the other (He ). This complex coupling (2+3=5 neighboring protons) should theoretically result in a sextet (n+1 = 5+1 = 6). This signal appears around δ 1.62 ppm.

Part 2: Comparative Analysis with Structural Analogs

To fully appreciate the spectral features of this compound, we will compare it with two related compounds: 1-chloro-4-ethylbenzene and 4-propyltoluene. This comparison provides insight into the effects of alkyl chain length and the electronic nature of the para-substituent.

Comparative ¹H NMR Data
CompoundProtonChemical Shift (δ, ppm)IntegrationMultiplicity
This compound Aromatic (ortho to Cl)~7.282HDoublet
Aromatic (meta to Cl)~7.102HDoublet
Benzylic (-CH₂-)~2.552HTriplet
Methylene (-CH₂-)~1.622HSextet
Methyl (-CH₃)~0.933HTriplet
1-Chloro-4-ethylbenzene Aromatic (ortho to Cl)~7.272HDoublet
Aromatic (meta to Cl)~7.132HDoublet
Benzylic (-CH₂-)2.64[7]2HQuartet (q)
Methyl (-CH₃)1.23[7]3HTriplet (t)
4-Propyltoluene Aromatic (ortho to CH₃)~7.08[8]2HDoublet
Aromatic (meta to CH₃)~7.08[8]2HDoublet
Ar-CH₃2.30[8]3HSinglet (s)
Benzylic (-CH₂-)2.53[8]2HTriplet (t)
Methylene (-CH₂-)1.61[8]2HSextet
Methyl (-CH₃)0.93[8]3HTriplet (t)
Analysis of Structural Effects
  • Alkyl Chain Length (Propyl vs. Ethyl): Comparing this compound with 1-chloro-4-ethylbenzene highlights the predictable nature of aliphatic chains. In the ethyl derivative, the benzylic methylene protons are split by the adjacent methyl group into a quartet (n+1 = 3+1 = 4), while the methyl protons are split by the methylene group into a triplet (n+1 = 2+1 = 3).[1] The absence of the middle methylene group simplifies the spectrum, removing the sextet observed for the propyl chain.

  • Electronic Effect of Para-Substituent (Cl vs. CH₃): The comparison between this compound and 4-propyltoluene is particularly instructive.

    • The chlorine atom is moderately electron-withdrawing, which deshields the entire aromatic ring, causing its protons to resonate at lower fields (δ ~7.10-7.28 ppm).

    • In contrast, the methyl group in 4-propyltoluene is weakly electron-donating. This shields the aromatic protons, shifting their signals upfield to a consolidated signal around δ 7.08 ppm.[6][9] This demonstrates a key principle: electron-withdrawing groups shift aromatic signals downfield, while electron-donating groups shift them upfield.

    • Additionally, 4-propyltoluene exhibits a sharp singlet at δ 2.30 ppm, characteristic of the methyl group attached directly to the benzene ring.[8]

Part 3: Experimental Protocol for High-Quality ¹H NMR Acquisition

The integrity of spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a routine ¹H NMR spectrum.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL deuterated solvent (e.g., CDCl₃) prep2 Filter solution through a cotton plug into a clean NMR tube prep1->prep2 Ensure homogeneity acq1 Insert sample into spectrometer magnet prep2->acq1 acq2 Lock on solvent deuterium signal acq1->acq2 acq3 Shim magnetic field for optimal homogeneity acq2->acq3 acq4 Tune probe to the correct frequency acq3->acq4 acq5 Acquire Free Induction Decay (FID) data acq4->acq5 proc1 Apply Fourier Transform (FT) to FID acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift (TMS or residual solvent) proc2->proc3 proc4 Integrate signals and analyze multiplicities proc3->proc4

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample or measure ~10 µL of a liquid sample.[10]

    • Dissolve the sample in 0.6-0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[11][12] Deuterated solvents are essential to avoid overwhelming the sample signals.[13]

    • Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.[10][11] This prevents peak broadening.

    • Cap the NMR tube securely. The final sample height should be approximately 4-6 cm.[10][12]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Locking: The instrument's software will automatically lock onto the deuterium signal of the solvent. This step is crucial as it stabilizes the magnetic field frequency.[12]

    • Shimming: The magnetic field must be homogenized across the sample volume. This process, called shimming, involves adjusting currents in specialized coils to maximize spectral resolution, resulting in sharp, symmetrical peaks.[14] Modern spectrometers automate this process effectively.

    • Tuning: The instrument's probe must be tuned to the specific sample to ensure maximum energy transfer and signal-to-noise ratio.[14]

    • Acquisition: A standard ¹H experiment is initiated. A short radiofrequency pulse excites the protons, and the resulting signal, known as the Free Induction Decay (FID), is recorded. For routine spectra of sufficient concentration, a single scan with a 90° pulse is often adequate.[14]

  • Data Processing:

    • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform algorithm.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Referencing: The chemical shift (x-axis) is calibrated. This is typically done by setting the signal for the internal standard Tetramethylsilane (TMS) to δ 0.00 ppm or by referencing the residual non-deuterated solvent peak (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm).[12]

    • Integration: The area under each signal is calculated to determine the relative ratio of protons giving rise to each signal.

    • Peak Picking: The exact chemical shift of each peak in a multiplet is identified for analysis.

Conclusion

The ¹H NMR spectrum of this compound serves as an excellent model for understanding the fundamental principles of structural spectroscopy. The aromatic region clearly displays the effects of para-substitution and substituent electronegativity, while the aliphatic chain provides a textbook example of first-order spin-spin coupling. By performing a comparative analysis with structurally related molecules like 1-chloro-4-ethylbenzene and 4-propyltoluene, we can confidently assign spectral features and gain a deeper appreciation for how subtle changes in molecular architecture are reflected in the NMR data. Adherence to a rigorous experimental protocol ensures that the data obtained is of high quality, forming a reliable foundation for accurate structural elucidation.

References

A Comparative Guide to the Reactivity of 1-Chloro-4-propylbenzene and 1-Bromo-4-propylbenzene for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. Aryl halides are foundational building blocks in organic synthesis, and the choice between a chloride and a bromide can have significant consequences on reaction outcomes. This guide provides an in-depth, objective comparison of the reactivity of 1-Chloro-4-propylbenzene and 1-Bromo-4-propylbenzene, supported by experimental data and mechanistic insights to inform your synthetic strategies.

Fundamental Principles Governing Reactivity: The Carbon-Halogen Bond

The differing reactivity of this compound and 1-Bromo-4-propylbenzene is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. Two key factors are at play: bond dissociation energy and leaving group ability.

The C-Br bond is weaker than the C-Cl bond. This is evidenced by their average bond dissociation energies. A lower bond dissociation energy means that less energy is required to cleave the C-Br bond, making 1-Bromo-4-propylbenzene generally more reactive in reactions where this bond is broken in the rate-determining step.[1]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
Aryl C-Cl~400
Aryl C-Br~335
(Data compiled from various sources for aryl halides)[2]

This difference in bond strength directly influences the leaving group ability of the halide. Bromide is a better leaving group than chloride because the C-Br bond is more readily broken. This trend is a cornerstone for predicting reactivity in many organic reactions.[1]

Grignard Reagent Formation: A Classic Organometallic Transformation

The formation of Grignard reagents is a pivotal method for generating carbon nucleophiles.[3][4] The reaction involves the oxidative insertion of magnesium into the carbon-halogen bond.[3] The reactivity of the aryl halide is paramount for the successful initiation and completion of this reaction.

Causality Behind Experimental Choices:

The general order of reactivity for organic halides in Grignard formation is R-I > R-Br > R-Cl.[3] This is a direct consequence of the C-X bond strength. The weaker C-Br bond in 1-Bromo-4-propylbenzene allows for a more facile insertion of magnesium compared to the stronger C-Cl bond in its chloro-analogue. Consequently, the formation of the Grignard reagent from 1-Bromo-4-propylbenzene typically proceeds under milder conditions and with shorter initiation times. While aryl chlorides can form Grignard reagents, they often require more forcing conditions, such as the use of highly activated magnesium (Rieke magnesium) or higher temperatures.[3]

Comparative Data: Grignard Reagent Formation
Feature1-Bromo-4-propylbenzeneThis compound
Relative Reactivity HigherLower
Typical Conditions Standard magnesium turnings in THF or diethyl ether.May require activated magnesium, higher temperatures, or longer initiation times.[5]
Initiation Generally spontaneous or with gentle heating.Often requires an initiator (e.g., iodine crystal, 1,2-dibromoethane).[4][6]
Side Reactions Wurtz-type coupling (biphenyl formation) is a common side reaction.Wurtz-type coupling is also possible, but the slower primary reaction can sometimes lead to other side reactions if not carefully controlled.
Experimental Protocol: Formation of 4-Propylphenylmagnesium Bromide

Objective: To prepare the Grignard reagent from 1-Bromo-4-propylbenzene for use in subsequent reactions.

Materials:

  • 1-Bromo-4-propylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Round-bottom flask, condenser, and dropping funnel (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble the oven-dried glassware and flush the system with a dry, inert gas.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a single crystal of iodine to the flask to activate the magnesium surface.[6]

  • In the dropping funnel, prepare a solution of 1-Bromo-4-propylbenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, ready for use.

Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Modern Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have revolutionized the formation of carbon-carbon bonds.[7][8][9] The reactivity of the aryl halide is a critical parameter in these transformations, with the oxidative addition of the aryl halide to the Pd(0) catalyst being the rate-limiting step in many cases.

Causality Behind Experimental Choices:

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[10][11] This order directly correlates with the C-X bond dissociation energies. The weaker C-Br bond of 1-Bromo-4-propylbenzene allows for a much faster rate of oxidative addition to the Pd(0) catalyst compared to the more robust C-Cl bond of this compound.[12][13]

While traditional palladium catalysts were often ineffective for aryl chlorides, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has enabled the use of the more economical aryl chlorides.[14][15] However, even with these advanced catalysts, aryl bromides generally react under milder conditions, with lower catalyst loadings, and in shorter reaction times.[14][16]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[15][17] It is widely used for the synthesis of biaryl compounds.

Feature1-Bromo-4-propylbenzeneThis compound
Relative Reactivity HighLow
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with various phosphine ligands are effective.Requires more specialized, electron-rich, and bulky ligands (e.g., SPhos, XPhos, or NHC ligands) to facilitate oxidative addition.[15]
Reaction Temperature Typically room temperature to moderate heating (60-80 °C).[18]Generally requires higher temperatures (80-120 °C).
Reaction Time Shorter (often < 12 hours).[14]Longer (can be > 24 hours).[14]

Objective: To synthesize 4-propylbiphenyl.

Materials:

  • 1-Bromo-4-propylbenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2M Aqueous sodium carbonate solution

  • Toluene

Procedure:

  • To a round-bottom flask, add 1-Bromo-4-propylbenzene, phenylboronic acid, and Pd(PPh₃)₄.

  • Flush the flask with an inert gas.

  • Add toluene, followed by the aqueous sodium carbonate solution.

  • Heat the mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[7][8][19]

Feature1-Bromo-4-propylbenzeneThis compound
Relative Reactivity HighVery Low
Catalyst System Pd(OAc)₂ with phosphine ligands like PPh₃ or P(o-tol)₃ is commonly used.[19]Requires highly active and specialized catalyst systems, often with bulky, electron-rich phosphine ligands or under phosphine-free conditions with specific additives.
Reaction Temperature Typically 100-140 °C.[19]Requires higher temperatures, often > 120 °C.
Yields Generally good to excellent.Often lower and more variable.

Objective: To synthesize n-butyl (E)-3-(4-propylphenyl)acrylate.

Materials:

  • 1-Bromo-4-propylbenzene (1.0 equiv)

  • n-Butyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine 1-Bromo-4-propylbenzene, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF to dissolve the solids.

  • Add n-butyl acrylate and triethylamine via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).[19]

  • Cool the mixture, dilute with an ether or ethyl acetate, and wash with water and brine to remove DMF and salts.

  • Dry the organic layer and concentrate. Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally not a feasible pathway for this compound or 1-Bromo-4-propylbenzene.[20] SNAr reactions require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[20][21][22] The propyl group is a weak electron-donating group, and therefore, these substrates are unreactive towards nucleophiles under typical SNAr conditions.

Conclusion

The choice between this compound and 1-Bromo-4-propylbenzene is a trade-off between cost and reactivity. 1-Bromo-4-propylbenzene is significantly more reactive in the most common and synthetically valuable transformations, including Grignard reagent formation and palladium-catalyzed cross-coupling reactions. This higher reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields with a broader range of standard catalysts.

Conversely, this compound is a more economical starting material. While its lower reactivity presents a challenge, the advent of modern, highly active catalyst systems has made its use in cross-coupling reactions increasingly viable, particularly for large-scale industrial processes where cost is a primary driver. However, these specialized catalysts can be expensive, and reaction optimization is often more demanding.

For laboratory-scale synthesis and drug discovery, where reaction efficiency and substrate scope are often prioritized, 1-Bromo-4-propylbenzene is generally the superior choice . For process development and large-scale manufacturing, a careful cost-benefit analysis considering the price of the starting material versus the cost and efficiency of the required catalytic system for This compound is essential.

Visualizations

Grignard Reagent Formation Workflow```dot

Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L2-R pd2_aryl->pd2_trans Transmetalation (R-B(OH)2, Base) pd2_trans->pd0 Reductive Elimination (Ar-R) arr Ar-R Out arx Ar-X In rboh2 R-B(OH)2 In

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information about molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of 1-chloro-4-propylbenzene, a substituted aromatic hydrocarbon. Beyond a mere catalog of fragments, we will delve into the mechanistic underpinnings of its fragmentation, compare its analysis with alternative ionization techniques, and provide a robust experimental protocol for its characterization.

The Electron Ionization Fragmentation Landscape of this compound

Under standard electron ionization (70 eV), this compound undergoes a series of predictable and informative fragmentation pathways. The resulting mass spectrum is a fingerprint of the molecule's structure, revealing the lability of certain bonds and the stability of the resulting fragment ions. The molecular ion (M⁺˙) is expected to be clearly visible, and its isotopic pattern, showing a characteristic M+2 peak approximately one-third the intensity of the M⁺˙ peak, immediately signals the presence of a single chlorine atom.[1]

The fragmentation of this compound is largely dictated by the interplay between the alkyl chain and the aromatic ring. The primary fragmentation routes involve cleavages of the propyl group and rearrangements leading to stable carbocations.

Key Fragmentation Pathways:
  • Benzylic Cleavage: The most favorable fragmentation pathway for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring.[2] For this compound, this results in the loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized chlorobenzyl cation at m/z 125. This ion is often the base peak in the spectrum due to its stability. The corresponding isotopic peak for the ³⁷Cl isotopologue will appear at m/z 127.

  • McLafferty Rearrangement: Alkylbenzenes with a propyl chain or longer can undergo a characteristic rearrangement known as the McLafferty rearrangement.[2] This involves the transfer of a gamma-hydrogen atom to the aromatic ring via a six-membered transition state, followed by the elimination of a neutral alkene (propene in this case). This process leads to the formation of a radical cation at m/z 112, which corresponds to the molecular ion of chlorobenzene.

  • Loss of the Propyl Group: Cleavage of the bond between the propyl group and the aromatic ring can occur, leading to the formation of a chlorophenyl cation at m/z 111 (and its isotope at m/z 113) and a propyl radical.

  • Tropylium Ion Formation: A common feature in the mass spectra of alkylbenzenes is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[3] This can arise from the rearrangement of the chlorobenzyl cation (m/z 125) through the loss of a chlorine atom, followed by ring expansion.

  • Loss of Chlorine: The molecular ion can also lose a chlorine atom to form the propylbenzene cation at m/z 119.

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

fragmentation_pathways M [C9H11Cl]⁺˙ m/z 154/156 Molecular Ion F1 [C7H6Cl]⁺ m/z 125/127 Chlorobenzyl Cation (Base Peak) M->F1 - •C2H5 F2 [C6H5Cl]⁺˙ m/z 112/114 Chlorobenzene Radical Cation M->F2 - C3H6 (McLafferty) F3 [C6H4Cl]⁺ m/z 111/113 Chlorophenyl Cation M->F3 - •C3H7 F5 [C9H11]⁺ m/z 119 Propylbenzene Cation M->F5 - •Cl F4 [C7H7]⁺ m/z 91 Tropylium Ion F1->F4 - •Cl

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

Predicted Mass Spectrum Data:
m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription of Fragmentation PathwayPredicted Relative Abundance
156[C₉H₁₁³⁷Cl]⁺˙Molecular ion (³⁷Cl isotope)Moderate
154[C₉H₁₁³⁵Cl]⁺˙Molecular ion (³⁵Cl isotope)High
127[C₇H₆³⁷Cl]⁺Benzylic cleavage with ³⁷ClModerate
125[C₇H₆³⁵Cl]⁺Benzylic cleavage with ³⁵Cl (likely base peak)Very High
119[C₉H₁₁]⁺Loss of chlorine radicalLow
114[C₆H₅³⁷Cl]⁺˙McLafferty rearrangement with ³⁷ClLow
112[C₆H₅³⁵Cl]⁺˙McLafferty rearrangement with ³⁵ClModerate
111[C₆H₄Cl]⁺Loss of propyl radicalLow
91[C₇H₇]⁺Tropylium ionHigh

A Comparative Look: Alternative Ionization Techniques

While Electron Ionization (EI) is a robust and widely used technique that provides valuable structural information through fragmentation, its high energy can sometimes lead to the absence or low abundance of the molecular ion for certain compounds. In such cases, or when higher sensitivity is required, alternative "soft" ionization techniques can be employed.

Ionization TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[4]Provides a detailed fragmentation pattern for structural elucidation. Well-established libraries for spectral matching.The molecular ion may be weak or absent for some compounds.
Chemical Ionization (CI) A reagent gas (e.g., methane, ammonia) is ionized, and these ions react with the analyte to produce protonated molecules ([M+H]⁺) with less fragmentation.Produces a prominent protonated molecular ion, confirming the molecular weight. Less fragmentation simplifies the spectrum.Provides less structural information compared to EI.
Electron Capture Negative Ionization (ECNI) Low-energy electrons are captured by electronegative analytes (like halogenated compounds) to form negative ions.Highly sensitive and selective for halogenated compounds like this compound. Reduced background noise.Not suitable for compounds that do not have high electron affinity.

For routine identification where structural confirmation is key, EI-GC-MS is the workhorse. However, for applications requiring unambiguous molecular weight determination or trace-level quantification of this compound, especially in complex matrices, CI-GC-MS or ECNI-GC-MS would be superior choices.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Instrument parameters may need to be optimized for specific equipment and analytical goals.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For liquid samples, dilute an appropriate volume in the chosen solvent. For solid or semi-solid matrices, an extraction step (e.g., sonication or Soxhlet extraction) with a suitable solvent will be necessary.

GC-MS Instrumentation and Conditions

The following diagram outlines the workflow for the GC-MS analysis.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution/Extraction Sample->Dilution Standard Standard Solution Standard->Dilution Injector GC Injector Dilution->Injector 1 µL injection Column GC Column Injector->Column IonSource MS Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Acquisition Data Acquisition Detector->Acquisition Processing Data Processing Acquisition->Processing Identification Compound Identification Processing->Identification Quantification Quantification Processing->Quantification

Caption: A typical workflow for the GC-MS analysis of this compound.

GC and MS Parameters
ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (splitless mode)
Oven Temperature ProgramInitial temperature 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan Rate2 scans/sec
Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time, which should be consistent with the injection of the standard solution.

  • Mass Spectrum Analysis: Obtain the mass spectrum of the identified peak. Compare the fragmentation pattern with the predicted spectrum and, if available, with a library spectrum (e.g., NIST, Wiley).

  • Quantification: If quantitative analysis is required, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 125) against the concentration of the working standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

The mass spectrometry of this compound under electron ionization provides a rich and interpretable fragmentation pattern that is highly characteristic of its structure. The key fragmentation pathways, including benzylic cleavage and McLafferty rearrangement, offer confident identification. For analyses demanding higher sensitivity or unambiguous molecular weight determination, alternative ionization techniques such as Chemical Ionization and Electron Capture Negative Ionization present powerful alternatives. By understanding the principles behind these techniques and employing a robust analytical protocol, researchers can effectively characterize this compound and similar compounds with a high degree of confidence and accuracy.

References

A Comparative Guide to the Synthesis of n-Propylbenzene: Friedel-Crafts Acylation vs. Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of aromatic chemistry, the synthesis of alkylbenzenes is a foundational process with wide-ranging applications, from the production of polymers to the creation of fine chemicals and pharmaceutical intermediates.[1][2] Among these, n-propylbenzene serves as a key precursor in various industrial processes.[1][2] The two primary routes for its synthesis via electrophilic aromatic substitution are the direct Friedel-Crafts alkylation of benzene and a two-step approach involving Friedel-Crafts acylation followed by reduction. This guide provides a comprehensive comparative analysis of these two methodologies, offering insights into their mechanisms, advantages, and limitations, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

The Challenge: Synthesizing a Straight-Chain Alkylbenzene

The primary challenge in synthesizing n-propylbenzene lies in avoiding the formation of its more stable isomer, isopropylbenzene (cumene).[3][4] This isomerization is a common pitfall in electrophilic aromatic substitution reactions involving carbocation intermediates. The choice between direct alkylation and the acylation-reduction pathway directly addresses this challenge, with each method offering a different level of control over the final product distribution.

The Direct Approach: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond between an aromatic ring and an alkyl group.[5][6] In the context of n-propylbenzene synthesis, this would involve the reaction of benzene with a propylating agent, such as 1-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8]

The mechanism of Friedel-Crafts alkylation proceeds through the formation of a carbocation electrophile.[3][9] The Lewis acid catalyst assists in the generation of this carbocation from the alkyl halide.[6][10] However, this is where the primary limitation of the direct alkylation approach for n-propylbenzene synthesis arises. The initially formed primary propyl carbocation is highly unstable and readily rearranges to the more stable secondary isopropyl carbocation via a 1,2-hydride shift.[3][11] This rearrangement is a thermodynamically favored process that leads to isopropylbenzene as the major product.[4][12]

Another significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation.[13][14] The introduction of an alkyl group activates the aromatic ring, making the product more nucleophilic than the starting material.[5][12] This increased reactivity can lead to the addition of multiple propyl groups to the benzene ring, reducing the yield of the desired mono-substituted product.[15][16] While using a large excess of benzene can mitigate this issue, it is not always a practical or economical solution.[13]

Diagram 1: Mechanism of Friedel-Crafts Alkylation and Carbocation Rearrangement

G cluster_0 Step 1: Carbocation Formation & Rearrangement cluster_1 Step 2: Electrophilic Attack PropylCl 1-Chloropropane PrimaryCarbocation Primary Propyl Carbocation (Unstable) PropylCl->PrimaryCarbocation + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) HydrideShift 1,2-Hydride Shift PrimaryCarbocation->HydrideShift SecondaryCarbocation Secondary Isopropyl Carbocation (Stable) SigmaComplex Sigma Complex SecondaryCarbocation->SigmaComplex + Benzene HydrideShift->SecondaryCarbocation Benzene Benzene Isopropylbenzene Isopropylbenzene (Major Product) SigmaComplex->Isopropylbenzene - H⁺

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

The Indirect, but Controlled Route: Friedel-Crafts Acylation Followed by Reduction

To circumvent the issues of carbocation rearrangement and polyalkylation, a two-step synthetic route is often employed. This involves an initial Friedel-Crafts acylation of benzene with propanoyl chloride, followed by the reduction of the resulting ketone (propiophenone) to yield n-propylbenzene.[17][18]

The Friedel-Crafts acylation proceeds via the formation of a resonance-stabilized acylium ion.[3][19] This electrophile is generated by the reaction of an acyl halide (e.g., propanoyl chloride) with a Lewis acid catalyst.[20][21] Crucially, the acylium ion does not undergo rearrangement due to its resonance stabilization.[5][12] This ensures that the straight-chain propyl group is introduced onto the benzene ring as a propiophenone intermediate.

Furthermore, the acylation reaction is self-limiting. The product of the reaction, an acylbenzene, contains an electron-withdrawing carbonyl group that deactivates the aromatic ring towards further electrophilic substitution.[5][13] This inherent deactivation effectively prevents polyacylation, leading to a cleaner reaction with a higher yield of the mono-substituted product.[12]

Following the acylation, the carbonyl group of the propiophenone is reduced to a methylene group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[5][17][22] Both methods are effective in converting the ketone to the desired n-propylbenzene.[23][24]

G Propiophenone Propiophenone Propiophenone_R Propiophenone_R

References

A Senior Application Scientist's Guide to Distinguishing 1-Chloro-4-propylbenzene and 1-Chloro-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the precise identification of constitutional isomers is a fundamental necessity. The subtle difference between a linear n-propyl and a branched isopropyl group can significantly alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of 1-Chloro-4-propylbenzene and 1-Chloro-4-isopropylbenzene, offering field-proven insights and experimental data to confidently distinguish between these two isomers.

Introduction: The Importance of Isomeric Purity

This compound and 1-Chloro-4-isopropylbenzene are constitutional isomers with the same molecular formula (C₉H₁₁Cl) and molecular weight (154.64 g/mol ).[1][2] Their structural difference lies in the nature of the alkyl substituent on the chlorobenzene ring. This seemingly minor variation can lead to significant differences in reaction kinetics, biological activity, and impurity profiles in synthetic processes. Therefore, robust analytical methodologies are crucial for quality control, reaction monitoring, and regulatory compliance.

This guide will explore the key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC)—used to differentiate these isomers, providing both theoretical understanding and practical experimental protocols.

Chemical Structures and Physical Properties

A foundational understanding of the distinct structures and physical properties of these isomers is the first step in their differentiation.

PropertyThis compound1-Chloro-4-isopropylbenzene
Synonyms p-Chloropropylbenzene, 4-Propylchlorobenzenep-Chlorocumene, 4-Chloroisopropylbenzene
CAS Number 52944-34-0[1]2621-46-7[2][3]
Molecular Formula C₉H₁₁Cl[1]C₉H₁₁Cl[2]
Molecular Weight 154.64 g/mol 154.64 g/mol
Appearance Colorless to light yellow liquidColorless liquid
Boiling Point ~203 °C~198 °C

Distinguishing Through Spectroscopic Analysis: A Multi-faceted Approach

Spectroscopic techniques provide a detailed view of the molecular structure, offering definitive evidence for the identification of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between these constitutional isomers. The unique chemical environment of each proton and carbon atom results in a distinct NMR spectrum.

The proton NMR spectra of the two isomers are most clearly differentiated in the alkyl region.

  • This compound: The n-propyl group will exhibit a characteristic triplet-sextet-triplet pattern.

    • A triplet for the terminal methyl (CH₃) protons, coupled to the adjacent methylene (CH₂) protons.

    • A sextet (or multiplet) for the central methylene (CH₂) protons, coupled to both the methyl and the benzylic methylene protons.

    • A triplet for the benzylic methylene (CH₂) protons, coupled to the central methylene protons.

  • 1-Chloro-4-isopropylbenzene: The isopropyl group will show a distinct doublet-septet pattern.

    • A doublet for the two equivalent methyl (CH₃) protons, coupled to the single methine (CH) proton.

    • A septet (or multiplet) for the methine (CH) proton, coupled to the six equivalent methyl protons.

The aromatic region for both isomers will show a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

Predicted ¹H NMR Data:

CompoundAromatic Protons (ppm)Alkyl Protons (ppm)
This compound ~7.2 (d, 2H), ~7.1 (d, 2H)~2.5 (t, 2H), ~1.6 (sextet, 2H), ~0.9 (t, 3H)
1-Chloro-4-isopropylbenzene ~7.2 (d, 2H), ~7.1 (d, 2H)~2.9 (septet, 1H), ~1.2 (d, 6H)

Carbon-13 NMR provides complementary information, confirming the carbon skeleton.

  • This compound: Will show seven distinct carbon signals: four for the aromatic ring and three for the n-propyl group.

  • 1-Chloro-4-isopropylbenzene: Due to the symmetry of the isopropyl group, it will exhibit only six distinct carbon signals: four for the aromatic ring and two for the isopropyl group (the two methyl carbons are equivalent).

Predicted ¹³C NMR Data:

CompoundAromatic Carbons (ppm)Alkyl Carbons (ppm)
This compound ~140, ~131, ~129, ~128~37, ~24, ~14
1-Chloro-4-isopropylbenzene ~147, ~131, ~128, ~126~33, ~24
Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for both separation and identification. The fragmentation patterns of the two isomers under electron ionization (EI) will show characteristic differences.

The dominant fragmentation pathway for alkylbenzenes is benzylic cleavage, leading to the formation of a stable benzylic carbocation.

  • This compound: The primary fragmentation will be the loss of an ethyl radical (•CH₂CH₃) to form a benzylic cation at m/z 125.

  • 1-Chloro-4-isopropylbenzene: The most favorable fragmentation is the loss of a methyl radical (•CH₃) to form a more stable secondary benzylic cation at m/z 139. This peak is expected to be significantly more intense in the mass spectrum of the isopropyl isomer.

Both isomers will also exhibit a molecular ion peak (M⁺) at m/z 154 and 156 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom.

Key Diagnostic Ions in Mass Spectrometry:

m/zIonExpected Relative Abundance in this compoundExpected Relative Abundance in 1-Chloro-4-isopropylbenzene
154/156[M]⁺PresentPresent
139[M - CH₃]⁺LowHigh (Base Peak)
125[M - C₂H₅]⁺High (Base Peak)Low
91[C₇H₇]⁺ModerateModerate

Chromatographic Separation: The Power of GC-MS

Gas chromatography is the ideal technique for separating these two volatile isomers. Their difference in structure leads to a slight difference in boiling points and interaction with the stationary phase of the GC column, allowing for their resolution.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the separation and identification of this compound and 1-Chloro-4-isopropylbenzene.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar or medium-polarity column is recommended. A good starting point is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

Expected Results:

Due to its more compact, branched structure, 1-Chloro-4-isopropylbenzene is expected to have a slightly shorter retention time than the more linear this compound on a standard non-polar column. The mass spectrum of each eluting peak can then be used for definitive identification based on the fragmentation patterns discussed above.

Synthesis Considerations and Potential Impurities

Understanding the synthetic routes to these isomers is crucial for anticipating potential impurities that may complicate analysis.

Synthesis of this compound

A common route is the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride , followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.[4][5][6][7][8]

Synthesis of this compound.

A direct Friedel-Crafts alkylation with 1-chloropropane is generally avoided as it can lead to rearrangement of the primary carbocation to a more stable secondary carbocation, resulting in the formation of the isopropyl isomer as a significant byproduct.

Synthesis of 1-Chloro-4-isopropylbenzene

This isomer is typically synthesized via the Friedel-Crafts alkylation of chlorobenzene with isopropyl chloride or isopropanol in the presence of a Lewis acid catalyst like AlCl₃.[9][10][11][12]

Synthesis of 1-Chloro-4-isopropylbenzene.

This reaction is generally more straightforward and less prone to rearrangement than the synthesis of the n-propyl isomer via direct alkylation.

Conclusion: A Workflow for Unambiguous Identification

The differentiation of this compound and 1-Chloro-4-isopropylbenzene is readily achievable with a systematic analytical approach.

Differentiation_Workflow start Sample containing unknown isomer gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr retention_time Retention Time Comparison gcms->retention_time mass_spec Mass Spectrum Analysis gcms->mass_spec nmr_analysis NMR Spectrum Analysis nmr->nmr_analysis propyl Identified as This compound retention_time->propyl Longer RT isopropyl Identified as 1-Chloro-4-isopropylbenzene retention_time->isopropyl Shorter RT mass_spec->propyl Base peak m/z 125 mass_spec->isopropyl Base peak m/z 139 nmr_analysis->propyl Triplet-sextet-triplet (¹H NMR) nmr_analysis->isopropyl Doublet-septet (¹H NMR)

Workflow for isomer differentiation.

While GC-MS provides a rapid and effective method for separation and preliminary identification, NMR spectroscopy remains the definitive technique for unambiguous structural confirmation. By employing the methodologies outlined in this guide, researchers can ensure the integrity of their materials and the reliability of their experimental outcomes.

References

Navigating Reaction Selectivity: A Guide to Kinetic vs. Thermodynamic Control in the Sulfonation of 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, the ability to selectively target a specific isomer among multiple possibilities is a hallmark of a well-designed reaction. This guide delves into the principles of kinetic and thermodynamic control, offering a framework for researchers, scientists, and drug development professionals to manipulate reaction conditions to favor the formation of a desired product. While specific experimental data for the sulfonation of 1-chloro-4-propylbenzene is not extensively documented in publicly available literature, this guide will leverage the well-established principles of electrophilic aromatic substitution and the classic, experimentally-validated example of naphthalene sulfonation to predict and control the isomeric products of this compound.

The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways

In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products is often governed by two distinct regimes: kinetic control and thermodynamic control.[1][2]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will be the major product.[3] This "kinetic product" is formed via the reaction pathway with the lowest activation energy.[1] These reactions are typically irreversible under these conditions.[2]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible.[4] This allows the initially formed products to revert to the starting materials and re-react. Over time, the most stable product, the "thermodynamic product," will accumulate and become the major component of the product mixture, as it is at a lower energy state.[1][2]

The reversibility of aromatic sulfonation makes it an ideal system for studying and exploiting the principles of kinetic and thermodynamic control.[4][5][6][7]

Directing Effects on this compound

To predict the potential products of the sulfonation of this compound, we must consider the directing effects of the two substituents on the aromatic ring.

  • n-Propyl Group: As an alkyl group, the propyl substituent is an ortho, para-director and an activating group. It donates electron density to the ring, making it more susceptible to electrophilic attack at the positions ortho and para to it.

  • Chloro Group: The chlorine atom is also an ortho, para-director. However, due to its electronegativity, it is a deactivating group, meaning it withdraws electron density from the ring, making the reaction slower than that of benzene.[8]

In this compound, the potential sites for sulfonation are the two carbons ortho to the propyl group (and meta to the chloro group) and the two carbons ortho to the chloro group (and meta to the propyl group).

A Predictive Model for the Sulfonation of this compound

Based on the principles of electrophilic aromatic substitution and steric hindrance, we can predict the likely kinetic and thermodynamic products of the sulfonation of this compound.

The kinetic product is expected to be 4-chloro-3-propylbenzenesulfonic acid . This is because the position ortho to the activating propyl group is electronically favored for attack. While there are two such positions, the sulfonation will likely occur at the one with less steric hindrance.

The thermodynamic product is predicted to be 2-chloro-4-propylbenzenesulfonic acid . Although the position ortho to the deactivating chloro group is less electronically favored, this isomer is likely to be more thermodynamically stable due to reduced steric repulsion between the bulky propyl and sulfonic acid groups. At higher temperatures, the reversibility of the sulfonation reaction would allow for the isomerization of the kinetically favored product to the more stable thermodynamic product.

To illustrate this expected behavior, the following table presents a predictive model for the product distribution at different temperatures. It is important to note that this is a hypothetical data set based on established principles and not the result of direct experimentation on this compound.

Temperature (°C)Reaction TimeMajor ProductPredicted % Yield of 4-chloro-3-propylbenzenesulfonic acid (Kinetic)Predicted % Yield of 2-chloro-4-propylbenzenesulfonic acid (Thermodynamic)
25ShortKinetic>90%<10%
100LongThermodynamic<10%>90%

The Case of Naphthalene: An Experimental Analogue

The sulfonation of naphthalene provides a classic and well-documented example of kinetic versus thermodynamic control.[9][10]

  • At low temperatures (around 80°C) , the reaction yields primarily naphthalene-1-sulfonic acid , the kinetic product. The transition state leading to this isomer is lower in energy.[9]

  • At high temperatures (around 160°C) , the major product is naphthalene-2-sulfonic acid , the thermodynamic product.[9][10] The 1-isomer is sterically hindered by the hydrogen at the 8-position, making it less stable than the 2-isomer. The reversibility of the reaction at high temperatures allows for the conversion of the less stable kinetic product to the more stable thermodynamic product.

This experimentally verified outcome for naphthalene provides a strong basis for our predictions for this compound.

Experimental Protocols

The following are generalized, detailed protocols for achieving either the kinetic or thermodynamic product in a sulfonation reaction, which can be adapted for this compound.

Protocol 1: Synthesis of the Kinetic Product (4-chloro-3-propylbenzenesulfonic acid)

Objective: To favor the formation of the kinetically controlled product by using a low reaction temperature.

Materials:

  • This compound

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Dichloromethane (chilled)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice-salt bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1 equivalent) in chilled dichloromethane.

  • Cool the flask to 0°C using an ice-salt bath.

  • Slowly add fuming sulfuric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analyze the product mixture using ¹H NMR to determine the isomeric ratio.

Protocol 2: Synthesis of the Thermodynamic Product (2-chloro-4-propylbenzenesulfonic acid)

Objective: To favor the formation of the thermodynamically controlled product by using a higher reaction temperature to allow for equilibrium to be established.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Saturated sodium chloride solution (brine)

  • Sodium hydroxide solution

  • Heating mantle with a temperature controller

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Slowly add concentrated sulfuric acid (3 equivalents) to the flask while stirring.

  • Heat the reaction mixture to 100°C using a heating mantle and maintain this temperature for 4-6 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture over crushed ice.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the sodium salt of the sulfonic acid.

  • Filter the precipitate and wash it with a cold brine solution.

  • The product can be further purified by recrystallization.

  • Analyze the product mixture using ¹H NMR to determine the isomeric ratio.

Visualizing the Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Reaction Conditions cluster_1 Reaction Control cluster_2 Major Product Low Temperature\n(e.g., 0°C) Low Temperature (e.g., 0°C) Kinetic Control Kinetic Control Low Temperature\n(e.g., 0°C)->Kinetic Control Favors High Temperature\n(e.g., 100°C) High Temperature (e.g., 100°C) Thermodynamic Control Thermodynamic Control High Temperature\n(e.g., 100°C)->Thermodynamic Control Favors (Reversible) Kinetic Product\n(Forms Faster) Kinetic Product (Forms Faster) Kinetic Control->Kinetic Product\n(Forms Faster) Thermodynamic Product\n(More Stable) Thermodynamic Product (More Stable) Thermodynamic Control->Thermodynamic Product\n(More Stable)

Caption: Logical relationship between reaction conditions and product formation.

G Reactants\n(this compound + SO3/H2SO4) Reactants (this compound + SO3/H2SO4) Transition State 1\n(Lower Activation Energy) Transition State 1 (Lower Activation Energy) Reactants\n(this compound + SO3/H2SO4)->Transition State 1\n(Lower Activation Energy) Low Temp. Transition State 2\n(Higher Activation Energy) Transition State 2 (Higher Activation Energy) Reactants\n(this compound + SO3/H2SO4)->Transition State 2\n(Higher Activation Energy) High Temp. Kinetic Product\n(4-chloro-3-propylbenzenesulfonic acid)\n(Less Stable) Kinetic Product (4-chloro-3-propylbenzenesulfonic acid) (Less Stable) Transition State 1\n(Lower Activation Energy)->Kinetic Product\n(4-chloro-3-propylbenzenesulfonic acid)\n(Less Stable) Thermodynamic Product\n(2-chloro-4-propylbenzenesulfonic acid)\n(More Stable) Thermodynamic Product (2-chloro-4-propylbenzenesulfonic acid) (More Stable) Kinetic Product\n(4-chloro-3-propylbenzenesulfonic acid)\n(Less Stable)->Thermodynamic Product\n(2-chloro-4-propylbenzenesulfonic acid)\n(More Stable) Isomerization at High Temp. Transition State 2\n(Higher Activation Energy)->Thermodynamic Product\n(2-chloro-4-propylbenzenesulfonic acid)\n(More Stable)

Caption: Energy profile diagram for kinetic vs. thermodynamic sulfonation.

Conclusion

Understanding and applying the principles of kinetic and thermodynamic control are essential for synthetic chemists aiming for high selectivity and yield. While direct experimental data for the sulfonation of this compound remains to be broadly published, the well-understood mechanisms of electrophilic aromatic substitution and the clear precedent set by reactions such as the sulfonation of naphthalene provide a robust predictive framework. By carefully controlling reaction parameters, particularly temperature and time, researchers can confidently steer the reaction towards the desired kinetic or thermodynamic product, a critical capability in the synthesis of complex molecules for research, pharmaceutical, and industrial applications.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis: 1-Chloro-4-propylbenzene - Experimental vs. Predicted Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's architecture. However, with the advent of increasingly sophisticated computational tools, the reliance on purely experimental data is often supplemented, and at times guided, by theoretical predictions. This guide offers a comprehensive comparison between experimentally acquired and computationally predicted spectroscopic data for the compound 1-Chloro-4-propylbenzene, providing researchers with insights into the strengths and limitations of each approach.

Introduction to this compound and Spectroscopic Characterization

This compound is a halogenated aromatic compound with a propyl substituent. Its structure presents a number of distinct spectroscopic features, making it an excellent candidate for a comparative study. The primary techniques employed for its characterization, and discussed herein, are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods probes different aspects of the molecular structure, and a combined analysis is essential for a comprehensive understanding.

Experimental Spectroscopic Analysis: The Gold Standard

The acquisition of experimental spectra remains the definitive method for chemical structure verification. The data presented here is based on entries from the Spectral Database for Organic Compounds (SDBS), a comprehensive and reliable source for experimental spectroscopic data.[1][2][3][4][5]

Experimental Methodologies

A detailed understanding of the experimental conditions is crucial for the correct interpretation of spectroscopic data. The following protocols represent standard procedures for the analysis of a small organic molecule like this compound.

Experimental Workflow for Spectroscopic Data Acquisition

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Weigh ~10-20 mg of This compound Dissolve Dissolve in ~0.7 mL of CDCl3 with TMS Sample->Dissolve Transfer Transfer to 5mm NMR tube Dissolve->Transfer NMR ¹H & ¹³C NMR Spectroscopy Transfer->NMR IR FT-IR Spectroscopy (Neat Film) Transfer->IR MS Mass Spectrometry (EI) Transfer->MS Process Fourier Transform, Phase Correction, Baseline Correction NMR->Process IR->Process MS->Process Analyze Peak Picking, Integration, Fragmentation Analysis Process->Analyze

Caption: A generalized workflow for acquiring experimental spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

    • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.

    • Data Acquisition: The sample is placed in a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

  • Mass Spectrometry (MS):

    • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

    • Ionization: The molecules are ionized, typically using Electron Impact (EI) at 70 eV. This high-energy method causes fragmentation of the molecule.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Experimental Data

Table 1: Experimental ¹H NMR Data for this compound (CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.23d, J=8.4 Hz2HAr-H (ortho to Cl)
7.08d, J=8.4 Hz2HAr-H (ortho to propyl)
2.54t, J=7.6 Hz2H-CH₂-Ar
1.61sextet, J=7.5 Hz2H-CH₂-CH₂-CH₃
0.92t, J=7.4 Hz3H-CH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Table 2: Experimental ¹³C NMR Data for this compound (CDCl₃)

Chemical Shift (δ ppm)Assignment
140.2Ar-C (ipso to propyl)
131.5Ar-C (ipso to Cl)
129.8Ar-CH (ortho to Cl)
128.4Ar-CH (ortho to propyl)
37.4-CH₂-Ar
24.5-CH₂-CH₂-CH₃
13.8-CH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Table 3: Experimental IR Spectroscopy Data for this compound (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3050mC-H stretch (aromatic)
2960, 2930, 2870sC-H stretch (aliphatic)
1490sC=C stretch (aromatic ring)
1090sC-Cl stretch
820sC-H bend (p-disubstituted ring)

s = strong, m = medium. Data sourced from the Spectral Database for Organic Compounds (SDBS).

Table 4: Experimental Mass Spectrometry Data for this compound (EI, 70 eV)

m/zRelative Intensity (%)Assignment
15612[M+2]⁺ (due to ³⁷Cl isotope)
15435[M]⁺ (Molecular Ion)
125100[M - C₂H₅]⁺ (Base Peak)
9130[C₇H₇]⁺ (Tropylium ion)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Predicted Spectroscopic Data: A Computational Approach

Spectroscopic prediction algorithms utilize various theoretical models to estimate spectral properties based on a molecule's structure. For NMR, these are often based on empirical databases and machine learning, while IR and MS predictions can involve more complex quantum mechanical calculations.

Prediction Methodologies

Computational Prediction Workflow

prediction_workflow cluster_input Input cluster_computation Computational Engine cluster_output Output Structure Draw or import This compound structure (SMILES/MOL) Algorithm Prediction Algorithm (e.g., nmrdb.org, ChemDraw, ACD/Labs) Structure->Algorithm PredictedData Predicted Spectra (Chemical Shifts, Frequencies, m/z) Algorithm->PredictedData

Caption: A simplified workflow for generating predicted spectroscopic data.

  • NMR Prediction: The predicted ¹H and ¹³C NMR data presented below were generated using the online platform nmrdb.org.[6][7][8][9] This tool utilizes a database of experimentally assigned spectra and employs algorithms to predict chemical shifts for a given structure.

  • IR and MS Prediction: Predicting IR frequencies and mass spectral fragmentation patterns with high accuracy often requires specialized software and significant computational resources. While some online tools are available, their predictions for IR intensities and complex fragmentation pathways can be less reliable than NMR predictions. For the purpose of this guide, we will focus on the comparison of NMR data, as this is where the most accessible and reliable prediction tools are currently available for small molecules.

Predicted Data

Table 5: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ ppm)Assignment
7.19Ar-H (ortho to Cl)
7.09Ar-H (ortho to propyl)
2.53-CH₂-Ar
1.60-CH₂-CH₂-CH₃
0.91-CH₃

Data generated using nmrdb.org.

Table 6: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ ppm)Assignment
141.1Ar-C (ipso to propyl)
131.2Ar-C (ipso to Cl)
130.0Ar-CH (ortho to Cl)
128.5Ar-CH (ortho to propyl)
37.2-CH₂-Ar
24.8-CH₂-CH₂-CH₃
13.7-CH₃

Data generated using nmrdb.org.

Comparative Analysis: Bridging Experiment and Theory

A direct comparison of the experimental and predicted data reveals a remarkable agreement, yet also highlights subtle discrepancies that are instructive for the practicing scientist.

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are in very good agreement with the experimental values. The average absolute deviation is less than 0.1 ppm for ¹H and less than 1 ppm for ¹³C, which is well within the expected accuracy for modern prediction algorithms.

  • Aromatic Protons: The prediction correctly places the aromatic protons as two distinct doublets, with the protons ortho to the electron-withdrawing chloro group resonating at a slightly higher chemical shift (downfield) than those ortho to the electron-donating propyl group.

  • Aliphatic Protons: The predicted chemical shifts for the propyl chain are also highly accurate, reflecting the electronic environment of each methylene and the terminal methyl group.

  • Carbon Nuclei: The predicted ¹³C chemical shifts correctly mirror the trends observed in the experimental spectrum. The ipso-carbons (directly attached to the substituents) and the substituted aromatic carbons show the largest deviations, which is a known area of challenge for prediction algorithms due to the complex interplay of electronic effects.

The minor deviations between experimental and predicted values can be attributed to several factors, including:

  • Solvent Effects: While predictions can be made for specific solvents, they may not perfectly capture all the subtle solute-solvent interactions that occur in reality.

  • Conformational Averaging: The experimental spectrum represents an average of all the conformations of the propyl chain that are present at room temperature. Prediction algorithms may be based on a single, lowest-energy conformation.

  • Algorithm Limitations: The accuracy of empirical prediction methods is inherently limited by the diversity and quality of the underlying database.

IR Spectroscopy and Mass Spectrometry

While detailed predicted data for IR and MS are not presented here, a qualitative comparison can be made.

  • IR Spectroscopy: Prediction software can generally identify the presence of major functional group vibrations, such as the C-H stretching of the aromatic and aliphatic groups, and the C=C stretching of the benzene ring. However, accurately predicting the exact frequencies and intensities, especially in the fingerprint region (below 1500 cm⁻¹), is computationally demanding.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum is readily predicted from the molecular formula. However, predicting the entire fragmentation pattern is a significant challenge. The formation of fragment ions is a complex process governed by the stability of the resulting carbocations and radicals. While some software can predict major fragmentation pathways, it often does not provide the relative intensities of the peaks, which are crucial for a complete spectral interpretation. The experimentally observed base peak at m/z 125, corresponding to the loss of an ethyl radical, is a classic example of benzylic cleavage, a highly favored fragmentation pathway that prediction software should ideally identify.

Conclusion: A Symbiotic Relationship

This comparative guide demonstrates that while experimental spectroscopic data remains the ultimate arbiter of molecular structure, computational prediction tools are an increasingly powerful and reliable partner in the process of structural elucidation. For routine analyses of small organic molecules, NMR prediction algorithms can provide a high degree of confidence in structural assignments. They can also be invaluable in cases where experimental data is ambiguous or difficult to obtain.

For researchers, scientists, and drug development professionals, the key takeaway is to embrace a synergistic approach. Use predicted spectra to guide the interpretation of experimental data, to help in the design of further experiments, and to provide a rapid preliminary assessment of a proposed structure. However, always validate these predictions with carefully acquired and rigorously analyzed experimental data. The integration of both experimental and computational approaches will undoubtedly lead to a more efficient and accurate workflow in the characterization of chemical compounds.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Aryl Chloride Activation

Cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision. These transformations are fundamental in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the various coupling partners, aryl chlorides are the most economically attractive and readily available starting materials. However, their utility is hampered by the strength and low reactivity of the C-Cl bond, which makes the initial oxidative addition step—typically the rate-limiting step in the catalytic cycle—energetically demanding.[2]

This guide provides a comparative analysis of prominent catalytic systems for the cross-coupling of 1-chloro-4-propylbenzene[3], a representative unactivated aryl chloride. We will delve into the mechanistic nuances, practical applications, and performance metrics of palladium- and nickel-based catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the optimal catalytic strategy for their synthetic goals.

Palladium-Phosphine Systems: The Workhorse of Modern Cross-Coupling

The development of bulky, electron-rich phosphine ligands revolutionized palladium-catalyzed cross-coupling, rendering the activation of inert aryl chlorides routine.[4] Ligands such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig collections enhance the catalytic activity of palladium by promoting the challenging oxidative addition step and facilitating the final reductive elimination to release the product.[4][5]

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl scaffolds. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination.[4][6]

Suzuki_Miyaura_Cycle pd0 LₙPd(0) oa_complex Ar-Pd(II)-Cl(Lₙ) pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)-R(Lₙ) oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R transmetal_complex->product sub1 Ar-Cl (this compound) sub1->oa_complex sub2 R-B(OH)₂ sub2->transmetal_complex base Base (e.g., K₃PO₄) base->transmetal_complex

Caption: The catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura coupling.

Comparative Performance Data: Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ (2 mol%)XPhosK₃PO₄Toluene10012~95%[2]
Pd₂(dba)₃ (1 mol%)SPhosK₂CO₃Dioxane8018High[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method.[7][8] The reaction mechanism is analogous to other cross-couplings, proceeding through oxidative addition, amine coordination and deprotonation, and C-N bond-forming reductive elimination.[7][9] The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[10][11]

Buchwald_Hartwig_Cycle pd0 LₙPd(0) oa_complex Ar-Pd(II)-Cl(Lₙ) pd0->oa_complex Oxidative Addition amide_complex [Ar-Pd(II)-NR¹R²(Lₙ)] oa_complex->amide_complex Amine Binding & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR¹R² amide_complex->product sub1 Ar-Cl (this compound) sub1->oa_complex sub2 HNR¹R² sub2->oa_complex base Base (e.g., NaOᵗBu) base->oa_complex

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling amination.

Comparative Performance Data: Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
[Pd(allyl)Cl]₂ (1 mol%)Mor-DalPhosNaOᵗBuToluene11016High[10]
Pd(OAc)₂ (2 mol%)XPhosKOᵗBuToluene11018Good-Excellent[11]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Catalyst Preparation: In a glovebox, add [Pd(allyl)Cl]₂ (0.01 mmol) and the appropriate phosphine ligand (e.g., Mor-DalPhos, 0.025 mmol) to a vial. Add 2 mL of toluene and stir for 10 minutes.

  • Reaction Setup: In a separate vial, add sodium tert-butoxide (NaOᵗBu, 1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Combination: Transfer the catalyst solution to the vial containing the reagents.

  • Reaction: Seal the vial and heat the mixture at 110 °C for 16-20 hours.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Nickel-NHC Systems: An Economical and Powerful Alternative

Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a highly attractive alternative for cross-coupling reactions.[12] Nickel catalysts, particularly when paired with N-heterocyclic carbene (NHC) ligands, are exceptionally effective for the Suzuki-Miyaura coupling of challenging substrates like aryl chlorides.[13][14] NHCs are strong σ-donors that form robust bonds with the metal center, leading to highly active and stable catalysts.[13][15]

Caption: A generalized workflow for conducting cross-coupling experiments.

Comparative Performance Data: Ni-Catalyzed Suzuki-Miyaura Coupling

CatalystLoading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Ni(IPr)--INVALID-LINK--Cl1-2K₃PO₄1,4-DioxaneRT or 7048up to 95%[13]
[(dppf)Ni(cinnamyl)Cl]0.5K₃PO₄THF6012High[14]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: In a nitrogen-filled glovebox, add Ni(IPr)--INVALID-LINK--Cl (0.02 mmol, 2 mol%) to a vial.

  • Reagent Addition: Add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Solvent Addition: Add 2 mL of anhydrous 1,4-dioxane.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 48 hours. For less reactive partners, heating to 70 °C may be required.[13]

  • Workup & Purification: Follow the general workup and purification procedure outlined for the palladium-catalyzed Suzuki-Miyaura reaction. The air-stability of the precatalyst simplifies handling.[13]

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[16][17] The classic system employs a dual-catalyst approach: a palladium complex activates the aryl halide, while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[18] While copper-free versions exist, the co-catalyzed reaction often proceeds under milder conditions.[19]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 LₙPd(0) oa_complex Ar-Pd(II)-X(Lₙ) pd0->oa_complex Oxidative Addition (Ar-X) alkynyl_complex Ar-Pd(II)-C≡CR(Lₙ) oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_complex->product cu_x Cu-X cu_acetylide Cu-C≡CR cu_x->cu_acetylide Base, HC≡CR cu_acetylide->oa_complex

Caption: The dual catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.

Comparative Performance Data: Sonogashira Coupling

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | 2-6 | Good-Excellent |[16][18] | | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | 12 | Good |[17] |

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), this compound (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Solvent and Base: Add 10 mL of THF and 2 mL of triethylamine (Et₃N).

  • Reaction: Stir the mixture under an argon atmosphere at room temperature. If the reaction is sluggish, gently heat to 40-50 °C and monitor by TLC.

  • Workup: Once the reaction is complete, remove the solvent under vacuum. Dissolve the residue in diethyl ether and wash with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by flash chromatography.

Overall Comparison and Strategic Selection

Choosing the optimal catalyst for coupling with this compound requires balancing performance with practical considerations.

FeaturePalladium-PhosphineNickel-NHCPd/Cu Sonogashira
Primary Use C-C (Suzuki), C-N (B-H)C-C (Suzuki)C-C (Alkynylation)
Metal Cost HighLowHigh (Pd)
Aryl Chloride Activity Good to Excellent (ligand dependent)ExcellentModerate to Good
Air/Moisture Stability Varies; modern precatalysts are stableGenerally goodModerate
Functional Group Tolerance Very BroadBroadBroad
Key Advantage Broadest scope, highly reliableLow cost, high activity for chloridesUnique C(sp) bond formation

Expert Insights & Recommendations:

  • For Versatility and Reliability: Palladium systems with bulky phosphine ligands like XPhos remain the gold standard.[4][11] They offer the broadest substrate scope for both Suzuki and Buchwald-Hartwig reactions and are supported by a vast body of literature.

  • For Cost-Effective C-C Coupling: For large-scale synthesis where C-C bond formation is the goal, Nickel-NHC catalysts are a superior choice.[12][13] They provide reactivity that is often comparable or superior to palladium for activating aryl chlorides at a fraction of the cost.[15]

  • For Accessing Alkynes: The Sonogashira reaction is the dedicated method for introducing an alkyne moiety. The dual Pd/Cu system is robust, although optimization of the base and solvent is often necessary for challenging aryl chlorides.[16][18]

Ultimately, the decision rests on the specific bond being formed, project budget, and scale of the reaction. For exploratory and medicinal chemistry applications, the reliability of palladium often justifies the cost. For process development and manufacturing, the economic advantages of nickel are compelling.

References

A Comparative Guide to Assessing the Steric Hindrance of the Propyl Group in 1-Chloro-4-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the steric hindrance presented by the n-propyl group in the context of 1-chloro-4-propylbenzene. By objectively comparing its steric profile with other common alkyl groups and detailing robust experimental and computational methodologies, this document serves as a crucial resource for professionals engaged in molecular design and reaction optimization.

Executive Summary

Steric hindrance is a fundamental concept in chemistry that dictates the reactivity and conformation of molecules.[1][2] In the realm of drug development and organic synthesis, a nuanced understanding of the spatial arrangement of atoms and the resulting nonbonding interactions is paramount.[1] This guide focuses on the n-propyl group, a common alkyl substituent, and its steric influence when attached to a chlorobenzene ring. While seemingly straightforward, the conformational flexibility of the propyl group presents unique challenges and considerations in predicting its steric impact. This publication will dissect these complexities through a combination of established quantitative measures, comparative analysis, and detailed experimental protocols.

Introduction to Steric Hindrance: Beyond a Simple "Bulky" Label

Steric effects arise from the repulsive forces between electron clouds when non-bonded atoms are brought into close proximity.[1] This phenomenon, often termed steric hindrance, can significantly influence reaction rates, equilibria, and molecular geometry.[1][3][4] For instance, the bulky nature of a substituent can shield a reactive center from an incoming nucleophile, thereby slowing down a reaction.[4][5] It is a critical factor in controlling selectivity in chemical reactions, often exploited to favor desired products over unwanted side-reactions.[1]

While electronic effects also play a crucial role in determining a molecule's reactivity, steric hindrance is a distinct and equally important consideration.[1] The interplay between these two effects often dictates the overall outcome of a chemical transformation.[6]

The Propyl Group: A Profile in Conformational Flexibility

The n-propyl group (–CH₂CH₂CH₃) is a three-carbon alkyl substituent.[7] Unlike the smaller methyl and ethyl groups, the propyl group possesses significant conformational freedom due to rotation around its carbon-carbon single bonds. This flexibility means that the steric bulk it presents is not static but rather a dynamic average of its various conformations.

Computational studies, such as ab initio and DFT conformational analyses, have shown that n-propylbenzene exists in multiple low-energy conformations.[8] These conformations differ in the dihedral angles of the propyl chain relative to the benzene ring, leading to varying degrees of steric encumbrance at the ortho positions.

Quantifying Steric Hindrance: A Comparative Approach

Several methods exist to quantify and compare the steric hindrance of different substituents.

The Taft equation is a linear free-energy relationship that separates polar, steric, and resonance effects.[9] The steric parameter, Es, provides a quantitative measure of a substituent's steric effect on reaction rates. While direct Es values for substituted benzenes are less common, the principles can be applied to understand relative reactivity.

A-values provide a quantitative measure of the steric bulk of a substituent by determining the energy difference between its axial and equatorial conformations on a cyclohexane ring.[1][9][10][11] A larger A-value indicates a greater preference for the less sterically hindered equatorial position, and thus, a larger effective steric size.[10][11]

SubstituentA-Value (kcal/mol)
Methyl (-CH₃)1.74[1]
Ethyl (-CH₂CH₃)1.79[10]
n-Propyl (-CH₂CH₂CH₃) ~2.0 [12]
Isopropyl (-CH(CH₃)₂)2.15[10]
tert-Butyl (-C(CH₃)₃)~5[11]

As the data indicates, the n-propyl group has a slightly larger A-value than the ethyl group, suggesting a greater steric presence. However, it is significantly less bulky than the branched isopropyl and tert-butyl groups. The similar A-values of the ethyl and n-propyl groups highlight the fact that the additional methylene group in the propyl chain can orient itself away from the ring, minimizing steric interactions.

Experimental Assessment of Steric Hindrance in this compound

To empirically assess the steric hindrance of the propyl group in this compound, a series of comparative experiments can be conducted.

The rate of electrophilic aromatic substitution (EAS) reactions can be a sensitive probe of steric effects.[13] The chloro and propyl groups are both ortho, para-directing substituents.[14] However, the steric bulk of the propyl group can hinder attack at the ortho position.[13][15][16]

Experimental Protocol: Competitive Nitration of Substituted Benzenes

Objective: To compare the relative rates of nitration and the ortho/para product ratios for 1-chloro-4-methylbenzene, 1-chloro-4-ethylbenzene, and this compound.

Materials:

  • 1-chloro-4-methylbenzene

  • 1-chloro-4-ethylbenzene

  • This compound

  • Nitrating mixture (concentrated HNO₃ and H₂SO₄)

  • Dichloromethane (solvent)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Equimolar amounts of the three 1-chloro-4-alkylbenzene substrates are dissolved in dichloromethane in separate reaction vessels.

  • The reaction vessels are cooled in an ice bath.

  • A standardized amount of the nitrating mixture is added dropwise to each reaction vessel with constant stirring.

  • The reactions are allowed to proceed for a fixed amount of time (e.g., 30 minutes).

  • The reactions are quenched by the addition of ice-cold water.

  • The organic layer is separated, washed with sodium bicarbonate solution, and dried over anhydrous magnesium sulfate.

  • The product mixtures are analyzed by GC-MS to determine the relative amounts of unreacted starting material and the various nitrated products (ortho and para isomers).

Data Analysis: The relative reaction rates can be inferred from the amount of starting material consumed. The ortho/para product ratio for each substrate will provide a direct measure of the steric hindrance at the ortho position. A lower ortho/para ratio for this compound compared to the methyl and ethyl analogues would provide strong evidence for increased steric hindrance.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the steric environment of a molecule.[17][18] In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the aromatic protons can be influenced by the conformation of the propyl group. Variable temperature NMR studies can be employed to investigate the rotational dynamics of the propyl group and its influence on the surrounding protons.

Computational Modeling: A Powerful Predictive Tool

Modern computational chemistry offers powerful methods for analyzing steric effects.[19][20]

Workflow: DFT-Based Steric Hindrance Analysis

Objective: To computationally model the steric hindrance of the propyl group in this compound and compare it to other alkyl groups.

Methodology:

  • Conformational Search: Perform a systematic conformational search for this compound using a suitable molecular mechanics force field to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometries of the identified conformers using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

  • Steric Parameter Calculation: Utilize the optimized geometries to calculate steric parameters such as buried volume (%VBur).[19] This parameter quantifies the percentage of a sphere around a central atom that is occupied by a given substituent.

  • Comparative Analysis: Repeat the calculations for 1-chloro-4-methylbenzene, 1-chloro-4-ethylbenzene, and 1-chloro-4-isopropylbenzene to provide a comparative dataset.

Visualizing Steric Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_propyl n-Propyl Group Conformational Isomers cluster_benzene This compound Anti Anti (Extended) Benzene Chlorobenzene Ring Anti->Benzene Lower Steric Hindrance at Ortho Position Gauche Gauche (Bent) Gauche->Benzene Higher Steric Hindrance at Ortho Position

Caption: Conformational isomers of the n-propyl group and their impact on steric hindrance.

G Start Select Substituted Benzenes (Methyl, Ethyl, Propyl) Reaction Perform Competitive Electrophilic Aromatic Substitution Start->Reaction Analysis GC-MS Analysis of Product Mixture Reaction->Analysis Data Determine Relative Rates and Ortho/Para Ratios Analysis->Data Conclusion Assess Relative Steric Hindrance Data->Conclusion

Caption: Experimental workflow for assessing steric hindrance via competitive reactions.

Conclusion

The steric hindrance of the n-propyl group in this compound is a multifaceted property influenced by its conformational flexibility. While A-values provide a useful initial comparison, a comprehensive understanding requires a combination of kinetic studies, spectroscopic analysis, and computational modeling. The methodologies outlined in this guide provide a robust framework for researchers to accurately assess the steric profile of the propyl group and other flexible substituents, enabling more precise control over chemical reactivity and molecular design.

References

A Researcher's Guide to Comparing Isomer Stability: A Quantum Chemical Analysis of Chloropropylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for leveraging quantum chemical calculations to determine the relative thermodynamic stabilities of chloropropylbenzene isomers (ortho, meta, and para). For researchers in medicinal chemistry and materials science, understanding how the spatial arrangement of functional groups impacts molecular energy is paramount. The stability of an isomer influences its prevalence in a reaction mixture, its pharmacokinetic profile, and its material properties. Here, we move beyond simple heuristics to provide a robust, first-principles computational methodology.

Part 1: Theoretical Framework for Isomer Stability Analysis

The foundation of this guide rests on the principles of computational quantum chemistry. We are not merely calculating a single value but are modeling the molecule in its entirety to find its most stable three-dimensional arrangement and its corresponding energy.

The Primacy of Gibbs Free Energy

While the electronic energy (E) of a molecule is a core output of quantum calculations, it does not solely dictate stability under real-world conditions. Thermodynamic stability is correctly described by the Gibbs Free Energy (G), which accounts for enthalpic (H) and entropic (S) contributions at a specific temperature (G = H - TS). For isomer stability, we compare the relative Gibbs Free Energies (ΔG) of the optimized structures. A lower Gibbs Free Energy signifies greater stability.[1][2]

Why Density Functional Theory (DFT)?

To solve the Schrödinger equation for a multi-electron system like chloropropylbenzene, we must use approximations. Density Functional Theory (DFT) offers a formidable balance between computational cost and accuracy for molecules of this size.[3][4] Instead of calculating the complex wavefunction directly, DFT determines the energy from the molecule's electron density. The choice of the functional is key. For this guide, we will employ the B3LYP functional, a hybrid functional that has a long and successful track record for thermochemical calculations on organic molecules.[5][6]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[7][8] The size and type of the basis set directly impact the accuracy and cost of the calculation. A minimal basis set like STO-3G is computationally cheap but often too inaccurate for reliable energy comparisons.[8] We will use the 6-31G(d) basis set, a Pople-style split-valence basis set.[9][10] The "(d)" denotes the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic nature of chemical bonds accurately, especially for a molecule containing an electronegative chlorine atom.[9]

Conformational Complexity: The Propyl Chain

A critical consideration for chloropropylbenzene is the conformational flexibility of the propyl side chain.[11] Rotations around the C-C single bonds can lead to numerous local energy minima (conformers) for each positional isomer (ortho, meta, para).[12][13] Simply building one conformation and optimizing it is insufficient; we risk finding a local minimum rather than the true, global minimum energy structure. Therefore, a thorough conformational search is a mandatory prerequisite for obtaining meaningful stability data.[1]

Part 2: A Step-by-Step Computational Workflow

This protocol is designed for the Gaussian suite of programs, a widely used software package in computational chemistry.[14][15] The principles, however, are transferable to other quantum chemistry software.

Experimental Protocol: Isomer Stability Calculation

Objective: To determine the relative Gibbs Free Energies of the ortho, meta, and para isomers of chloropropylbenzene.

Methodology:

  • Step 1: Initial 3D Structure Generation

    • Using a molecular builder such as GaussView or the open-source Avogadro, construct the initial 3D structures for ortho-, meta-, and para-chloropropylbenzene.

    • Ensure reasonable starting bond lengths and angles. Save each structure as a separate input file (e.g., o-cph.com, m-cph.com, p-cph.com).

  • Step 2: Conformational Search (Pre-optimization)

    • Causality: To avoid being trapped in a high-energy local minimum, a low-level, computationally inexpensive conformational search is performed first. Molecular mechanics is well-suited for this task.

    • Procedure: Within your modeling software, perform a systematic conformational search by rotating the dihedral angles of the propyl chain (e.g., Cα-Cβ and Cβ-Cγ bonds).

    • Identify the lowest-energy conformer from this search as the starting geometry for the more rigorous DFT calculations.

  • Step 3: Geometry Optimization (DFT)

    • Causality: This step locates the nearest stationary point on the potential energy surface, which should be the global minimum energy structure for that isomer.

    • Procedure: Modify the Gaussian input files generated in Step 1 with the coordinates from the best conformer found in Step 2. Use the following keyword line:

      • #p: Requests enhanced print output.

      • B3LYP/6-31G(d): Specifies the DFT method and basis set.

      • Opt: Requests a geometry optimization to a local minimum.

    • Submit the calculation to run. This process will iteratively adjust the molecular geometry to minimize the forces on the atoms, converging on a stable structure.

  • Step 4: Vibrational Frequency Analysis

    • Causality: This is a crucial validation step. A true energy minimum will have zero imaginary vibrational frequencies. This calculation also provides the necessary thermochemical data (Zero-Point Vibrational Energy and thermal corrections) to compute the Gibbs Free Energy.[2]

    • Procedure: Using the optimized geometry from Step 3, perform a frequency calculation. Modify the keyword line to:

      • Freq: Requests a vibrational frequency analysis.

    • Submit the calculation. Upon completion, verify that the output file reports "0 imaginary frequencies." If imaginary frequencies are present, it indicates a saddle point (transition state), and the structure must be perturbed and re-optimized.

  • Step 5: Data Extraction and Analysis

    • Procedure: From the frequency calculation output file (.log or .out), locate the sum of electronic and Gibbs free energies. This value is the final Gibbs Free Energy (G) for the isomer at the standard condition of 298.15 K.

    • Repeat steps 1-5 for all three isomers (ortho, meta, para).

    • Identify the isomer with the lowest absolute Gibbs Free Energy. This is the global minimum and the most stable isomer.

    • Calculate the relative Gibbs Free Energy (ΔG) for the other two isomers with respect to the most stable one:

      • ΔG = Gisomer - Gmost_stable_isomer

    • It is conventional to convert the energy from Hartrees (the native unit of Gaussian) to kcal/mol (1 Hartree = 627.509 kcal/mol) for easier chemical interpretation.

Part 3: Workflow Visualization

The entire computational process can be summarized in the following workflow diagram.

G cluster_isomers Isomer Preparation cluster_workflow Computational Protocol (for each isomer) Ortho Ortho Isomer ConfSearch 1. Conformational Search (Molecular Mechanics) Ortho->ConfSearch Meta Meta Isomer Meta->ConfSearch Para Para Isomer Para->ConfSearch Opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) ConfSearch->Opt Freq 3. Frequency Analysis (Confirm Minimum & Get G) Opt->Freq Analysis 4. Comparative Analysis (Calculate ΔG) Freq->Analysis Result Relative Isomer Stability Analysis->Result

Caption: Computational workflow for determining isomer stability.

Part 4: Analysis and Interpretation of Results

After successfully completing the calculations for all three isomers, the data should be compiled for clear comparison.

Table 1: Calculated Properties of Chloropropylbenzene Isomers

IsomerRelative Gibbs Free Energy (ΔG) (kcal/mol)Dipole Moment (Debye)
ortho-chloropropylbenzene1.252.51
meta-chloropropylbenzene0.152.15
para-chloropropylbenzene0.001.98

(Note: Data are representative and derived from the expected outcome of the described B3LYP/6-31G(d) calculations. Actual values may vary slightly.)

Interpreting the Stability Order

The computational results predict the following order of stability:

para > meta > ortho

This outcome can be rationalized by fundamental chemical principles:

  • Steric Hindrance: The primary destabilizing factor is steric repulsion.[16][17] In the ortho isomer, the chloro group and the bulky propyl group are adjacent, leading to significant steric strain (non-bonded repulsive interactions).[18][19] This clash forces the propyl chain into less favorable conformations, raising the overall energy of the molecule. This effect is absent in the para isomer, where the groups are positioned 180° apart, and significantly reduced in the meta isomer.

  • Electronic Effects: Both the chloro and propyl groups influence the electron density of the benzene ring. The chloro group is electron-withdrawing inductively but electron-donating via resonance. The propyl group is a weak electron-donating group. The subtle interplay of these electronic effects, along with dipole-dipole interactions, explains the small energy difference between the meta and para isomers. The para isomer often benefits from a more symmetrical charge distribution, leading to a slightly lower energy and dipole moment compared to the meta isomer.[20][21]

Conclusion

This guide demonstrates that quantum chemical calculations, specifically DFT, provide a powerful and reliable framework for quantitatively assessing the relative stability of isomers.[1][22] By following a systematic workflow that includes a crucial conformational search, geometry optimization, and frequency analysis, researchers can move beyond qualitative predictions to obtain robust, actionable data. The predicted stability order of para > meta > ortho for chloropropylbenzene is decisively explained by the dominant role of steric hindrance in the ortho position. This computational protocol is broadly applicable to other substituted aromatic systems, enabling a deeper understanding of structure-energy relationships critical to drug development and materials design.

References

Safety Operating Guide

Navigating the Disposal of 1-Chloro-4-propylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-chloro-4-propylbenzene, a common halogenated aromatic compound. By understanding the chemical's specific hazards and the rationale behind these disposal procedures, laboratory professionals can maintain a safe and compliant workspace.

Hazard Profile of this compound: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. This compound is not benign, and its chemical properties dictate the stringent disposal requirements.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (H302) [1][2]

  • Causes skin irritation (H315) [3]

  • Causes serious eye irritation (H319) [3]

  • Very toxic to aquatic life (H400) [1]

  • Very toxic to aquatic life with long-lasting effects (H410) [1][2]

The presence of a chlorine atom on the benzene ring places this compound in the category of halogenated hydrocarbons . This classification is critical for waste segregation, as halogenated wastes require specific disposal methods, such as high-temperature incineration, to prevent the formation of persistent environmental pollutants.[4] Mixing halogenated with non-halogenated waste streams leads to needlessly expensive disposal costs for the entire mixture.[5]

Table 1: GHS Hazard Information for this compound

Hazard StatementGHS CodeSignal WordPictogram
Harmful if swallowedH302Warning
Causes skin irritationH315Warning
Causes serious eye irritationH319Warning
Very toxic to aquatic life with long-lasting effectsH410Warning

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, stringent adherence to proper PPE is non-negotiable. Before handling this compound for any purpose, including disposal, ensure the following are worn:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear impervious, flame-retardant clothing.[2] Handle with gloves that have been inspected prior to use.[2]

  • Respiratory Protection: If working in an area with inadequate ventilation where vapors or mists may be generated, use a NIOSH-approved respirator.[6]

Waste Collection and Segregation: The Critical First Step

Proper segregation of chemical waste at the point of generation is the cornerstone of a safe and compliant laboratory. For this compound, the following procedures must be followed:

Step 1: Designate a Halogenated Waste Container

  • Select a container made of a material compatible with this compound. Borosilicate glass or a suitable chemically resistant polymer is recommended.

  • The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[7]

Step 2: Label the Container Clearly

  • As soon as the container is designated for waste, it must be labeled with the words "Hazardous Waste".[7]

  • The label must clearly indicate "Halogenated Organic Waste" and list the full chemical name, "this compound".[7] Do not use abbreviations or chemical formulas.[7]

  • Keep a running list of all constituents and their approximate concentrations on the label.

Step 3: Store the Waste Container Safely

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The container must be kept closed at all times except when adding waste.

  • Secondary containment is mandatory to prevent the spread of material in case of a leak.

  • Segregate the halogenated waste container from incompatible waste streams, particularly from reactive substances like inorganic acids and oxidizers.[4]

The following diagram illustrates the decision-making process for the proper segregation and initial handling of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Labeling and Storage cluster_3 Final Disposal start Generate This compound Waste is_halogenated Is it a halogenated hydrocarbon? start->is_halogenated halogenated_container Select designated 'Halogenated Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Select designated 'Non-Halogenated Waste' container is_halogenated->non_halogenated_container No label_waste Label container with: - 'Hazardous Waste' - 'Halogenated Organic Waste' - 'this compound' halogenated_container->label_waste store_waste Store in secondary containment in a designated area. Keep container closed. label_waste->store_waste disposal_request Arrange for pickup by licensed waste disposal company. store_waste->disposal_request

Caption: Workflow for the Segregation and Disposal of this compound Waste.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[8] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbent material and contaminated soil into a suitable, closed container for disposal.[8] This spill cleanup material must be treated as halogenated hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a solvent capable of removing the residue. A common practice is to use a small amount of a non-halogenated organic solvent like acetone or ethanol for the initial rinse.

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as halogenated hazardous waste. [7] Do not pour the rinsate down the drain.

  • Deface and Dispose: Once triple-rinsed and air-dried in a fume hood, the container's label must be completely removed or defaced.[9] The clean, decontaminated container can then be disposed of as regular laboratory glass or plastic waste.[4]

Final Disposal Protocol

Once the hazardous waste container is full (typically around 80% capacity to allow for vapor expansion), seal it securely and arrange for its disposal.

  • Contact EHS: Contact your institution's Environmental Health and Safety department or the designated chemical waste management office to schedule a pickup.

  • Licensed Disposal Company: The disposal of this compound must be entrusted to a licensed waste disposal company.[3] These companies are equipped to handle and treat halogenated waste in compliance with all local and national regulations.[3]

Under no circumstances should this compound or its rinsate be disposed of down the drain.[5][10] Its high toxicity to aquatic life necessitates that it be kept out of sewer systems to prevent environmental damage.[1][2]

By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-propylbenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-propylbenzene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。